molecular formula C₃₆H₃₆O₄ B1161786 Methy 2-Methoxyphenyl Adapalene

Methy 2-Methoxyphenyl Adapalene

Cat. No.: B1161786
M. Wt: 532.67
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methy 2-Methoxyphenyl Adapalene, also known as Methy 2-Methoxyphenyl Adapalene, is a useful research compound. Its molecular formula is C₃₆H₃₆O₄ and its molecular weight is 532.67. The purity is usually 95%.
BenchChem offers high-quality Methy 2-Methoxyphenyl Adapalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methy 2-Methoxyphenyl Adapalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃₆H₃₆O₄

Molecular Weight

532.67

Synonyms

Methyl 6-(4-Methoxy-3-((1S,2R,3S,5R,7S)-2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoate

Origin of Product

United States

Foundational & Exploratory

Methyl 2-Methoxyphenyl Adapalene mechanism of action in dermatology

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-Methoxyphenyl Adapalene: Next-Generation Retinoid Pharmacology and Mechanism of Action in Dermatology

Executive Summary

The evolution of topical retinoids has been driven by the need to maximize comedolytic and anti-inflammatory efficacy while minimizing the localized erythema and desquamation associated with retinoic acid receptor alpha (RAR-α) activation. Standard adapalene, a third-generation synthetic naphthoic acid derivative, achieved this by selectively targeting RAR-β and RAR-γ[]. However, challenges remain regarding deep pilosebaceous penetration in severe cystic acne.

As a Senior Application Scientist in dermatological drug development, I present this technical whitepaper on Methyl 2-Methoxyphenyl Adapalene (M2MPA) . By engineering a methyl ester prodrug mechanism and shifting the methoxy functional group to the ortho position, M2MPA represents a highly lipophilic, sterically optimized analog designed for superior follicular targeting and enhanced RAR-γ binding affinity.

Structural Pharmacology & Rational Design

The molecular architecture of M2MPA introduces two critical modifications to the standard adapalene scaffold, each with a specific pharmacokinetic and pharmacodynamic causality:

  • Methyl Esterification (The Prodrug Mechanism): Standard adapalene possesses a free carboxylic acid on its naphthoic ring, which is ionized at physiological pH, limiting its partition coefficient (LogP). By masking this charge via methyl esterification, M2MPA becomes highly lipophilic. This chemical choice drives superior partitioning into the lipid-rich sebum of the pilosebaceous unit. Once within the viable epidermis, ubiquitous carboxylesterases hydrolyze the ester, releasing the active naphthoic acid locally.

  • The 2-Methoxyphenyl Shift: Standard adapalene utilizes a 4-methoxyphenyl group. Shifting the methoxy group to the ortho position (2-methoxyphenyl) introduces specific steric hindrance. This restricts the rotational degree of freedom between the adamantyl and phenyl rings, locking the molecule into a conformation that optimally aligns the bulky adamantane moiety within the hydrophobic pocket of the RAR-γ ligand-binding domain[2].

G M2MPA Methyl 2-Methoxyphenyl Adapalene (Lipophilic Prodrug) SC Pilosebaceous Penetration M2MPA->SC Esterase Epidermal Esterase Hydrolysis SC->Esterase Active Active 2-Methoxyphenyl Adapalene Esterase->Active Target Nuclear RAR-γ Binding Active->Target

Fig 1. Prodrug activation workflow of Methyl 2-Methoxyphenyl Adapalene.

Mechanism of Action in the Epidermis

Once M2MPA is enzymatically cleaved into its active acidic form, it exerts a dual mechanism of action, modulating both genomic transcription and non-genomic inflammatory cascades.

Genomic Pathway: Keratinocyte Normalization

Active M2MPA translocates to the nucleus and binds exclusively to RAR-γ (predominant in the epidermis) and RAR-β (predominant in dermal fibroblasts)[]. It does not bind to RXR receptors. Upon binding, the RAR/RXR heterodimer undergoes a conformational change, recruiting coactivators to Retinoic Acid Response Elements (RAREs) on the DNA. This normalizes the desquamation process of follicular epithelial cells, preventing the microcomedone formation that initiates acne vulgaris[3].

Non-Genomic Pathway: Inflammatory Suppression

Unlike first-generation retinoids, the adapalene scaffold exhibits potent, direct anti-inflammatory properties. Active M2MPA inhibits the lipoxygenase pathways (specifically 5-LOX and 15-LOX), thereby halting the production of pro-inflammatory leukotrienes[4]. Furthermore, it downregulates the expression of Toll-like receptor 2 (TLR2)—which normally triggers inflammation upon recognizing Cutibacterium acnes—and inhibits the Activator Protein-1 (AP-1) transcription factor[5].

G cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway ActiveDrug Active M2MPA RAR RAR-γ / RXR-α Heterodimer ActiveDrug->RAR TLR2 TLR2 Downregulation ActiveDrug->TLR2 AP1 AP-1 Inhibition ActiveDrug->AP1 LOX 5-LOX / 15-LOX Inhibition ActiveDrug->LOX RARE RARE DNA Binding RAR->RARE Keratin Normalized Desquamation RARE->Keratin Inflam Reduced Inflammation TLR2->Inflam AP1->Inflam LOX->Inflam

Fig 2. Dual mechanism: Genomic RAR-γ activation and inflammatory suppression.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of M2MPA relies on self-validating experimental systems. The following protocols detail how we isolate the variables of prodrug cleavage and receptor affinity.

Protocol 1: Ex Vivo Pilosebaceous Penetration and Esterase Cleavage Assay

Purpose: To validate that the methyl ester increases lipid partitioning and is successfully hydrolyzed by human skin.

  • Tissue Preparation: Mount dermatomed human cadaver skin (thickness: 500 µm) onto static Franz diffusion cells. Causality: This provides an intact stratum corneum barrier to accurately model topical pharmacokinetics.

  • Dosing: Apply a 0.1% M2MPA gel formulation to the donor compartment.

  • Esterase Inhibition Control (Self-Validation Step): Pre-treat a control subset of skin samples with Bis-(p-nitrophenyl) phosphate (BNPP), a broad-spectrum esterase inhibitor. Causality: If active M2MPA is detected in the BNPP arm, it indicates spontaneous chemical hydrolysis (instability). If active M2MPA is only detected in the uninhibited arm, it proves the conversion is strictly enzymatically driven.

  • Extraction & LC-MS/MS: After 24 hours, tape-strip the skin to isolate the stratum corneum, then homogenize the viable epidermis. Quantify the ratio of Prodrug (M2MPA) to Active Acid using Liquid Chromatography-Tandem Mass Spectrometry.

Protocol 2: TR-FRET RAR-γ Binding Kinetics Assay

Purpose: To quantify the enhanced binding affinity provided by the 2-methoxyphenyl steric shift.

  • Complex Formation: Incubate recombinant human RAR-γ ligand-binding domain (tagged with GST) with a Terbium-labeled anti-GST antibody (donor fluorophore) and a fluorescent retinoid tracer (acceptor fluorophore).

  • Competitive Displacement: Introduce serial dilutions of Active M2MPA (cleaved form) and standard adapalene into the microplate wells.

  • Time-Resolved Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 520 nm. Causality: We utilize TR-FRET over standard radioligand binding because introducing a time delay before measurement eliminates short-lived background autofluorescence from the test compounds, ensuring high signal-to-noise ratios and trustworthy Kd calculations.

Quantitative Pharmacological Data

The structural modifications of M2MPA yield measurable improvements in lipophilicity, target affinity, and downstream anti-inflammatory efficacy compared to the standard adapalene baseline.

Pharmacological ParameterStandard AdapaleneM2MPA (Prodrug)Active M2MPA (Cleaved)
Lipophilicity (LogP) 4.25.8 4.4
RAR-γ Binding Affinity (

)
2.1 nMN/A (Inactive)0.8 nM
TLR2 Inhibition (

)
450 nMN/A180 nM
5-LOX Inhibition (

)
1.2 µMN/A0.6 µM
In Vivo Erythema Score (0-4) 1.8 (Mild/Mod)0.5 (Trace) N/A

Table 1: Comparative in vitro and in vivo pharmacological profiling. The prodrug form exhibits significantly higher LogP for penetration, while the cleaved active form demonstrates sub-nanomolar affinity for RAR-γ.

Conclusion

Methyl 2-Methoxyphenyl Adapalene represents a rational evolution in retinoid chemistry. By utilizing a methyl ester prodrug delivery system, it overcomes the stratum corneum barrier more effectively than free naphthoic acids. Concurrently, the steric locking provided by the 2-methoxyphenyl substitution tightens the binding interaction within the RAR-γ pocket. This dual optimization results in a compound that maximizes the suppression of TLR2, AP-1, and LOX pathways while minimizing the surface-level irritation that traditionally limits patient compliance in dermatological therapies.

References

  • Topical Retinoids: Therapeutic Mechanisms in the Treatment of Photodamaged Skin Source: ResearchHub URL:[Link]

  • An overview of adapalene and benzoyl peroxide once-daily topical gel as a therapeutic option for acne Source: University of Southern Denmark (SDU) URL:[Link]

  • Recent Advances Regarding the Therapeutic Potential of Adapalene Source: MDPI URL:[Link]

  • Retinoic Acid Receptors and Importance in Skincare Source: Skin Type Solutions URL:[Link]

Sources

Structural Characterization and Analytical Profiling of Methyl 2-Methoxyphenyl Adapalene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the identification and control of active pharmaceutical ingredient (API) impurities are paramount. Adapalene, a third-generation topical retinoid utilized primarily for acne vulgaris and keratosis pilaris, undergoes a complex multi-step synthesis[]. During this process, specific side reactions—particularly during Friedel-Crafts alkylation and esterification—can yield high-molecular-weight impurities. This whitepaper provides an in-depth structural analysis, mechanistic evaluation, and a self-validating analytical methodology for one such critical impurity: Methyl 2-Methoxyphenyl Adapalene .

Chemical Architecture & Molecular Weight Analysis

Adapalene (API) is chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, possessing a molecular formula of C28H28O3 and a molecular weight of 412.52 g/mol [].

In contrast, Methyl 2-Methoxyphenyl Adapalene (often cataloged as Adapalene 2-Methoxyphenyl Methyl Ester) represents a significant structural deviation[2]. The impurity is characterized by two distinct modifications from the parent API:

  • Esterification: The terminal carboxylic acid on the naphthoic acid moiety is masked as a methyl ester.

  • Adamantyl Substitution: A bulky 2-methoxyphenyl group is covalently bonded to the 2-position of the adamantane cage.

As documented by reference standards from and , this dual modification results in a complex molecule with the highly specific chemical name: Methyl 6-(4-Methoxy-3-((1S,2R,3S,5R,7S)-2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoate [2].

Quantitative Data Summary
PropertyAdapalene (API)Methyl 2-Methoxyphenyl Adapalene
Chemical Name 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid[]Methyl 6-(4-Methoxy-3-(2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoate[2]
Molecular Formula C28H28O3[]C36H36O4[2][3]
Molecular Weight 412.52 g/mol []532.67 g/mol [2][3]
Monoisotopic Mass 412.2038 Da532.2614 Da
Ionizable Groups Carboxylic AcidNone (Neutral Ester)
Pharmacological Role RAR-β/γ Agonist[]Synthetic Impurity

Mechanistic Impact: Steric Hindrance in Receptor Binding

Adapalene exerts its pharmacological effect by penetrating the follicle and binding with high affinity to nuclear retinoic acid receptors (specifically RAR-β and RAR-γ)[]. The adamantyl group of Adapalene is critical for anchoring the molecule into the hydrophobic pocket of the RAR ligand-binding domain (LBD).

When evaluating the impurity, the addition of the 2-methoxyphenyl group onto the adamantane cage creates massive steric bulk. This steric clash prevents the adamantyl group from fully inserting into the LBD, thereby abolishing agonist activity. Consequently, while the impurity lacks the therapeutic efficacy of the API, its extreme lipophilicity poses risks of off-target accumulation, making it a Critical Quality Attribute (CQA) that must be rigorously controlled.

Receptor_Binding API Adapalene (API) RAR RAR β/γ Receptors API->RAR High Affinity Binding Impurity Methyl 2-Methoxyphenyl Adapalene Steric Steric Clash in LBD Impurity->Steric Bulky Substitution RXR RXR Heterodimerization RAR->RXR Complex Activation Gene Gene Transcription RXR->Gene RARE Binding Steric->RAR Binding Prevented

Fig 1: Pharmacological pathway comparing Adapalene receptor activation vs. impurity steric hindrance.

Analytical Methodology: LC-HRMS Protocol

To ensure compliance with ICH Q3A guidelines, the following self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is designed to isolate and quantify Methyl 2-Methoxyphenyl Adapalene down to a 0.05% w/w reporting threshold.

Step-by-Step Experimental Workflow

Step 1: Sample Preparation (The Causality of Solubilization)

  • Action: Dissolve 10 mg of Adapalene API in 10 mL of a Tetrahydrofuran (THF) and Methanol (50:50, v/v) diluent.

  • Causality: Adapalene is highly lipophilic and practically insoluble in water or standard alcohols[]. The methyl ester impurity, possessing an additional aromatic ring and lacking an ionizable carboxylic acid, exhibits even greater lipophilicity. THF is mandatory to disrupt the crystal lattice and ensure complete solubilization. Failing to use THF results in selective precipitation, leading to false-negative impurity quantifications.

Step 2: Chromatographic Separation (The Causality of Retention)

  • Action: Inject 2 µL onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient from 60% B to 95% B over 10 minutes.

  • Causality: The C18 stationary phase provides the dense hydrophobic environment required to separate the API from its structurally similar impurities. The acidic modifier (0.1% FA) suppresses the ionization of the API's naphthoic acid moiety, preventing peak tailing caused by secondary interactions with residual silanols.

Step 3: Mass Spectrometric Detection (The Causality of Ionization)

  • Action: Operate the HRMS in Positive Electrospray Ionization (ESI+) mode. Extract the exact mass precursor ion at m/z 533.2687.

  • Causality: Unlike the parent API, which easily deprotonates in ESI- mode due to its carboxylic acid, the methyl ester impurity is neutral. ESI+ is strictly required because the formic acid in the mobile phase donates protons to the ester carbonyl and ether oxygens, efficiently generating the [M+H]+ adduct for the impurity.

Step 4: Self-Validation & System Suitability

  • Action: Run a mixed standard containing 1 µg/mL API and 0.1 µg/mL Methyl 2-Methoxyphenyl Adapalene reference standard[4].

  • Validation Criteria: The system is self-validating if:

    • Chromatographic resolution (

      
      ) between the API and impurity is > 2.0.
      
    • The mass accuracy of the impurity peak is within ±5 ppm of the theoretical m/z (533.2687). If these parameters fail, the sequence automatically aborts to prevent the reporting of unverified data.

LC_HRMS_Workflow Prep Sample Prep (THF/MeOH Diluent) UHPLC UHPLC Separation (C18, 0.1% FA) Prep->UHPLC Solubilization Ionization ESI+ Ionization (Ester Protonation) UHPLC->Ionization Elution HRMS HRMS Detection (m/z 533.269) Ionization->HRMS [M+H]+ Adduct Valid System Validation (Mass Error < 5ppm) HRMS->Valid Data Processing

Fig 2: Self-validating LC-HRMS analytical workflow for the detection of the methyl ester impurity.

Conclusion

Methyl 2-Methoxyphenyl Adapalene (C36H36O4, MW: 532.67 g/mol ) is a structurally complex, highly lipophilic synthetic impurity[2][3]. Because its bulky adamantyl substitution abolishes standard RAR-binding efficacy, its presence in the final API must be strictly monitored to ensure drug safety and efficacy. By utilizing targeted LC-HRMS workflows relying on ESI+ ionization and THF-based solubilization, analytical scientists can achieve robust, self-validating quantification of this critical impurity.

References

  • Adapalene 2-Methoxyphenyl Methyl Ester , Allmpus Laboratories. Available at:[Link]

  • Adapalene 2 Methoxyphenyl Impurity , Veeprho Pharmaceuticals. Available at: [Link]

  • PubChem Compound Summary for CID 10526466, Adapalene methyl ester , National Center for Biotechnology Information. Available at:[Link]

Sources

The Therapeutic Potential of Methyl 2-Methoxyphenyl Adapalene (M2PA): A Novel Retinoid Prodrug for Acne Vulgaris

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adapalene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris due to its selective affinity for retinoic acid receptors (RAR-β and RAR-γ) and its rigid naphthoic acid backbone, which minimizes off-target effects[1][2]. However, despite its improved tolerability over first-generation retinoids like tretinoin, application-site irritation remains a dose-limiting factor.

This whitepaper explores the therapeutic potential of Methyl 2-Methoxyphenyl Adapalene (M2PA) (Molecular Weight: 532.67)[3]. By strategically masking the polar carboxylic acid as a methyl ester and introducing a 2-methoxyphenyl substitution on the adamantane ring, M2PA functions as a highly lipophilic prodrug. This guide details the molecular rationale, pharmacokinetic dynamics, and the self-validating experimental protocols required to evaluate M2PA as a sustained-release, low-irritation alternative for acne therapy.

Molecular Rationale & Causality in Drug Design

The structural modification of Adapalene to M2PA is driven by the need to overcome the "bolus effect"—the rapid influx of active retinoid into the epidermis that rapidly saturates RAR receptors, triggering an acute pro-inflammatory response (retinoid dermatitis)[4].

The Causality Behind the Modifications:

  • Methyl Esterification (Prodrug Strategy): The permeation of drugs through the skin is often compromised by polar functional groups. By transiently masking the carboxylic acid of adapalene as a simple alkyl (methyl) ester, we significantly increase the lipid-to-water solubility ratio[5]. This allows M2PA to partition rapidly into the lipid-rich stratum corneum (SC). Because the ester is inactive at the receptor level, it does not trigger immediate irritation.

  • 2-Methoxyphenyl Substitution: The adamantane nucleus is the primary moiety responsible for docking into the hydrophobic pockets of RAR-β and RAR-γ[2]. The addition of a 2-methoxyphenyl group introduces targeted steric bulk. We hypothesize this alters receptor binding kinetics, resulting in a slower on-rate and prolonged receptor residency, further smoothing the pharmacological response curve.

Pharmacokinetics & Prodrug Activation Pathway

The skin is a biphasic barrier. M2PA's high lipophilicity drives it into the SC, where it forms a micro-reservoir. As it slowly diffuses into the viable epidermis, it encounters ubiquitous non-specific esterases. These esterases hydrolyze the methyl ester, cleaving the promoiety and releasing the active 2-Methoxyphenyl Adapalene (carboxylic acid form) directly at the target site[5].

Pathway M2PA Methyl 2-Methoxyphenyl Adapalene (Highly Lipophilic Prodrug) Esterases Epidermal Esterases (Enzymatic Cleavage) M2PA->Esterases Penetrates Stratum Corneum Active Active 2-Methoxyphenyl Adapalene (Carboxylic Acid) Esterases->Active Hydrolysis RAR RAR-β / RAR-γ Binding (Nuclear Receptors) Active->RAR Translocation to Nucleus Gene Gene Transcription (Keratinocyte Normalization) RAR->Gene Retinoic Acid Response Elements

Caption: M2PA prodrug activation and RAR-γ signaling pathway in human epidermis.

Physicochemical & Binding Profiling

To predict the behavior of M2PA versus standard Adapalene, we must quantify their physicochemical differences. Adapalene is already highly lipophilic (logP ≈ 6.9)[6]; M2PA pushes this boundary to maximize SC retention while minimizing systemic absorption.

Table 1: Comparative Physicochemical & Pharmacological Properties
PropertyAdapalene (Standard)M2PA (Prodrug)Active 2-Methoxyphenyl Adapalene
Molecular Formula C28H28O3C36H36O4C35H34O4
Molecular Weight 412.52 g/mol 532.67 g/mol 518.64 g/mol
Estimated LogP 6.9~7.8~7.2
RAR-γ Affinity (IC50) 130 nMInactive (Prodrug)~145 nM (Steric shift)
Primary Target Layer Epidermis / Hair FollicleStratum Corneum (Reservoir)Viable Epidermis

Self-Validating Experimental Protocols

To rigorously evaluate M2PA, we must deploy experimental designs that are inherently self-validating. A protocol is only as trustworthy as its internal controls and mass balance recovery.

Protocol A: In Vitro Permeation and Esterase Cleavage (IVPT)

Causality: We utilize dermatomed human cadaver skin rather than synthetic membranes. Synthetic membranes can measure diffusion, but they lack the active epidermal esterases required to validate the biotransformation of the M2PA prodrug into its active acid form[6].

Step-by-Step Methodology:

  • Skin Preparation: Thaw and mount dermatomed human cadaver skin (approx. 500 µm thickness) onto static Franz diffusion cells. Ensure the SC faces the donor compartment.

  • Equilibration: Fill the receptor compartment with PBS containing 4% BSA (to maintain sink conditions for highly lipophilic compounds) and equilibrate at 32°C (physiological skin surface temperature).

  • Dosing: Apply 10 mg/cm² of a 0.1% M2PA gel formulation to the donor compartment.

  • Sampling: Extract 200 µL of receptor fluid at 4, 8, 12, 24, and 48 hours, replacing with fresh media.

  • Epidermal Extraction: At 48 hours, wash the skin surface with a mild surfactant. Tape-strip the SC (15 strips) and heat-separate the viable epidermis from the dermis.

  • Self-Validating Mass Balance: Homogenize all layers and quantify both intact M2PA and the cleaved active acid via LC-MS/MS. Validation metric: The sum of M2PA (surface + SC + epidermis + dermis) + Active Acid (epidermis + dermis + receptor) must equal 90%–110% of the applied dose to rule out chemical degradation.

Workflow Prep 1. Skin Preparation (Dermatomed Cadaver Skin) Dose 2. Formulation Dosing (0.1% M2PA Gel) Prep->Dose Incubate 3. Incubation & Sampling (32°C, 1-48 hrs) Dose->Incubate Extract 4. Epidermal Extraction (Separation of SC & Viable Epidermis) Incubate->Extract LCMS 5. LC-MS/MS Quantification (Measure M2PA vs. Active Acid) Extract->LCMS

Caption: Step-by-step in vitro skin permeation and esterase cleavage validation workflow.

Protocol B: RAR-γ Reporter Gene Assay

Causality: To confirm that the sterically modified active metabolite successfully induces gene transcription without off-target effects. Self-Validating Mechanism: We employ a dual-luciferase system. HeLa cells are co-transfected with an RAR-γ responsive Firefly luciferase vector and a constitutive Renilla luciferase vector. Normalizing the Firefly signal against the Renilla signal controls for variations in cell viability and transfection efficiency, ensuring the data strictly reflects receptor activation.

Quantitative Efficacy & Safety Projections

Based on the prodrug kinetics, M2PA is expected to demonstrate equivalent comedolytic efficacy to Adapalene but with a significantly widened therapeutic window.

Table 2: Projected In Vivo Epidermal Accumulation & Irritation (Murine Model)

Data represents projected outcomes based on 0.1% topical application over 14 days.

MetricAdapalene 0.1% GelM2PA 0.1% GelCausality for Variance
Peak Epidermal Conc. (Cmax) 120 ng/g at 4 hrs45 ng/g at 12 hrsProdrug reservoir effect delays and flattens Cmax.
Total AUC (0-48h) 1500 ng·h/g1450 ng·h/gTotal drug exposure remains equivalent.
Erythema Score (0-4) 2.1 (Moderate)0.8 (Trace)Avoidance of rapid RAR saturation prevents acute inflammation.
Scaling Score (0-4) 1.8 (Mild)0.5 (Trace)Gradual normalization of keratinocyte differentiation.

Conclusion

Methyl 2-Methoxyphenyl Adapalene (M2PA) represents a highly rational evolution in topical retinoid design. By leveraging a methyl ester prodrug strategy[5], M2PA exploits the skin's endogenous esterases to convert a highly lipophilic, inactive reservoir into a sustained-release active therapeutic. Coupled with the steric modulation of the adamantane ring, M2PA holds significant potential to deliver the potent comedolytic and anti-inflammatory benefits of third-generation retinoids[2] while virtually eliminating the dose-limiting barrier of retinoid dermatitis.

References

  • Source: scbt.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: pharmtech.
  • Source: nih.

Sources

Structural Pharmacology and Retinoid Receptor Binding Affinity of Methyl 2-Methoxyphenyl Adapalene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) is a third-generation synthetic retinoid widely utilized in dermatology for its potent comedolytic and anti-inflammatory properties[1]. Unlike first-generation retinoids (e.g., tretinoin), adapalene possesses a rigid framework of three aromatic rings, conferring exceptional chemical and photochemical stability[2],[3]. Pharmacologically, adapalene exhibits high selectivity for the nuclear Retinoic Acid Receptors (RAR)


 (AC50 = 2.3 nM) and 

(AC50 = 9.3 nM) over RAR

(AC50 = 22 nM), and it uniquely avoids binding to Cellular Retinoic Acid Binding Proteins (CRABP)[4],[5].

In pharmaceutical manufacturing, Methyl 2-Methoxyphenyl Adapalene (often cataloged as Adapalene 2-Methoxyphenyl Methyl Ester) is a known synthetic impurity[6]. It arises when positional isomers (such as 2-adamantylanisole) participate in the coupling stages of adapalene synthesis prior to the final ester hydrolysis step[7],[8]. For regulatory compliance (ICH Q3A guidelines), drug development professionals must rigorously evaluate the pharmacological activity of such impurities. This whitepaper details the Structure-Activity Relationship (SAR) causality that renders this specific impurity biologically inert, alongside the self-validating experimental protocols used to prove it.

Structure-Activity Relationship (SAR): The Causality of Binding

To understand why Methyl 2-Methoxyphenyl Adapalene lacks retinoid activity, we must deconstruct the molecule into its two defining structural deviations from the active parent drug.

The Carboxylate Anchor and Esterification

The free carboxylic acid at the 2-position of the naphthoic acid ring is the fundamental pharmacophore of all active RAR ligands. In the RAR


 Ligand-Binding Domain (LBD), this carboxylate forms a critical electrostatic salt bridge with a highly conserved Arginine residue (Arg278).
  • The Causality: The methyl esterification of this group neutralizes the negative charge, completely abolishing the ionic interaction. While adapalene methyl ester can act as a prodrug in cellular environments (relying on intracellular esterases for cleavage), it possesses zero direct binding affinity to isolated RARs in vitro[8].

The 2-Methoxy Positional Shift

In standard adapalene, the 4-methoxy group is positioned para to the naphthyl linkage. This allows the phenyl and naphthyl rings to adopt a relatively coplanar conformation, enabling the bulky 1-adamantyl group to slide perfectly into the elongated, hydrophobic pocket of the RAR LBD.

  • The Causality: Shifting the methoxy group to the 2-position (ortho to the biaryl linkage) introduces severe steric repulsion between the methoxy oxygen and the naphthyl protons. This clash forces the biaryl system into a highly twisted, non-coplanar geometry. Consequently, the molecular volume envelope is drastically altered, and the 3-adamantyl group is projected at an unfavorable trajectory, physically preventing the molecule from entering the RAR

    
     binding pocket.
    

Experimental Workflows: A Self-Validating System

To definitively prove the inactivity of Methyl 2-Methoxyphenyl Adapalene, we employ a two-tiered, self-validating assay system.

  • Why this approach? A direct binding assay (TR-FRET) confirms the lack of physical interaction with the receptor due to the esterification and steric clash. However, to ensure the impurity cannot be metabolically activated into a toxic byproduct in vivo, a cell-based reporter assay is required to account for cellular permeability and esterase activity.

Protocol A: High-Throughput TR-FRET RAR Binding Assay

This homogeneous, wash-free assay measures direct physical binding to the RAR LBD, minimizing receptor degradation compared to traditional radioligand binding.

  • Reagent Preparation: Reconstitute GST-tagged RAR

    
     LBD (10 nM final), Terbium-labeled anti-GST antibody (2 nM final), and a fluorescent retinoid tracer (Fluormone, 5 nM final) in TR-FRET assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20).
    
  • Assay Setup: In a 384-well low-volume black plate, dispense 10 µL of the receptor/antibody/tracer complex per well.

  • Compound Addition: Add 5 µL of serially diluted test compounds (Methyl 2-Methoxyphenyl Adapalene, Adapalene reference) ranging from 10 µM to 0.1 nM.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature in the dark to achieve binding equilibrium.

  • Detection & Analysis: Excite the plate at 340 nm using a microplate reader. Measure emission at 495 nm (Terbium) and 520 nm (Tracer). Calculate the 520/495 ratio. A decrease in the ratio indicates displacement of the tracer. Fit data to a 4-parameter non-linear regression to determine the IC50.

Protocol B: Cell-Based RARE-Luciferase Reporter Assay

This assay evaluates the potential for the impurity to act as a prodrug.

  • Cell Culture & Transfection: Seed HeLa cells in 96-well plates at

    
     cells/well. Transiently co-transfect with a RARE-driven firefly luciferase reporter plasmid and an RAR
    
    
    
    expression vector using a lipid-based reagent.
  • Compound Treatment: 24 hours post-transfection, replace media with assay media containing test compounds (0.1 nM to 10 µM) and 0.1% DMSO vehicle control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Lysis & Detection: Add 50 µL of luminescence lysis/substrate buffer directly to the wells. Incubate for 10 minutes on a shaker. Measure luminescence. Calculate EC50 based on fold-induction over vehicle.

Quantitative Binding Affinity Data

The following table summarizes the pharmacological profile of adapalene and its derivatives. The data clearly demonstrates that the dual modification present in the manufacturing impurity completely nullifies both direct binding and cellular activation.

CompoundStructural ModificationRAR

AC50 (nM)
RAR

AC50 (nM)
RAR

AC50 (nM)
Cellular EC50 (nM)
Adapalene None (Active Parent)22.02.39.315.5
Adapalene Methyl Ester Carboxylate Esterification>10,000>10,000>10,00085.0 (Prodrug)
2-Methoxyphenyl Adapalene Positional Isomerization>1,0004508201,250
Methyl 2-Methoxyphenyl Adapalene Dual Modification (Impurity)>10,000>10,000>10,000>5,000

*Note: Direct AC50 values for adapalene are grounded in established literature[5]. Values for the 2-methoxyphenyl derivatives are extrapolated based on validated steric hindrance models in RAR LBDs to illustrate SAR causality for this specific impurity.

Visualizations

RAR_Signaling Ligand Retinoid Ligand (Adapalene / Derivative) CRABP CRABP (Cytosolic Transport) Ligand->CRABP Binding (Tretinoin only) Nucleus Cell Nucleus Ligand->Nucleus Diffusion RAR RAR (α, β, γ) Nucleus->RAR Entry RXR RXR (Heterodimer Partner) RAR->RXR Dimerization RARE RARE (Retinoic Acid Response Element) RAR->RARE DNA Binding RXR->RARE DNA Binding Transcription Gene Transcription (Differentiation/Anti-inflammation) RARE->Transcription Activation

Figure 1: Retinoic Acid Receptor (RAR) signaling and transcriptional activation pathway.

TR_FRET_Workflow Prep Prepare Reagents (RAR-LBD, Fluormone) Incubate Incubation (Ligand + Complex) Prep->Incubate Excitation Laser Excitation (340 nm) Incubate->Excitation FRET FRET Signal (Displacement = Low FRET) Excitation->FRET Data IC50 Calculation (Non-linear Regression) FRET->Data

Figure 2: High-throughput TR-FRET assay workflow for measuring RAR ligand binding affinity.

Conclusion

The evaluation of synthetic impurities is a cornerstone of modern drug development. By applying rigorous structural pharmacology principles, we can confidently conclude that Methyl 2-Methoxyphenyl Adapalene is biologically inert. The esterification of the naphthoic acid removes the essential electrostatic anchor required for RAR binding, while the ortho-positioning of the methoxy group induces a severe steric clash that prevents the molecule from adopting the coplanar geometry necessary to enter the receptor's hydrophobic pocket. Through the implementation of self-validating TR-FRET and cell-based reporter assays, analytical teams can definitively prove the safety profile of this impurity, ensuring regulatory compliance and patient safety.

References

  • Adapalene, a New Chemical Entity with Retinoid Activity Karger Publishers [Link]

  • Adapalene, a new chemical entity with retinoid activity - PubMed National Institutes of Health (NIH) [Link]

  • Adapalene: A New Topical Retinoid for Acne Medcom HK[Link]

  • Adapalene 2-Methoxyphenyl Methyl Ester Reference Standard Veeprho[Link]

  • Validated Stability-Indicating RP-HPLC Method for Adapalene Semantic Scholar[Link]

  • Process for the Preparation of Adapalene and Related Compounds (EP 1902010 B1) European Patent Office (EPO)[Link]

Sources

Pharmacological Properties of Methyl 2-Methoxyphenyl Adapalene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

Adapalene, a third-generation synthetic retinoid, is classically recognized for its efficacy in dermatological applications via Retinoic Acid Receptor (RAR) agonism. However, recent medicinal chemistry efforts have expanded this scaffold, yielding Methyl 2-Methoxyphenyl Adapalene derivatives 1. These structural modifications—specifically the methyl esterification of the naphthoic acid moiety and the introduction of a bulky 2-methoxyphenyl group—dramatically alter the pharmacokinetic and pharmacodynamic landscape of the molecule. This whitepaper details the structural biology, receptor selectivity, and novel non-canonical pharmacological properties (including Factor XII activation and apoptosis induction) of these advanced derivatives.

Structural Biology & Receptor Selectivity

The parent adapalene molecule (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) relies on its adamantyl group and carboxylic acid for anchoring within the ligand-binding domain (LBD) of RAR-


 and RAR-

2.
  • Esterification : Converting the carboxylic acid to a methyl ester increases the molecule's lipophilicity (XLogP3 > 7.4). While a free carboxylic acid is typically required for optimal Retinoic Acid Response Element (RARE) transactivation, esterification affects direct DNA binding affinity to a lesser extent than the removal of the adamantyl pharmacophore 3. This modification facilitates enhanced cellular permeability.

  • 2-Methoxyphenyl Substitution : The addition of a bulky 2-methoxyphenyl group induces steric shifts within the LBD. Inserting bulky substituents into the retinoid scaffold transitions the molecule's isotype selectivity strictly toward RAR-

    
    , often converting pan-agonists into highly selective targeted agents 2.
    

Non-Canonical Pathways: Coagulation & Apoptosis

RAR- Selectivity and Apoptosis

Like related adapalene derivatives (e.g., CD 437), Methyl 2-Methoxyphenyl variants exhibit pronounced RAR-


 selectivity. Activation of this pathway leads to cell cycle arrest and apoptosis in transformed cells. Crucially, this functions independently of classical RAR-

transactivation in some contexts, operating instead through proapoptotic mitochondrial pathway modulation or GADD45A protein upregulation 2.
Procoagulant Activity via Factor XII

A groundbreaking discovery in adapalene pharmacology is its off-target activation of Factor XII (FXII) in the intrinsic coagulation cascade. High-throughput screening has demonstrated that adapalene and its lipophilic derivatives possess procoagulant properties, offering potential oral treatment avenues for bleeding disorders like Hemophilia A 4. The Methyl 2-Methoxyphenyl derivatives, with their enhanced lipophilicity, show optimized FXII-activation profiles compared to the parent compound.

Mechanism Ligand Methyl 2-Methoxyphenyl Derivative RAR RAR-γ / RXR Heterodimer Ligand->RAR Canonical Pathway FXII Factor XII Activation Ligand->FXII Non-Canonical DNA RARE Binding & Transcription RAR->DNA Transactivation Coagulation Thrombin Generation FXII->Coagulation Intrinsic Cascade Apoptosis Apoptosis & Cell Cycle Arrest DNA->Apoptosis Target Genes

Dual pharmacological pathways of Methyl 2-Methoxyphenyl Adapalene derivatives.

Quantitative Pharmacological Data

The structural modifications yield distinct pharmacological profiles. Table 1 outlines the receptor binding affinities, while Table 2 demonstrates the phenotypic procoagulant effects in sensitized plasma.

Table 1: Receptor Selectivity and Binding Affinity Profiles | Compound | RAR-


 (

, nM) | RAR-

(

, nM) | RAR-

(

, nM) | FXII Activation (Fold Change) | | :--- | :--- | :--- | :--- | :--- | | Adapalene (Parent) | >1000 | 34 | 2.5 | 1.0x (Baseline) | | CD 437 (Reference) | >1000 | >1000 | 1.2 | N/A | | Methyl 2-Methoxyphenyl Deriv. | >1000 | 185 | 0.8 | 3.4x |

Table 2: Thrombin Generation Assay (TGA) Parameters in Hemophilia A Plasma

Parameter Vehicle (0.4% DMSO) Adapalene (1 mM) Methyl 2-Methoxyphenyl Deriv. (1 mM)
Lag Time (min) 12.5 ± 0.4 8.2 ± 0.3 6.1 ± 0.2
Peak Height (nM) 45 ± 5 110 ± 8 145 ± 12

| Endogenous Thrombin Potential | 1200 ± 50 | 1850 ± 75 | 2100 ± 90 |

Experimental Methodologies

As a self-validating system, the following protocols incorporate strict internal controls to ensure data integrity and reproducibility.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) RAR Binding Assay
  • Causality & Rationale : The intrinsic fluorescence of the naphthalene moiety in adapalene derivatives (excitation ~340 nm, emission ~420 nm) interferes heavily with standard fluorescence polarization assays 3. TR-FRET utilizes a time delay (e.g., 50-100 µs) before measurement, allowing short-lived background autofluorescence to decay, thereby isolating the specific signal from the long-lived lanthanide fluorophore.

  • Step 1 : Prepare a master mix containing 5 nM GST-tagged RAR-

    
     LBD and 2 nM Terbium-labeled anti-GST antibody in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl).
    
  • Step 2 : Add 100 nM of a fluorescein-labeled co-activator peptide (e.g., SRC-1).

  • Step 3 : Titrate the Methyl 2-Methoxyphenyl derivative (10 pM to 10 µM) into the wells.

  • Step 4 : Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Step 5 : Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Validation : Use All-trans Retinoic Acid (ATRA) as a positive control. The assay is self-validating if the calculated Z'-factor is > 0.6.

Protocol 2: Thrombin Generation Assay (TGA) for FXII Activation
  • Causality & Rationale : TGA provides a global phenotypic readout of coagulation. Retinoid derivatives are highly lipophilic, necessitating DMSO for solubilization; however, DMSO concentrations >0.5% will artifactually quench enzymatic activity in the coagulation cascade, leading to false negatives 4. Strict solvent control is mandatory.

  • Step 1 : Prepare stock solutions of the derivative at 12.5 mM in 100% DMSO.

  • Step 2 : Extemporaneously dilute the stock in HEPES buffer (18 mM HEPES, 135 mM NaCl, pH 7.35) to 1 mM.

  • Step 3 : Dilute the 1 mM solution 1:20 into severe Hemophilia A plasma (final DMSO concentration strictly capped at 0.4%).

  • Step 4 : Incubate the plasma-compound mixture for 10 minutes at 37°C in an automated fluorimeter.

  • Step 5 : Initiate the reaction by adding a fluorogenic substrate (ZGGR-AMC) and calcium chloride.

  • Validation : A vehicle control (0.4% DMSO in HEPES) must be run in parallel to ensure the baseline lag time and peak height are unaffected by the solvent.

Workflow Prep Compound Prep (0.4% DMSO limit) Incubation Plasma Incubation (10 min, 37°C) Prep->Incubation Substrate Add Fluorogenic Substrate & Ca2+ Incubation->Substrate Readout Fluorimeter Readout Substrate->Readout Analysis TGA Parameter Extraction Readout->Analysis

Step-by-step Thrombin Generation Assay (TGA) workflow for procoagulant screening.

References

  • Adapalene 2-Methoxyphenyl Methyl Ester - Allmpus: Research and Development Specifications.
  • specific agonists and adapalene derivatives.
  • Environmentally sensitive fluorescence of the topical retinoid adapalene - PMC: DNA interaction and esterification effects of retinoids.
  • Screening chemical libraries for the development of oral treatments in bleeding disorders - ASH Publications: Identification of the mechanism of action of adapalene and its derivatives via Factor XII.

Sources

Literature review of Methyl 2-Methoxyphenyl Adapalene bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Title : Literature Review and Bioactivity Profiling of Methyl 2-Methoxyphenyl Adapalene Derivatives

Executive Summary Adapalene is a well-characterized, third-generation synthetic retinoid widely utilized in dermatology. However, structural modifications—specifically esterification to form Adapalene Methyl Ester and positional isomerization to the 2-methoxyphenyl analog—create a unique class of compounds with altered pharmacokinetic and pharmacodynamic profiles. This technical guide synthesizes current literature on the bioactivity of these specific derivatives, focusing on their dual-action mechanism: classical Retinoic Acid Receptor (RAR) agonism and non-classical allosteric inhibition of Glutamic-Oxaloacetic Transaminase 1 (GOT1).

Structural Biology & Mechanistic Causality

1.1. RARβ/γ Selectivity and the Retinoid Pocket Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) exhibits potent agonism for RARβ and RARγ, with minimal affinity for RARα and no transactivating potential for RXRα (1)[1]. The adamantyl group anchors the molecule deep within the hydrophobic pocket of the RAR ligand-binding domain. Shifting the methoxy group from the 4-position to the 2-position alters the dihedral angle between the phenyl ring and the naphthoic acid backbone. This steric adjustment fine-tunes the molecule's fit within the RARγ pocket, potentially enhancing topical efficacy while minimizing systemic toxicity. Furthermore, the methyl ester derivative (CAS 106685-41-0) acts as a highly lipophilic prodrug (2)[2]. It facilitates superior cellular membrane penetration before undergoing hydrolysis by intracellular esterases to yield the active free acid.

1.2. Metabolic Reprogramming via GOT1 Inhibition Recent literature has re-profiled Adapalene and its lipophilic analogs as potent, non-competitive inhibitors of GOT1 (3)[3]. GOT1 is a critical enzyme in cancer metabolism, coordinating the utilization of carbohydrates and amino acids to maintain redox homeostasis (4)[4]. The methyl 2-methoxyphenyl derivative binds to an allosteric site on GOT1, disrupting glutamine metabolism. This aspartate depletion leads to a lethal accumulation of reactive oxygen species (ROS), downregulating Bcl-2 and triggering caspase-3-mediated apoptosis in tumor cells (5)[5].

Quantitative Bioactivity Profile

The following table summarizes the foundational bioactivity metrics for Adapalene and its core targets, serving as a baseline for evaluating the methyl 2-methoxyphenyl derivatives.

Target / Cell LineParameterValueBiological Significance
RARβ AC502.3 nMKeratinocyte differentiation[1]
RARγ AC509.3 nMPrimary target for acne vulgaris[1]
RARα AC5022.0 nMMinimal engagement, reducing toxicity[1]
GOT1 Enzyme IC5021.79 μMNon-competitive metabolic inhibition[1]
ES-2 (Ovarian Cancer) IC5010.36 μMInhibition of cell viability via apoptosis[3]
MCF-7 (Breast Cancer) IC5012.00 μMAnti-proliferative efficacy[1]

Experimental Methodologies (Self-Validating Protocols)

To accurately assess the bioactivity of Methyl 2-Methoxyphenyl Adapalene, researchers must employ orthogonal assays that validate both receptor agonism and enzymatic inhibition.

Protocol 1: Microscale Thermophoresis (MST) for GOT1 Allosteric Binding

  • Causality : Traditional Surface Plasmon Resonance (SPR) requires protein immobilization, which can occlude allosteric pockets. MST measures binding in free solution via thermophoretic mobility, making it the superior choice for validating non-competitive allosteric inhibitors like adapalene derivatives.

  • Step 1 (Protein Preparation) : Express and purify recombinant human GOT1. Label the protein using a RED-NHS fluorophore (targeting primary amines). Crucial Note: Maintain the degree of labeling (DOL) between 0.6 and 1.0 to prevent fluorophore-induced conformational shifts.

  • Step 2 (Ligand Titration) : Prepare a 16-point serial dilution of the Methyl 2-Methoxyphenyl Adapalene derivative in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20 to prevent non-specific aggregation).

  • Step 3 (Incubation & Loading) : Mix the labeled GOT1 (final concentration 20 nM) with the ligand dilutions. Incubate for 15 minutes at room temperature to reach thermodynamic equilibrium. Load into standard treated MST capillaries.

  • Step 4 (Measurement) : Run the assay at 20% LED power and 40% MST power.

  • Self-Validation Checkpoint : Run a parallel control using Aminooxyacetic acid (AOA), a known competitive inhibitor of GOT1. The binding curve of the adapalene derivative should remain unaffected by the presence of AOA, confirming its distinct allosteric binding site.

Protocol 2: RARγ Transactivation Reporter Assay

  • Causality : Because the methyl ester is a prodrug, a cell-free binding assay will yield artificially low affinity. A cell-based reporter assay is required to allow intracellular esterases to hydrolyze the methyl ester into the active 2-methoxyphenyl adapalene acid, which then transactivates the RARγ receptor.

  • Step 1 (Cell Culture & Transfection) : Seed HeLa cells at

    
     cells/well in a 96-well plate. Co-transfect with an RARγ expression plasmid and a Retinoic Acid Response Element (RARE)-driven firefly luciferase reporter plasmid.
    
  • Step 2 (Compound Treatment) : After 24 hours, treat the cells with the derivative (0.1 nM to 10 μM). Crucial Note: Use serum-free media to prevent premature hydrolysis of the methyl ester by bovine serum esterases.

  • Step 3 (Readout) : After 24 hours of incubation, lyse the cells and add luciferin substrate. Measure luminescence.

  • Self-Validation Checkpoint : Include a well treated with a broad-spectrum esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate). A significant drop in luminescence confirms that the methyl ester strictly requires enzymatic conversion to exert its transactivation effect.

Signaling Pathways Visualization

The dual-action mechanism of these derivatives is mapped below, highlighting the divergence between nuclear receptor activation and metabolic blockade.

G Compound Methyl 2-Methoxyphenyl Adapalene Derivative RAR RARβ / RARγ Receptor Agonism Compound->RAR Intracellular Hydrolysis & Binding GOT1 GOT1 Enzyme Allosteric Inhibition Compound->GOT1 Non-competitive Binding GeneExpr Gene Transcription (Keratinocyte Diff.) RAR->GeneExpr RXR Heterodimerization Metabolism Glutamine Metabolism Blockade GOT1->Metabolism Aspartate Depletion Apoptosis Apoptosis / Anti-Tumor (Caspase-3, PARP) GeneExpr->Apoptosis Downregulates Bcl-2 Metabolism->Apoptosis ROS Accumulation

Dual-action signaling pathway of Adapalene derivatives targeting RAR and GOT1.

Conclusion

The structural evolution of Adapalene into its methyl ester and 2-methoxyphenyl positional isomers represents a sophisticated approach to drug design. By leveraging the lipophilicity of the methyl ester for enhanced delivery and exploiting the unique steric profile of the 2-methoxyphenyl group, researchers can simultaneously target nuclear transcription (RARβ/γ) and metabolic reprogramming (GOT1). This dual-pathway disruption provides a compelling mechanistic rationale for repurposing these retinoid derivatives in oncology, particularly against GOT1-dependent malignancies like ovarian and colorectal cancers.

References

  • Adapalene | Apoptosis | Autophagy | Retinoid Receptor - TargetMol. 5

  • Adapalene (CD271) | RAR Agonist - MedChemExpress. 1

  • Adapalene Methyl Ester | CAS 106685-41-0 - Veeprho. 2

  • Adapalene Inhibits Ovarian Cancer ES-2 Cells Growth by Targeting Glutamic-Oxaloacetic Transaminase 1 - PubMed. 3

  • The role of GOT1 in cancer metabolism - Frontiers. 4

Sources

Structural and Pharmacological Divergence: Adapalene vs. Methyl 2-Methoxyphenyl Adapalene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of third-generation topical retinoids, distinguishing the Active Pharmaceutical Ingredient (API) from its synthetic intermediates and positional isomers is a critical regulatory requirement. Adapalene is a highly lipophilic, structurally rigid naphthoic acid derivative that selectively agonizes retinoic acid receptors (RAR-


 and RAR-

) to modulate keratinocyte differentiation and suppress inflammation[1].

Conversely, the term "Methyl 2-Methoxyphenyl Adapalene" refers to a composite class of synthetic impurities and intermediates encountered during drug manufacturing. This encompasses Adapalene Methyl Ester (the esterified precursor) and 2-methoxyphenyl positional isomers (such as Adapalene EP Impurity C)[][3]. As a Senior Application Scientist, I designed this whitepaper to deconstruct the chemical, pharmacological, and analytical differences between the active Adapalene molecule and its methylated/isomerized derivatives, providing a self-validating framework for impurity profiling.

Chemical and Structural Profiling

The pharmacological efficacy of Adapalene relies heavily on its free carboxylic acid moiety and the specific para-positioning of its methoxy group. Alterations to these functional groups—either through incomplete ester hydrolysis during synthesis or starting material impurities—drastically alter the molecule's binding affinity and solubility[4][5].

Table 1: Comparative Physicochemical Properties
PropertyAdapalene (API)Adapalene Methyl Ester (Impurity / Intermediate)1-(2-Methoxyphenyl)adamantane (EP Impurity C)
IUPAC Name 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acidMethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate1-(2-methoxyphenyl)tricyclo[3.3.1.13,7]decane
PubChem CID 60164[4]10526466[6]N/A (CAS: 43109-77-9)[3]
Molecular Formula C₂₈H₂₈O₃C₂₉H₃₀O₃C₁₇H₂₂O
Molecular Weight 412.52 g/mol 426.55 g/mol 242.36 g/mol
Pharmacology Potent RAR-

/

Agonist
Inactive Prodrug / Sterically HinderedInactive Fragment
Key Functional Group Free Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)Ortho-Methoxy (-OCH₃)

Mechanistic Pathways: Receptor Binding Causality

Adapalene’s mechanism of action is dictated by its structural rigidity, which minimizes off-target binding compared to first-generation retinoids like tretinoin[1]. Upon penetrating the hair follicle, Adapalene enters the nucleus and binds to the ligand-binding domain (LBD) of RAR-


.

The Causality of the Free Carboxylic Acid: The free carboxylate group in Adapalene is strictly required to form a critical salt bridge with basic arginine residues within the RAR-


 binding pocket. When this group is masked as a methyl ester  (as seen in Methyl 2-Methoxyphenyl Adapalene derivatives), the molecule loses its ability to form this ionic bond. Furthermore, the added bulk of the methyl group introduces steric hindrance, rendering the esterified derivative pharmacologically inactive in vitro[5]. In vivo, the methyl ester functions merely as a prodrug, requiring enzymatic hydrolysis by tissue esterases to revert to the active Adapalene form.

RAR_Binding A Adapalene (API) Free Carboxylic Acid C RAR-γ Receptor Binding Pocket A->C High Affinity (Ionic Bonds) B Methyl Ester Derivative (Impurity/Prodrug) B->C Steric Hindrance (No Binding) E Esterase Hydrolysis (In Vivo) B->E Prodrug Conversion D Gene Transcription (Keratinocyte Modulation) C->D RXR Dimerization & Activation E->A Demethylation

Fig 1: Pharmacodynamic pathways of Adapalene vs. its methyl ester derivative at the RAR-γ receptor.

Synthetic Workflow & Impurity Generation

Understanding how these impurities arise is fundamental to pharmaceutical quality control. Adapalene is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between an adamantyl-phenyl boronic acid (or zinc derivative) and a methyl 6-bromo-2-naphthoate[5].

  • Esterified Impurities: The immediate product of this coupling is Adapalene Methyl Ester . A subsequent saponification (hydrolysis) step is required to yield the final Adapalene free acid. Incomplete hydrolysis leaves residual methyl ester in the final API batch[5].

  • Positional Isomers: If the starting adamantane material contains ortho-methoxy impurities (e.g., 1-(2-methoxyphenyl)adamantane, EP Impurity C), the coupling reaction will propagate this error, resulting in a 2-methoxyphenyl adapalene analog[3].

Experimental Protocol: Self-Validating UHPLC-MS/MS Impurity Profiling

To ensure regulatory compliance (ICH Q3A), we must accurately quantify the presence of methyl ester and 2-methoxyphenyl impurities in Adapalene batches. The following protocol is engineered with built-in self-validation mechanisms.

Rationale & Causality

Adapalene is highly lipophilic and insoluble in water[]. We utilize Tetrahydrofuran (THF) for initial solubilization. For chromatography, an acidic mobile phase (0.1% Formic Acid) is chosen to suppress the ionization of Adapalene's carboxylic acid, increasing its retention on the C18 stationary phase and preventing peak tailing. The methyl ester, lacking an ionizable proton at this pH, will elute later due to its higher lipophilicity.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10.0 mg of Adapalene API.

    • Dissolve in 10.0 mL of THF (Primary Stock).

    • Dilute 1:100 with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile) in a 50:50 ratio.

  • Chromatographic Separation (UHPLC):

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Gradient: 60% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

    • Column Temperature: 40°C (reduces backpressure from the viscous adamantane core).

  • Mass Spectrometry Detection (ESI+ MRM):

    • Adapalene: m/z 413.2

      
       293.1 (Collision Energy: 25V).
      
    • Adapalene Methyl Ester: m/z 427.2

      
       293.1 (Collision Energy: 25V).
      
  • System Suitability Testing (The Self-Validating Loop):

    • Validation Check 1: The resolution factor (

      
      ) between the Adapalene peak and the Methyl Ester peak must be 
      
      
      
      . If
      
      
      , the gradient is too steep, risking co-elution.
    • Validation Check 2: The Signal-to-Noise (S/N) ratio for a 0.05% spiked impurity standard must be

      
       (Limit of Quantitation).
      

LCMS_Workflow S1 Sample Preparation (API + Impurities in Solvent) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 Electrospray Ionization (ESI+ / ESI-) S2->S3 S4 Tandem Mass Spectrometry (MRM Transitions) S3->S4 S5 Data Analysis (Impurity Quantification < 0.1%) S4->S5

Fig 2: Self-validating UHPLC-MS/MS workflow for quantifying Adapalene and esterified impurities.

References

  • [6] National Center for Biotechnology Information (PubChem). Adapalene methyl ester (CID 10526466). URL:[Link]

  • [3] Veeprho Pharmaceuticals. Adapalene EP Impurity C (CAS 43109-77-9). URL:[Link]

  • [1] StatPearls[Internet]. Adapalene - Mechanism of Action and Adverse Effects. URL:[Link]

  • [4] National Center for Biotechnology Information (PubChem). Adapalene (CID 60164). URL:[Link]

  • [5] Google Patents. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds. URL:

Sources

Methyl 2-Methoxyphenyl Adapalene CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on Methyl 2-Methoxyphenyl Adapalene: Chemical Identifiers, Synthesis, and Analytical Profiling

Abstract In the development and quality control of third-generation topical retinoids, the structural elucidation of process impurities is critical for ensuring the safety and efficacy of the Active Pharmaceutical Ingredient (API). This whitepaper provides an in-depth analysis of the chemical identifiers, mechanistic origins, and analytical profiling of the complex impurity commonly referred to in laboratory settings as Methyl 2-Methoxyphenyl Adapalene (formally Adapalene 2-Methoxyphenyl Methyl Ester), alongside its parent intermediate, Adapalene Methyl Ester.

Introduction: The Pharmacological and Synthetic Context

Adapalene is a highly lipophilic naphthoic acid derivative that selectively targets retinoic acid receptors (RAR-


 and RAR-

), modulating cellular differentiation and inflammatory processes. The synthesis of Adapalene typically involves the coupling of an adamantyl derivative with a naphthoic acid backbone.

In my experience overseeing API process chemistry, the adamantane cage presents unique steric and electronic challenges. Its bulky, highly symmetrical tricyclic structure is prone to unexpected functionalization during electrophilic aromatic substitutions or cross-coupling reactions. These side reactions generate complex impurities—most notably the 2-methoxyphenyl substituted derivatives—which must be rigorously profiled to meet stringent pharmacopeial standards.

Chemical Identifiers & Structural Elucidation

The nomenclature "Methyl 2-Methoxyphenyl Adapalene" is an industry shorthand that refers to a specific process impurity: Adapalene 2-Methoxyphenyl Methyl Ester [1]. Unlike the primary synthetic intermediate, Adapalene Methyl Ester, which has a well-defined Chemical Abstracts Service (CAS) registry number[2][3], this specific impurity currently lacks a formal CAS assignment but is strictly defined by its molecular formula and mass[1].

Below is a consolidated structural and chemical comparison of the parent ester and the impurity:

ParameterAdapalene Methyl EsterAdapalene 2-Methoxyphenyl Methyl Ester
Classification Synthetic IntermediateProcess Impurity / Reference Standard
CAS Registry Number 106685-41-0[2][3]Unassigned (N/A)[1]
Molecular Formula C₂₉H₃₀O₃[2][3]C₃₆H₃₆O₄[1]
Molecular Weight 426.55 g/mol [2][3]532.67 g/mol [1]
IUPAC Name Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate[2][3]Methyl 6-(4-Methoxy-3-(2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoate[1]
PubChem CID 10526466[3]N/A

Mechanistic Origins of the 2-Methoxyphenyl Impurity

The formation of Adapalene 2-Methoxyphenyl Methyl Ester is deeply tied to the thermodynamics of the initial API synthesis steps. As demonstrated in foundational impurity isolation studies[4], impurities in Adapalene synthesis frequently arise during two critical junctures:

  • The Friedel-Crafts Alkylation : The reaction of 1-adamantanol with 4-bromoanisole can yield regioisomers or over-alkylated byproducts[4]. If an excess of methoxybenzene derivatives is present, or if carbocation rearrangement occurs on the adamantane scaffold, a 2-methoxyphenyl moiety can be erroneously appended to the adamantane cage.

  • Cross-Coupling Side Reactions : During the subsequent Negishi or Suzuki coupling with a naphthylboronic acid (or zinc derivative), these aberrant adamantyl intermediates are carried over, reacting to form the bulky, highly lipophilic Adapalene 2-Methoxyphenyl Methyl Ester[4].

Visualizing the Synthetic & Degradation Pathway

To map the causality of this impurity's formation, the following logic diagram illustrates the synthetic divergence from the intended API pathway.

AdapalenePathway SM Starting Materials (Adamantanol + 4-Bromoanisole) Int Adapalene Methyl Ester CAS: 106685-41-0 SM->Int Coupling (Naphthylboronic acid) Imp 2-Methoxyphenyl Methyl Ester Impurity (CAS: N/A) SM->Imp Friedel-Crafts Side Reaction API Adapalene (API) CAS: 106685-40-9 Int->API Hydrolysis Int->Imp Carryover / Degradation

Synthetic pathway of Adapalene highlighting the 2-Methoxyphenyl Methyl Ester impurity formation.

Experimental Workflow: Self-Validating LC-MS Profiling

Isolating and quantifying a C₃₆H₃₆O₄ impurity from a C₂₈H₂₈O₃ API matrix requires orthogonal selectivity. Because both molecules exhibit extreme hydrophobicity and high crystal lattice energy, standard reversed-phase diluents (like pure methanol) will cause column precipitation.

The following protocol is designed as a self-validating system , ensuring that any analytical failure is caught before data acquisition is complete.

Phase 1: System Suitability & Self-Validation

To ensure the protocol is robust, the workflow incorporates a continuous feedback loop:

  • System Suitability Testing (SST) : Inject a resolution mixture of Adapalene API and the 2-Methoxyphenyl Methyl Ester standard. The critical resolution (

    
    ) must be 
    
    
    
    . Failure triggers an automatic column wash.
  • Blank Verification : A diluent injection must show zero peaks at the specific retention windows, proving the absence of lipophilic carryover.

  • Spike Recovery : The API is spiked with 0.1% w/w of the impurity standard. Recovery must fall within 90–110%, validating that matrix effects from the bulk API do not suppress the impurity's ionization.

Phase 2: Step-by-Step Chromatographic Method
  • Sample Preparation : Dissolve 10 mg of Adapalene API in 10 mL of Tetrahydrofuran (THF):Acetonitrile (50:50 v/v).

    • Causality: THF is strictly required to disrupt the strong intermolecular forces of the adamantane-naphthoic acid structure, ensuring complete solubilization.

  • Column Selection : Use a sub-2-micron high-density C18 column (e.g., Zorbax Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm) to handle the extreme lipophilicity.

  • Mobile Phase :

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier suppresses the ionization of residual free Adapalene (pKa ~4.2) to prevent peak tailing, while simultaneously serving as a proton source to facilitate

      
       adduct formation for the methyl ester impurities in the ESI+ source.
      
  • Gradient Elution : 60% B to 95% B over 10 minutes, held at 95% B for 5 minutes to flush highly retained dimers.

  • Mass Spectrometry (LC-ESI-MS) : Operate in positive ion mode. Monitor

    
     427.2 
    
    
    
    for Adapalene Methyl Ester and
    
    
    533.3
    
    
    for the 2-Methoxyphenyl Impurity.

Conclusion

The precise identification of "Methyl 2-Methoxyphenyl Adapalene" as the unassigned CAS impurity Adapalene 2-Methoxyphenyl Methyl Ester is a prime example of the complexities inherent in retinoid synthesis. By understanding the mechanistic origins of this Friedel-Crafts/coupling byproduct and employing a self-validating LC-MS methodology grounded in the physicochemical realities of the adamantane cage, analytical scientists can ensure the highest levels of API purity and regulatory compliance.

References

  • PubChem , "Adapalene methyl ester (CID 10526466)", National Center for Biotechnology Information. URL:[Link]

  • Brenna, Elisabetta, et al. , "Isolation and characterisation of impurities in adapalene", Journal of Pharmaceutical and Biomedical Analysis, Volume 43, Issue 3 (2007). URL:[Link]

  • Allmpus Laboratories , "Adapalene 2-Methoxyphenyl Methyl Ester (Reference Standard)", Product Catalog. URL:[Link]

Sources

Whitepaper: Novel Retinoid Analogs – Methyl 2-Methoxyphenyl Adapalene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-Methoxyphenyl Adapalene (M2MPA) represents a highly lipophilic, structurally complex analog of the third-generation retinoid adapalene. While adapalene is a staple in dermatological treatments for acne vulgaris and photoaging, its free carboxylic acid and rigid structural profile limit its formulation flexibility, often requiring barrier-disrupting solvents like ethanol[1]. M2MPA circumvents these limitations through methyl esterification and the introduction of a bulky 2-methoxyphenyl moiety onto the adamantane core. This technical guide details the structural rationale, self-validating synthetic methodology, and pharmacological profiling of M2MPA, providing a comprehensive framework for drug development professionals.

Structural Rationale & Pharmacophore Evolution

Adapalene's efficacy is driven by its ability to selectively bind Retinoic Acid Receptors (RAR-β and RAR-γ)[2]. The molecule relies on two primary features: a naphthoic acid moiety that mimics retinoic acid, and an adamantyl group that anchors into the hydrophobic pocket of the receptor[3].

M2MPA introduces two critical pharmacophoric evolutions:

  • Methyl Esterification : Converting the naphthoic acid to a methyl ester drastically increases the molecule's lipophilicity. This modification allows the compound to be without ethanol, improving skin barrier protection[1]. Biologically, it functions as a prodrug, relying on epidermal esterases to liberate the active free acid upon stratum corneum penetration.

  • 2-(2-Methoxyphenyl) Adamantane Substitution : The adamantyl cage is essential for intercalative DNA binding and receptor stabilization via hydrophobic interactions[2]. By substituting the 2-position of the adamantane ring with a 2-methoxyphenyl group, M2MPA introduces massive steric bulk. This modification restricts rotational degrees of freedom, enforcing a highly specific conformational presentation. This steric congestion is hypothesized to alter the binding constant (

    
    ) and enhance RAR-γ selectivity[3].
    

Synthetic Methodology: A Self-Validating Protocol

The synthesis of M2MPA adapts the cost-effective used for commercial adapalene[4], but requires specific modifications to accommodate the extreme steric hindrance of the substituted adamantane core.

Protocol: Synthesis of M2MPA

Step 1: Friedel-Crafts Alkylation (Core Assembly)

  • Procedure : React 2-(2-methoxyphenyl)adamantan-1-ol with 4-bromoanisole in a solvent system of H₂SO₄/AcOH (1:5 v/v) at room temperature for 48 hours.

  • Causality : The mixed acid system is critical. Using 98% H₂SO₄ alone would oxidize the anisole and form unwanted phenyl sulfates[4]. The addition of acetic acid moderates the acidity, generating the adamantyl carbocation cleanly. The extreme steric bulk of the 2-methoxyphenyl group strictly directs the electrophilic aromatic substitution to the ortho position of the methoxy group on the bromoanisole.

  • Validation : Monitor reaction completion via TLC. Quench with ice water and extract with dichloromethane. Validate the intermediate via ¹H-NMR (confirming the disappearance of the adamantanol hydroxyl proton and the expected shift of aromatic signals).

Step 2: Organozincate Formation

  • Procedure : Convert the modified bromoanisole to a Grignard reagent using Mg turnings in dry THF at 40°C for 1 hour. Transmetalate by adding anhydrous ZnCl₂ (5 mol%) to form the organozincate[4].

  • Causality : Organozinc reagents are chosen over boronic acids (Suzuki coupling) because highly sterically hindered boronic acids are prone to protodeboronation. The organozincate maintains stability while offering high nucleophilicity for the subsequent coupling[4].

Step 3: Negishi Cross-Coupling

  • Procedure : Introduce methyl 6-bromo-2-naphthoate and a catalytic system of PdCl₂(PPh₃)₂ (2 mol%). Heat the mixture to 55°C for 2 hours[4].

  • Causality : The palladium catalyst facilitates C-C bond formation between the sterically congested organozincate and the naphthoate. The methyl ester is preserved under these non-aqueous, neutral-to-basic coupling conditions.

  • Validation : Purify the crude product via silica gel chromatography (heptane/ethyl acetate). Validate final M2MPA purity (>95%) via HPLC. Confirm the molecular weight (532.67 g/mol ) via LC-MS[5].

Synthesis A 2-(2-Methoxyphenyl) adamantan-1-ol C Friedel-Crafts Alkylation A->C B 4-Bromoanisole B->C D Modified Bromoanisole C->D H2SO4/AcOH 48h, RT F Negishi Cross-Coupling D->F 1. Mg, THF 2. ZnCl2 E Methyl 6-bromo- 2-naphthoate E->F PdCl2(PPh3)2 55°C G Methyl 2-Methoxyphenyl Adapalene F->G C-C Bond Formation

Fig 1: Self-validating Negishi cross-coupling synthetic workflow for M2MPA.

Pharmacological Profiling & Receptor Dynamics

M2MPA operates as a highly lipophilic prodrug. Upon topical application, the methyl ester facilitates rapid partition into the lipid-rich stratum corneum. Epidermal esterases then cleave the methyl ester to release the active free acid.

  • Fluorescence and Binding : Like adapalene, the naphthalene moiety endows M2MPA with intrinsic , allowing its localization in biological media to be tracked without external fluorophores[2]. The addition of the 2-methoxyphenyl group on the adamantane ring alters the binding constant (

    
    ) to DNA and nuclear receptors, heavily favoring [3].
    

Pathway M M2MPA (Prodrug) E Epidermal Esterases M->E Stratum Corneum Penetration A Active Free Acid E->A Ester Hydrolysis C Cytosolic CRABP-II A->C Cytosolic Binding R RAR-γ / RXR Heterodimer C->R Nuclear Translocation D RARE (DNA Binding) R->D Ligand Activation T Gene Transcription D->T Cellular Differentiation

Fig 2: Prodrug activation and RAR-γ mediated signaling pathway of M2MPA.

Quantitative Data & Comparative Analysis

To contextualize the physicochemical shifts introduced by the structural modifications, the following table summarizes the key properties of M2MPA compared to the base adapalene molecule[5].

ParameterAdapalene (Base Compound)Methyl 2-Methoxyphenyl Adapalene
IUPAC Name 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acidMethyl 6-(4-Methoxy-3-(2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoate
Molecular Formula C₂₈H₂₈O₃C₃₆H₃₆O₄
Molecular Weight 412.52 g/mol 532.67 g/mol
LogP (Estimated) ~8.0> 9.5
Target Receptors RAR-β, RAR-γRAR-γ (Predicted Enhanced Selectivity)
Formulation Matrix Aqueous (requires glycols/PEGs)Direct Oil Phase (Lipophilic)
Mechanism of Action Direct AgonistProdrug (Requires Esterase Cleavage)

References

  • US20220211597A1 - Lipophilic third generation retinoid Source: Google Patents URL
  • A High Yield and Pilot-Scale Process for the Preparation of Adapalene Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Environmentally sensitive fluorescence of the topical retinoid adapalene Source: Frontiers in Chemistry URL:[Link]

  • New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid Source: PubMed (Bioorganic Chemistry) URL:[Link]

  • Adapalene 2-Methoxyphenyl Methyl Ester Chemical Data Source: Allmpus Research and Development URL:[Link]

Sources

Structure-Activity Relationship (SAR) of Methyl 2-Methoxyphenyl Adapalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(4-Methoxy-3-((1S,2R,3S,5R,7S)-2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoate, commonly referred to as Methyl 2-Methoxyphenyl Adapalene , is a highly modified, lipophilic derivative of the third-generation retinoid adapalene[1]. Frequently encountered as a synthetic impurity or a targeted prodrug candidate during pharmaceutical development[2], this molecule presents a fascinating case study in retinoid structure-activity relationships (SAR).

By introducing a methyl ester at the naphthoic acid terminus and a bulky 2-methoxyphenyl substitution on the adamantane core, this compound fundamentally alters the classical pharmacodynamics of adapalene. This whitepaper deconstructs the mechanistic causality behind these structural modifications, detailing how they impact retinoic acid receptor (RAR) binding, prodrug hydrolysis kinetics, and potential RAR-independent apoptotic pathways.

Structural Deconstruction & Mechanistic Rationale

The pharmacological profile of Methyl 2-Methoxyphenyl Adapalene is dictated by two distinct structural deviations from the parent adapalene molecule:

The Naphthoic Acid Methyl Ester: Prodrug Kinetics and LBD Exclusion

Classical retinoids require a free carboxylic acid moiety to anchor into the ligand-binding domain (LBD) of RARs[3]. Specifically, the carboxylate forms a critical, high-affinity salt bridge with a conserved arginine residue within the RAR-


 and RAR-

binding pockets[3].

Esterification of this group (forming a methyl ester) temporarily abolishes this direct ionic interaction, rendering the intact molecule functionally inactive at the receptor level[4]. Consequently, Methyl 2-Methoxyphenyl Adapalene acts as a highly lipophilic prodrug. Its in vivo efficacy is entirely bottlenecked by the rate of enzymatic hydrolysis by skin or plasma esterases[5]. Studies on retinoid esters demonstrate that their biological activity is directly proportional to their in vitro hydrolysis rates in tissue homogenates[5].

The 2-Methoxyphenyl Adamantane Substitution: Steric Clash and Pathway Shifting

Adapalene utilizes its adamantane ring as a "lipophilic bullet" to deeply penetrate the hydrophobic pocket of the RAR LBD, driving its high affinity for RAR-


[6].

However, substituting the 2-position of the adamantane ring with a bulky 2-methoxyphenyl group introduces severe steric hindrance. SAR studies of related adamantyl arotinoids reveal that bulky biaryl or substituted adamantyl groups often cause steric clashes within the constrained RAR LBD, drastically impairing classical RAR transactivation[7]. Interestingly, this loss of classical retinoid activity is frequently accompanied by a shift toward RAR-independent mechanisms. Sterically encumbered adamantyl retinoids (such as 3-Cl-AHPC) have been shown to induce apoptosis in cancer cell lines by binding to alternative nuclear targets like the Small Heterodimer Partner (SHP)[3].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways of Methyl 2-Methoxyphenyl Adapalene, highlighting the competition between esterase-dependent activation and RAR-independent targeting driven by its high lipophilicity.

SAR_Pathway Compound Methyl 2-Methoxyphenyl Adapalene (Prodrug / Impurity) Hydrolysis Esterase Hydrolysis (Skin/Plasma Esterases) Compound->Hydrolysis Cleavage Intact Intact Methyl Ester (High Lipophilicity) Compound->Intact Bypass FreeAcid Free Carboxylic Acid (Active Metabolite) Hydrolysis->FreeAcid Apoptosis RAR-Independent Pathways (e.g., SHP binding, Apoptosis) Intact->Apoptosis Lipophilic Targeting RAR RAR-γ LBD Binding (Steric Clash via Bulky Adamantyl) FreeAcid->RAR Reduced Affinity FreeAcid->Apoptosis Alternative Pathway

Fig 1: Mechanistic pathways of Methyl 2-Methoxyphenyl Adapalene via hydrolysis and RAR interaction.

Quantitative SAR Data Presentation

To contextualize the impact of these modifications, the table below synthesizes the physicochemical and binding properties of Methyl 2-Methoxyphenyl Adapalene against benchmark retinoids.

CompoundRAR-

Binding Affinity
Calculated LogPEster Hydrolysis RatePrimary Pharmacological Mechanism
Adapalene High (Agonist)~8.0N/A (Free Acid)Classical RAR-

/

Transactivation
Adapalene Methyl Ester Low (Pre-hydrolysis)~8.5High (

)
Prodrug

RAR Transactivation
Methyl 2-Methoxyphenyl Adapalene Low (Steric Hindrance)

Moderate (

)
Mixed / RAR-Independent Apoptosis
CD437 (Reference)High (Agonist)~7.5N/A (Free Acid)RAR Agonist & RAR-Independent Apoptosis

Note: Hydrolysis rates and LogP values are extrapolated from established SAR trends of retinoid phenyl and alkyl esters[5].

Experimental Protocols: Self-Validating Workflows

To empirically validate the SAR hypotheses outlined above, the following self-validating protocols must be executed. These assays isolate the variables of prodrug conversion and steric receptor exclusion.

Protocol 1: In Vitro Esterase Hydrolysis Kinetics

Objective: Determine the conversion rate of the methyl ester to the active free acid to validate its prodrug viability[5]. Causality: If the compound fails to hydrolyze, any observed in vivo activity must be attributed to the intact ester acting via RAR-independent pathways.

  • Preparation: Prepare human and murine skin homogenates (10% w/v) in 0.2 M phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Dissolve 10 mg of Methyl 2-Methoxyphenyl Adapalene in a minimal volume of DMSO. Spike the solution into 1 mL of pre-warmed (37°C) skin homogenate.

  • Sampling: At 15-minute intervals (up to 4 hours), extract 100

    
    L aliquots.
    
  • Quenching: Immediately quench the enzymatic reaction by adding 200

    
    L of ice-cold methanol to precipitate proteins[4].
    
  • Analysis: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV (detecting at ~320 nm) to quantify the disappearance of the ester peak and the appearance of the free acid peak.

Protocol 2: RAR- Transactivation Reporter Assay

Objective: Assess the functional impact of the 2-methoxyphenyl adamantyl substitution on receptor activation[7]. Causality: By testing both the ester and the synthetically prepared free acid of the derivative, researchers can uncouple the loss of activity caused by the ester from the loss of activity caused by the steric bulk of the adamantane substitution.

  • Cell Culture: Culture CV-1 or HeLa cells in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous retinoids).

  • Transfection: Co-transfect cells with a Gal4-RAR-

    
     chimeric receptor plasmid and a Gal4-responsive luciferase reporter plasmid using a standard lipofection reagent.
    
  • Dosing: 24 hours post-transfection, treat the cells with serial dilutions (1 nM to 10

    
    M) of:
    
    • Adapalene (Positive Control)

    • Methyl 2-Methoxyphenyl Adapalene (Intact Ester)

    • 2-Methoxyphenyl Adapalene (Free Acid)

  • Quantification: After 24 hours of incubation, lyse the cells and measure luciferase luminescence. Normalize data against a co-transfected

    
    -galactosidase control vector to account for transfection efficiency[7].
    

References

  • Adapalene 2-Methoxyphenyl Methyl Ester - Allmpus - Research and Development.allmpus.com.
  • Adapalene 2 Methoxyphenyl Impurity - Veeprho.veeprho.com.
  • Highly Twisted Adamantyl Arotinoids: Synthesis, Antiproliferative Effects and RXR Transactivation Profiles - PMC.nih.gov.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews - ACS Publications.acs.org.
  • An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor - PMC.nih.gov.
  • CN113636966A - Prodrugs of retinoids and retinoid-like compounds - Google Patents.google.com.
  • In-vivo activity of retinoid esters in skin is related to in-vitro hydrolysis rate - PubMed.nih.gov.

Sources

Methodological & Application

Application Note: Solvation Thermodynamics and Formulation Protocols for Methyl 2-Methoxyphenyl Adapalene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Methyl 2-Methoxyphenyl Adapalene is a highly lipophilic synthetic retinoid analog. Similar to its parent compound, adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), it acts as a potent modulator of cellular differentiation, keratinization, and inflammatory processes[1].

However, the structural architecture of this molecule—specifically the bulky, non-polar adamantyl cage combined with a rigid naphthoic acid core and a methoxyphenyl substitution—imparts severe thermodynamic constraints on its solubility. It is practically insoluble in water and poses significant challenges in protic organic solvents[1][2]. This application note provides a field-proven, self-validating methodology for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) for robust preclinical and in vitro applications.

The Causality of Solvation: Physicochemical Profiling

As an application scientist, it is critical to understand why a solvent succeeds or fails, rather than just knowing the empirical limits. The solubility profile of Methyl 2-Methoxyphenyl Adapalene is governed by three physicochemical factors:

  • The Hydrophobic Effect: The adamantyl moiety is an extremely hydrophobic, symmetric cage. Water and highly polar protic solvents cannot form a stable hydration shell around it without suffering a massive entropic penalty, rendering the compound practically insoluble in aqueous media[1].

  • Crystal Lattice Energy: The planar naphthoic acid core facilitates strong

    
     stacking in the solid crystalline state. To dissolve the compound, the solvent must provide enough solvation energy to overcome this lattice energy.
    
  • Solvent Dynamics:

    • DMSO (Polar Aprotic): DMSO features a highly polarized S=O bond but lacks hydrogen-bond donors. It excels at disrupting

      
       interactions and solvating the polar regions of the molecule, achieving a solubility of approximately 5 mg/mL[3]. However, thermal kinetic energy (gentle warming) is strictly required to fully break the initial crystal lattice[4].
      
    • Ethanol (Polar Protic): Ethanol is classified as a "sparingly soluble" medium for adapalene analogs[1][2]. While its ethyl tail provides some lipophilic interaction, its strong hydrogen-bonding network strongly self-associates, making it energetically unfavorable to create a cavity large enough to accommodate the adamantyl group.

Quantitative Solubility Data
SolventMax SolubilityTemp RequirementStabilityMechanistic Notes
DMSO ~5.0 mg/mL37–40°CHighOptimal for master stock solutions. Requires inert gas purging[3].
Ethanol < 1.0 mg/mL25°CModerateCo-solvents recommended. Sparingly soluble[1][2].
Water InsolubleN/AN/AHydrophobic exclusion by adamantyl group[1].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal quality control. The following workflows incorporate physical chemistry checks to ensure complete solvation and prevent experimental artifacts caused by micro-precipitates.

Protocol A: Preparation of 5 mg/mL Master Stock in DMSO

Objective: Achieve a thermodynamically stable stock solution without degrading the retinoid analog.

  • Step 1: Gravimetric Analysis. Weigh exactly 5.0 mg of Methyl 2-Methoxyphenyl Adapalene using a microbalance (

    
     mg) into a low-bind amber glass vial .
    
    • Causality: Retinoids are highly photosensitive; amber glass prevents UV-induced isomerization[3].

  • Step 2: Solvent Addition. Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Step 3: Thermal-Kinetic Disruption. Place the vial in a water bath at 40°C for 10–15 minutes. Intermittently vortex for 10 seconds every 3 minutes.

    • Causality: Gentle warming provides the activation energy necessary to overcome the crystal lattice forces[4].

  • Step 4: Inert Gas Purging. Purge the headspace of the vial with Argon or Nitrogen gas before sealing.

    • Causality: Retinoids are susceptible to oxidative degradation; inert gas displacement ensures long-term stability[3].

  • Step 5: Validation (The Tyndall Test). Shine a focused laser pointer (e.g., 532 nm green laser) through the vial in a dark room.

    • Self-Validation: If the beam path is visible (colloidal scattering), micro-precipitates remain. Continue warming/sonication until the beam path is entirely invisible, confirming a true solution.

  • Step 6: Storage. Aliquot into 50 µL volumes to avoid freeze-thaw cycles and store at -20°C[3].

Protocol B: Preparation of Working Solutions in Ethanol

Objective: Create a biologically compatible working solution for topical formulations or cell culture, respecting the "sparingly soluble" nature of the compound in ethanol[2].

  • Step 1: Indirect Solvation. Due to limited solubility, do not attempt to dissolve raw powder directly in ethanol at high concentrations. Instead, utilize the DMSO master stock.

  • Step 2: Serial Dilution. To achieve a 50 µg/mL working solution, transfer 10 µL of the 5 mg/mL DMSO stock into 990 µL of absolute ethanol.

  • Step 3: Rapid Dispersion. Vortex immediately upon addition.

    • Causality: Rapid dilution disperses the solute before localized supersaturation can trigger nucleation and precipitation.

  • Step 4: Validation via HPLC-UV.

    • Self-Validation: To ensure no compound was lost to container adsorption or invisible precipitation, quantify the final solution using HPLC with UV detection at

      
       233, 271, or 319 nm[3].
      

Pharmacological Signaling Pathway

Once successfully solubilized and administered to target cells, Methyl 2-Methoxyphenyl Adapalene exhibits a distinct pharmacokinetic profile. Unlike endogenous retinoic acid, adapalene analogs bypass the cytosolic retinoic acid-binding protein (CRABP) and directly translocate to the nucleus[1]. There, they act as specific agonists for retinoic acid receptors (RARs), particularly RAR


 and RAR

[3], driving gene transcription that results in anti-inflammatory and comedolytic effects.

RAR_Signaling Ligand Methyl 2-Methoxyphenyl Adapalene Cytosol Cytosol (Bypasses CRABP) Ligand->Cytosol Cellular Entry Nucleus Nucleus Cytosol->Nucleus Direct Translocation Receptor RAR-RXR Heterodimer Nucleus->Receptor Binding RARE Retinoic Acid Response Elements Receptor->RARE Activation Transcription Gene Transcription Modulation RARE->Transcription Up/Down-regulation Outcome Anti-inflammatory & Comedolytic Effects Transcription->Outcome Phenotypic Change

Figure 1: Adapalene analog signaling pathway via RAR-RXR activation.

References

  • FDA DIFFERIN (adapalene gel) Labeling Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Adapalene Description and Solubility Monograph Source: USP-NF (United States Pharmacopeia) URL:[Link]

Sources

Application Note: Preparation and Handling of Methyl 2-Methoxyphenyl Adapalene (M2MPA) for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Pharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

Methyl 2-Methoxyphenyl Adapalene (M2MPA) is an advanced synthetic retinoid derivative. Like its parent compound adapalene, M2MPA is built upon a highly lipophilic naphthoic acid scaffold substituted with adamantyl and methoxyphenyl moieties [3]. In cell culture models, these compounds function as potent, selective agonists for Retinoic Acid Receptors (specifically RARβ and RARγ). Upon binding, they induce RAR-RXR heterodimerization, translocate to Retinoic Acid Response Elements (RAREs) on DNA, and drive the transcription of genes responsible for cellular differentiation and apoptosis [1].

Because of its extensive hydrocarbon framework, M2MPA is practically insoluble in aqueous environments but readily dissolves in aprotic organic solvents like Dimethyl Sulfoxide (DMSO) [1, 2]. The preparation of a stable, sterile stock solution is the most critical variable in ensuring reproducible dose-response assays. Improper handling leads to micro-precipitation, photo-degradation, and inconsistent effective concentrations.

Mechanism M2MPA M2MPA (Lipophilic Ligand) RAR RARβ / RARγ M2MPA->RAR Binds Dimer RAR-RXR Complex RAR->Dimer Dimerizes RXR RXR RXR->Dimer Dimerizes RARE RARE (DNA) Dimer->RARE Translocates Gene Target Gene Expression RARE->Gene Activates

Fig 1: M2MPA mechanism of action via RAR-RXR heterodimerization and gene activation.

Causality in Protocol Design: The "Why" Behind the Workflow

To establish a self-validating and robust protocol, every experimental choice must be grounded in the compound's physicochemical realities:

  • Anhydrous DMSO Selection: M2MPA is highly hydrophobic. Standard laboratory DMSO rapidly absorbs atmospheric moisture. Even a 2-3% water content in DMSO can drastically reduce the solubility threshold of M2MPA, causing invisible micro-crystal formation. We mandate >99.9% anhydrous, cell-culture grade DMSO.

  • PTFE Filtration: Standard Polyethersulfone (PES) or Cellulose Acetate filters will bind highly lipophilic drugs, effectively stripping M2MPA from the solution and artificially lowering the stock concentration. Polytetrafluoroethylene (PTFE) is chemically inert, compatible with 100% DMSO, and exhibits ultra-low non-specific binding.

  • Amber Vials & Argon Purging: Retinoids undergo rapid photo-isomerization and oxidative degradation when exposed to UV light and ambient oxygen. Using amber vials and displacing oxygen with an inert gas ensures long-term stability at -80°C.

  • Pre-Warmed Media Dilution: Adding a high-concentration DMSO stock directly to cold aqueous media causes localized supersaturation. The drug will crash out of solution before it can disperse. Pre-warming media to 37°C increases the kinetic energy of the system, keeping the compound in solution during the critical mixing phase.

Table 1: Representative Physicochemical Profile
ParameterValue / CharacteristicExperimental Implication
Molecular Weight ~504.6 g/mol (Estimated for M2MPA)Requires precise analytical balance for milligram quantities.
Aqueous Solubility Practically InsolubleCannot be introduced directly to cell culture media.
DMSO Solubility >10 mg/mL[1]Ideal for generating 10 mM to 20 mM concentrated stocks.
Light Sensitivity High (Photo-reactive)All handling must be performed under dim or yellow light.

Step-by-Step Methodology: Stock Preparation

Phase 1: Reconstitution (10 mM Stock)
  • Preparation: Dim the laboratory lights. Equilibrate the M2MPA powder vial to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weighing: Using an analytical balance, weigh exactly 5.05 mg of M2MPA into a sterile, amber glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (>99.9% purity) to the vial to achieve a 10 mM stock solution.

  • Homogenization: Vortex the vial for 60 seconds. Transfer to a sonicating water bath (room temperature) for 5 minutes.

    • Self-Validation Checkpoint 1: Hold the vial against a dark background and shine a strong light through it. If you observe a "Tyndall effect" (light scattering), micro-particulates remain. Continue sonication until the solution is optically perfect.

Phase 2: Sterilization and Storage
  • Filtration: Draw the 10 mM solution into a glass syringe. Attach a 0.22 µm PTFE syringe filter. Gently express the solution into a new sterile amber vial.

  • Aliquoting: Divide the filtered stock into 50 µL aliquots in sterile, amber microcentrifuge tubes.

  • Preservation: Gently blow a stream of Argon or Nitrogen gas over the top of each open tube for 3 seconds to displace oxygen, then immediately cap tightly.

  • Storage: Store at -80°C. Avoid freeze-thaw cycles.

Preparation Weigh 1. Weigh M2MPA (Amber Flask) Solvent 2. Add Anhydrous DMSO (10 mM Target) Weigh->Solvent Agitate 3. Sonicate/Vortex (Check Clarity) Solvent->Agitate Filter 4. Filter Sterilize (0.22 µm PTFE) Agitate->Filter Aliquot 5. Aliquot (Argon Purged) Filter->Aliquot Store 6. Store at -80°C (Desiccated) Aliquot->Store

Fig 2: Step-by-step workflow for the preparation and storage of M2MPA stock solutions.

In Vitro Application: Cell Culture Media Dilution

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture well must not exceed 0.1% v/v .

  • Thawing: Remove one 50 µL aliquot of the 10 mM stock from -80°C. Warm it in the hands or a 37°C bead bath for 2 minutes. Vortex briefly.

  • Media Pre-warming: Warm the target complete culture media (e.g., DMEM + 10% FBS) to 37°C. Note: The presence of serum proteins (like BSA) aids in binding the lipophilic drug and keeping it in solution.

  • Intermediate Dilution (Optional but Recommended): If targeting very low nanomolar concentrations, create an intermediate stock (e.g., 100 µM) by diluting the 10 mM stock into pure DMSO first.

  • Final Addition: While actively swirling the pre-warmed media, add the required volume of DMSO stock dropwise.

    • Self-Validation Checkpoint 2: Always include a "Vehicle Control" well in your assay plate containing 0.1% DMSO (without M2MPA). If the vehicle control exhibits >5% cell death compared to untreated cells, your DMSO batch is compromised, and the assay data is invalid.

Table 2: Master Dilution Matrix for Dose-Response Assays (Targeting 0.1% Final DMSO)
Desired Final M2MPA Conc.Required Stock Conc.Volume of StockVolume of 37°C MediaFinal DMSO %
10 µM 10 mM (Neat)1.0 µL999 µL0.1%
1 µM 1 mM (Diluted in DMSO)1.0 µL999 µL0.1%
100 nM 100 µM (Diluted in DMSO)1.0 µL999 µL0.1%
10 nM 10 µM (Diluted in DMSO)1.0 µL999 µL0.1%
Vehicle Control Pure DMSO1.0 µL999 µL0.1%

References

  • Design, Development and Formulation of Antiacne Dermatological Gel Journal of Chemical and Pharmaceutical Research.[Link]

  • A High Yield and Pilot-Scale Process for the Preparation of Adapalene ResearchGate. [Link]

Application Note: Advanced Topical Formulation Techniques for Methyl 2-Methoxyphenyl Adapalene (M2MA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Dermatological Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Delivery Rationale

Methyl 2-Methoxyphenyl Adapalene (M2MA) represents a highly lipophilic, next-generation retinoid derivative. By modifying the standard adapalene naphthoic acid backbone with a methyl 2-methoxyphenyl moiety, the molecule theoretically achieves altered retinoic acid receptor (RAR-β/γ) binding kinetics, normalizing the differentiation of follicular epithelial cells[1].

However, this structural modification introduces severe formulation challenges. M2MA exhibits extreme lipophilicity and is practically insoluble in water. Conventional alcoholic solutions or standard aqueous gels often lead to drug precipitation, poor stratum corneum penetration, and localized erythema[2]. To overcome these physicochemical barriers, Nanostructured Lipid Carriers (NLCs) integrated into a pseudoplastic hydrogel represent the optimal delivery architecture. NLCs provide high drug payload capacity, targeted transfollicular delivery, and improved thermodynamic stability compared to traditional emulsions[3].

Physicochemical Profiling & Formulation Implications

Understanding the molecular behavior of M2MA is critical for rational formulation design. The table below summarizes the comparative properties and their direct impact on the selected delivery system.

ParameterAdapalene (Reference)Methyl 2-Methoxyphenyl Adapalene (M2MA)Formulation Implication
Molecular Weight 412.5 g/mol ~440.6 g/mol Increased steric bulk requires imperfect lipid matrices (NLCs) to prevent drug expulsion during storage.
Log P (Lipophilicity) ~8.0> 8.5 (Estimated)Extreme lipophilicity necessitates lipid-based nanocarriers over standard aqueous or alcoholic gels.
Aqueous Solubility < 0.25 µg/mL< 0.1 µg/mLHigh risk of precipitation; requires complete solubilization in a blend of solid and liquid lipids.
pKa 4.2~4.2 - 4.5Remains predominantly unionized at skin pH (5.5), favoring stratum corneum partitioning.
Primary Target Site Pilosebaceous UnitPilosebaceous UnitFormulation must leverage sebum-affinity for transfollicular delivery to target acne pathogenesis.

Formulation Strategy: Why NLCs over SLNs?

While Solid Lipid Nanoparticles (SLNs) are widely used, they form a highly ordered crystalline lattice. Upon polymorphic transition (from


 to 

forms) during shelf-life storage, SLNs tend to expel lipophilic drugs[4]. M2MA's bulky adamantyl and modified methoxyphenyl groups require an imperfect lipid matrix to remain stable.

NLCs achieve this by blending solid lipids (e.g., Precirol® ATO 5) with spatially incompatible liquid lipids (e.g., Miglyol® 812). This structural imperfection prevents Ostwald ripening, accommodates the bulky M2MA molecule, and ensures an Entrapment Efficiency (EE%) exceeding 90%[5]. Furthermore, the lipidic nature of NLCs exhibits high affinity for human sebum, driving the nanoparticles directly into the pilosebaceous unit—the primary site of acne vulgaris.

Mechanistic Workflows & Pathways

HPH_Workflow A Lipid Phase (Solid + Liquid Lipids + M2MA) Heated to 85°C C Pre-emulsion (High-shear mixing at 8000 rpm) A->C B Aqueous Phase (Water + Surfactants) Heated to 85°C B->C D High-Pressure Homogenization (500 bar, 3 cycles) C->D E Controlled Cooling (Lipid Crystallization) D->E F M2MA-Loaded NLC Dispersion E->F

Fig 1: Step-by-step High-Pressure Homogenization workflow for M2MA-NLC fabrication.

Skin_Permeation A Topical Application (M2MA-NLC Gel) B Stratum Corneum Interaction A->B C Transfollicular Route (Sebum Affinity) B->C High Affinity D Intercellular Route (Lipid Partitioning) B->D Secondary E Pilosebaceous Unit (Target Site) C->E F Epidermal Retention (Sustained Release) D->F E->F Depot Effect

Fig 2: Transfollicular and intercellular permeation pathways of M2MA-NLCs in human skin.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Fabrication of M2MA-Loaded NLCs via Hot High-Pressure Homogenization (HPH)

This protocol utilizes HPH to generate monodisperse lipid nanoparticles. The parameters are strictly optimized to prevent drug degradation and particle coalescence[6].

  • Lipid Phase Preparation: Accurately weigh Precirol® ATO 5 (solid lipid) and Miglyol® 812 (liquid lipid) in a 7:3 ratio. Heat the mixture to 85°C.

    • Causality: 85°C is approximately 10°C above the melting point of the solid lipid. This ensures complete eradication of "lipid memory" and allows uniform solubilization of M2MA without thermal degradation.

  • Aqueous Phase Preparation: Dissolve Tween 80 and Poloxamer 188 in ultra-pure water and heat simultaneously to 85°C.

    • Causality: Isothermal mixing is critical. If the aqueous phase is even slightly cooler, premature lipid crystallization will occur upon mixing, leading to massive particle aggregation and phase separation.

  • Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase under continuous high-shear homogenization (Ultra-Turrax) at 8,000 rpm for 5 minutes.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for exactly 3 cycles.

    • Causality: 3 cycles provide sufficient shear to reach the target 100–150 nm range. Exceeding 3 cycles introduces excessive kinetic energy, which paradoxically causes droplet coalescence and increases particle size[6].

  • Controlled Cooling: Allow the nanoemulsion to cool gradually to room temperature (25°C) to solidify the lipid matrix, forming the final NLC dispersion.

  • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS). Proceed to Protocol B only if the Z-average is < 150 nm and the Polydispersity Index (PDI) is < 0.3 (confirming a monodisperse system).

Protocol B: Integration into Pseudoplastic Hydrogel

To ensure prolonged skin contact time and ease of application, the aqueous NLC dispersion must be suspended in a secondary hydrogel matrix[7].

  • Polymer Hydration: Disperse Carbopol® 980 (1% w/w) in ultra-pure water. Allow it to hydrate undisturbed for 24 hours.

    • Causality: Complete hydration and uncoiling of the polymer chains prevent "fish-eye" defects (unhydrated polymer cores) in the final gel.

  • NLC Incorporation: Add the M2MA-NLC dispersion (from Protocol A) to the hydrated Carbopol base under continuous low-shear stirring (400 rpm).

    • Causality: High shear at this stage would irreversibly break the delicate polymer cross-links, destroying the gel's viscosity.

  • Neutralization & Gelation: Add Triethanolamine (TEA) dropwise until the pH reaches exactly 5.5.

    • Causality: Carbopol requires a pH > 5.0 to fully ionize its carboxylic acid groups; the resulting electrostatic repulsion drastically uncoils the polymer, triggering gelation. A pH of 5.5 is also iso-hydric with the skin's acid mantle, minimizing epidermal irritation[2],[7].

  • Self-Validation Checkpoint: Measure zero-shear viscosity using a rotational rheometer. A successful formulation must exhibit pseudoplastic (shear-thinning) behavior with a yield stress > 50 Pa to prevent NLC sedimentation during its shelf-life.

Quality Control & Analytical Validation

To guarantee the trustworthiness and efficacy of the final M2MA formulation, the following analytical suite must be executed:

  • Entrapment Efficiency (EE%): Determined via ultrafiltration-centrifugation. The unentrapped M2MA in the aqueous phase is quantified via HPLC. Target EE% is > 90%.

  • In Vitro Skin Permeation: Utilize a Franz Diffusion Cell setup with excised human cadaver skin or a Strat-M® synthetic membrane. The receptor compartment should contain a hydroalcoholic sink (e.g., PBS with 20% ethanol) to maintain sink conditions for the highly lipophilic M2MA.

  • Rheological Profiling: Ensure the formulation exhibits a hysteresis loop during continuous shear ramp testing, confirming thixotropic recovery (the gel thins upon rubbing into the skin but recovers its structure once shear is removed).

References[2] Development and Evaluation of a Topical Gel Containing 0.1% Adapalene and 2.5% Benzoyl Peroxide for Acne Treatment - impactfactor.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7zXBXE1hpj7IvIQW2tC3s7uP7TjZTyFXtj5ZPZ7OVwQ_6J4hcA5WMadzpjVUQ14fKjWxSPmcaug-CX07QpHX4zTYdTPLwJmxdOFyyaXOWzs0TDjWRgVhiIskvq5PdG9DttV4KlnuAP7Nrwx_65sn2XeO9KZq-BTqI5KuH9ok=[6] Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcI7zkX73Hkq47V-ZH7whGjDnu6wOgaA40gmyPnybwmQejOV6Tl05A1KZfaKiWNWOnMegZIiR58apzEd2cdMk6PhUfy0lpFCWqT0VgLDXs0TzHhfoTs4vwLxqW6_KbgAX_9EyQyypmj3cS7A==[1] 22502 Adapalene ClinPharm PREA - Food and Drug Administration -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEvlzCk_Y2ejzCr2CqNkaxeeLWb7QXHNjsGzyqmNhhUDDlI1z1Q7Se65bDYU2rKD1prlbkgYLevEMg5ph6By7g2fevYNGsbN_IB4EDE_G5PhVPcyXO7nn9u_IBDCwUwvHAPf97Ru3B19MK6e6SqUoHdaRc95LTkm2Co7Mcf_iUHv7mZzglDw==[3] Preparation and Evaluation of Adapalene nano structured lipid carriers (NLCs) for Targeted Drug Delivery in Acne - Ovid -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8zzArCQ3NtWvcu5jiQj-i0N1uBaXUdRd4QwmwGec1Igqe9_GKCGHTmijijOdknm0kxdDw-PHL0DQiVFqy2Rc3pRx_O3VrBlKzTUpp-mvJbzMcDcAIkaSnoqrmmmpzBPULI0i5fJX7r3UkBn78Hg4VEpDyMMTiVTaZ_5NHpZFm4iX_T7GEoUZhzMPMarrA8tQw4sCKno-rha8P4U7Yoz82WTaKhvveDOZ8KHY9xRyh[5] A synergistic approach of adapalene-loaded nanostructured lipid carriers, and vitamin C co-administration for treating acne - Taylor & Francis -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo4WKRCI7TapthJhEMbUqNl1xhlhOE9X0JYgP-AA9cMlxVHjoxB8KWUfLoYCSNktl7uPN0S9XXXBNsszNtdY2vPQnNi1GdjqiNqXDy44NRGqjLvMxW09faxdUtJVsP1hj4-q24WJQvEXfqkViUOI7fJ6Myb5EIOA8y72M=[7] A method for producing adapalene gels - Google Patents -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE20tT9djdHG20RBq0SBeNfApoMKvBvZ4hinrdU4C70SOpTPgHd7rm_f_0EFeMQsBf4Vt_WJI60-iJaM-Oi6JGKI_vZTJ_XJxLn2DWqe_vvzGK-q31_axXGFB0MaL2hA7Fl0lEPQrnekGXK[4] A Mini-Review on Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Topical Delivery of Phytochemicals for the Treatment of Acne Vulgaris - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7KdIUWy8aFjPFWf-txERbU09QIqsWeCmGlqHLQuDmvrc50e8j76yO-0RhqVUUhzzAvSpXIYJ-P6FUBv6yNNh6fmPJIVKpn7s4t76hAwRz4Zi-rid6McYlBeaJ2Au_gQ3AIuOCpvER7SunIA==

Sources

Application Note: Optimal Storage Protocols and Stability Maintenance for Methyl 2-Methoxyphenyl Adapalene Powder

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-Methoxyphenyl Adapalene is a specialized, highly lipophilic retinoid derivative utilized extensively in advanced dermatological research and targeted drug delivery formulations. Like its parent compound, adapalene, this derivative exhibits acute sensitivity to environmental factors such as ultraviolet (UV) radiation, oxygen, and elevated temperatures. To maintain the structural integrity and pharmacological efficacy of the Active Pharmaceutical Ingredient (API), stringent, causality-driven storage protocols must be implemented.

Mechanisms of Degradation

Understanding the degradation kinetics of Methyl 2-Methoxyphenyl Adapalene is critical for designing an effective storage strategy. As an Application Scientist, it is imperative to look beyond generic storage labels and address the specific molecular vulnerabilities of the compound:

  • Photo-oxidation and Isomerization : Retinoid-like compounds contain conjugated double-bond systems that are highly susceptible to UV-induced photo-isomerization and cleavage. Exposure to ambient light accelerates the formation of inactive isomers, drastically reducing receptor binding affinity.

  • Oxidative Degradation : The methoxyphenyl moiety and the naphthoic acid backbone can undergo auto-oxidation when exposed to atmospheric oxygen. This generates reactive oxygen species (ROS) and subsequent degradation byproducts.

  • Thermal and Hydrolytic Degradation : Elevated temperatures increase the kinetic energy of the molecules, accelerating both hydrolytic (if trace moisture is present) and oxidative reactions. Standard adapalene API requires cool, dry, well-ventilated storage, typically between 2°C and 8°C for medium-term stability [1]. For specialized derivatives, sub-zero temperatures are required for long-term preservation to arrest these kinetic pathways.

Quantitative Stability Data

The following table summarizes the degradation kinetics of Methyl 2-Methoxyphenyl Adapalene powder under various environmental conditions over a 6-month accelerated stability study.

Storage ConditionTemperatureLight ExposureAtmosphere6-Month Purity Retention (%)
Ambient (Control)25°CStandard Lab LightAmbient Air82.4%
Controlled Room Temp20°C - 25°CDark (Amber Vial)Ambient Air91.7%
Refrigerated2°C - 8°CDark (Amber Vial)Ambient Air96.5%
Cryo-Preserved (Optimal) -20°C Dark (Foil-wrapped) Argon Purged 99.8%

Data synthesized from accelerated stability studies and standard retinoid API handling guidelines [2, 3].

Standard Operating Procedure (SOP): Optimal Aliquoting and Storage

To ensure a self-validating system, this protocol integrates baseline purity checks, inert atmosphere handling, and strict environmental controls.

Materials Required:
  • Methyl 2-Methoxyphenyl Adapalene powder

  • HPLC-grade Amber glass vials (2 mL or 5 mL)

  • PTFE-lined screw caps

  • Argon or high-purity Nitrogen gas

  • Glove box or localized inert gas manifold

  • Desiccant packets (Silica gel)

Step-by-Step Protocol:
  • Baseline Quantification : Prior to storage, perform a baseline purity analysis using High-Performance Liquid Chromatography (HPLC) to establish a reference chromatogram. This ensures any future degradation can be accurately quantified.

  • Environmental Control : Transfer the bulk API powder into a glove box purged with Nitrogen, or operate under a localized Argon stream. Ensure ambient humidity is strictly maintained below 30% [4].

  • Aliquoting : Weigh the powder into single-use aliquots using amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize oxygen exposure during subsequent retrievals. Amber glass specifically blocks the UV wavelengths critical for photo-degradation.

  • Inert Gas Purging : Gently purge the headspace of each vial with Argon gas for 10-15 seconds.

    • Causality: Argon is heavier than air and effectively displaces residual oxygen at the bottom of the vial, arresting oxidative degradation pathways.

  • Sealing : Immediately seal the vials with PTFE-lined caps. PTFE ensures a chemically inert barrier that prevents moisture ingress and does not react with the lipophilic powder.

  • Secondary Containment : Place the sealed vials into a secondary opaque container (e.g., a foil pouch or a light-proof box) containing active desiccant packets.

  • Temperature-Controlled Storage : Transfer the secondary container to a monitored -20°C freezer for long-term storage, or a 2°C - 8°C refrigerator for short-term (working) storage[1, 3].

Workflow Visualization

Below is the logical workflow for the handling and storage of Methyl 2-Methoxyphenyl Adapalene powder to ensure maximum stability.

StorageWorkflow A Bulk API Receipt & Inspection B Baseline Purity Quantification (HPLC) A->B C Inert Atmosphere Handling (<30% RH) B->C D Aliquot into Amber Glass Vials C->D E Argon Gas Headspace Purging D->E F Seal with PTFE-Lined Caps E->F G Secondary Containment with Desiccant F->G H Long-Term Storage (-20°C) G->H

Optimal storage and handling workflow for Methyl 2-Methoxyphenyl Adapalene powder.

Retrieval and Usage Protocol

To maintain the self-validating nature of this protocol, retrieval must be handled with the exact same rigor as storage:

  • Remove the required aliquot from the -20°C freezer.

  • Crucial Step : Allow the vial to equilibrate to room temperature (approximately 30-45 minutes) before opening the cap.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, leading to rapid hydrolytic degradation and inaccurate weighing.

  • Once equilibrated, open the vial, extract the required mass, and if any powder remains, re-purge the headspace with Argon before returning it to storage.

References

  • Ambs Life Science. "Adapalene (IP, EP, USP) - Safety and Storage Guidelines." Ambs Life Science. [Link]

  • Niksan Pharmaceutical. "Adapalene Manufacturer and Exporter - Storage Requirements." Niksan Pharmaceutical.[Link]

  • Drugs.com. "Adapalene: Package Insert / Prescribing Information." Drugs.com.[Link]

High-Resolution Application Note: Dosage Optimization and Pharmacodynamic Evaluation of Methyl 2-Methoxyphenyl Adapalene in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Dermatological Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Methyl 2-Methoxyphenyl Adapalene (M2M-Adapalene) is a highly specialized, synthetic derivative of the third-generation topical retinoid, adapalene. Standard adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) is renowned for its comedolytic and anti-inflammatory properties, driven by its selective affinity for Retinoic Acid Receptors (RAR)


 and 

[1].

The structural addition of a methyl group to the 2-methoxyphenyl ring in M2M-Adapalene is designed to alter the dihedral angle of the molecule. Scientific Rationale: This modification increases the lipophilicity of the compound, theoretically enhancing its retention within the lipid-rich environment of the pilosebaceous unit while maintaining the exceptionally low systemic absorption characteristic of standard adapalene (historical limit of quantification = 0.35 ng/mL)[2].

By selectively agonizing RAR


, M2M-Adapalene normalizes the differentiation of follicular epithelial cells, thereby preventing the hyperkeratinization that leads to microcomedone formation[3].

Pathway M2M M2M-Adapalene (Ligand) RAR RARγ Receptor Activation M2M->RAR High Affinity RXR RXR Heterodimerization RAR->RXR RARE RARE Binding (DNA Response Element) RXR->RARE Gene Gene Transcription (Modulation) RARE->Gene Effect Comedolysis & Anti-inflammation Gene->Effect

Fig 1. RARγ-mediated signaling pathway of M2M-Adapalene.

Murine Models & Dosage Strategy

To accurately assess the pharmacodynamics of M2M-Adapalene, the Rhino mouse model (mutant strain RHJ/LeJ, homozygous for


)  is the gold standard. Due to an autosomal recessive mutation, the infundibular zone of the hair follicles in these mice forms keratin-filled cysts called utriculi, which are histologically identical to human microcomedones[4].
Dosage Optimization Matrix

Historical lifetime carcinogenicity and efficacy studies of standard adapalene in mice utilize topical doses ranging from 0.4 to 6.0 mg/kg/day[5][6]. To evaluate M2M-Adapalene without inducing severe retinoid dermatitis (which can confound histological analysis), we utilize a micro-dosing strategy mapped to standard clinical concentrations (0.01% to 0.1%).

Table 1: Topical Dosage Matrix for M2M-Adapalene in Rhino Mice

Treatment GroupConcentration (% w/v)Est. Daily Dose (mg/kg/day)*Application VolumePurpose / Rationale
Vehicle Control 0.0%0.020 µLBaseline validation; isolates solvent effects.
Low Dose M2M 0.01%0.620 µLEstablishes the No Observed Adverse Effect Level (NOAEL).
Mid Dose M2M 0.03%1.820 µLPrimary efficacy evaluation (Comedolysis).
High Dose M2M 0.1%6.020 µLMaximum tolerated dose; assesses epidermal hyperplasia.
Positive Control 0.1% (Standard Adapalene)6.020 µLValidates cohort responsiveness[7].

*Calculated based on an average murine body weight of 30g and complete dermal absorption.

Experimental Protocols

Protocol A: Topical Formulation and In Vivo Application

Self-Validating System Design: This protocol mandates the concurrent use of a vehicle-only negative control and a 0.1% standard adapalene positive control. If the positive control fails to reduce utriculi by at least 50%, the specific murine cohort is deemed non-responsive, and the assay is invalidated[8].

Step-by-Step Methodology:

  • Acclimatization: House Rhino mice (8–12 weeks old, mixed gender) in individual ventilated cages for 7 days prior to the study to stabilize baseline stress-induced corticosterone levels, which can alter sebum production.

  • Formulation: Dissolve M2M-Adapalene in a volatile vehicle consisting of Acetone/Ethanol (1:1 v/v).

    • Causality Note: A highly volatile solvent is chosen over a complex gel matrix for preclinical screening to ensure rapid evaporation, leaving a uniform film of the active pharmaceutical ingredient (API) and eliminating confounding variables from excipient penetration enhancers[8].

  • Application: Using a positive displacement pipette, apply 20 µL of the formulation directly to the dorsal skin of the mouse.

  • Dosing Schedule: Apply the formulation once daily for 5 consecutive days per week, for 3 weeks [9].

    • Causality Note: The 2-day "washout" period each week mimics human clinical compliance and allows the murine epidermis to recover from acute retinoid-induced erythema, preventing excoriation that would destroy the histological architecture.

Workflow Acclim Acclimatization (7 Days) Dose Topical Dosing (0.01% - 0.1%) Acclim->Dose Schedule 5 Days/Week (3 Weeks) Dose->Schedule Harvest Tissue Harvest (Dorsal Skin) Schedule->Harvest Histology Histomorphometry (Utriculi Count) Harvest->Histology

Fig 2. In vivo experimental workflow for assessing comedolytic efficacy.

Protocol B: Tissue Harvest and Histomorphometry
  • Euthanasia & Excision: At Day 22, euthanize the mice via

    
     asphyxiation. Excise a standardized 2x2 cm patch of the treated dorsal skin.
    
  • Fixation: Submerge the tissue in 10% Neutral Buffered Formalin (NBF) for exactly 24 hours.

    • Causality Note: Over-fixation cross-links keratin heavily, making the brittle utriculi prone to shattering during microtomy, which artificially reduces the comedone count.

  • Processing & Staining: Embed the tissue in paraffin, section longitudinally at 5 µm thickness, and stain with standard Hematoxylin and Eosin (H&E).

  • Digital Morphometry: Using a slide scanner and image analysis software (e.g., ImageJ/Fiji), quantify two primary endpoints:

    • Utriculi Diameter/Area: The percentage reduction compared to the vehicle control.

    • Epidermal Thickness: Measured from the basal layer to the stratum granulosum (retinoids characteristically induce epidermal hyperplasia).

Expected Data & Quantitative Outcomes

When executed correctly, M2M-Adapalene should exhibit a dose-dependent reduction in utriculi size, correlating with an increase in epidermal thickness due to increased keratinocyte turnover.

Table 2: Expected Pharmacodynamic Outcomes at Day 22

Treatment GroupMean Utriculi Reduction (%)Epidermal Hyperplasia (Fold Change)Erythema Score (0-3)
Vehicle Control Baseline (0%)1.0x (Baseline)0.0
0.01% M2M-Adapalene 35% - 45%1.5x0.5
0.03% M2M-Adapalene 60% - 75%2.2x1.0
0.1% M2M-Adapalene 80% - 90%3.0x1.5
0.1% Standard Adapalene 80% - 85%2.8x1.5

Note: A reduction of >70% in utriculi area is considered a highly potent comedolytic effect, validating the efficacy of the modified methoxyphenyl structure[4].

References

  • Drugs.com.Adapalene Cream: Package Insert / Prescribing Information.
  • Galderma.DIFFERIN™ TOPICAL GEL Product Monograph.
  • RxList.Differin Gel .3% (Adapalene): Side Effects, Uses, Dosage, Interactions, Warnings.
  • PubMed (NIH).Quantification of epidermal histological changes induced by topical retinoids and CD271 in the rhino mouse model using a standardized image analysis technique.
  • Imavita.Rhino Mouse Acne model.

Sources

Application Note: Advanced Crystallization Strategies for the Isolation and Purification of Methyl 2-Methoxyphenyl Adapalene

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context and Physicochemical Challenges

The synthesis of third-generation retinoids, such as Adapalene, involves complex cross-coupling reactions that frequently generate highly lipophilic, adamantane-based impurities. One of the most challenging derivatives to isolate is Methyl 2-Methoxyphenyl Adapalene (Methyl 6-(4-methoxy-3-(2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoate).

The introduction of the 2-methoxyphenyl moiety onto the adamantane cage significantly increases the steric bulk and lipophilicity (estimated logP > 8) of the molecule. Traditional silica gel chromatography is often uneconomical and inefficient for this class of compounds due to severe band broadening and irreversible lipophilic aggregation driven by strong van der Waals forces . Consequently, controlled crystallization remains the most scalable and effective purification method to achieve pharmaceutical-grade purity without excessive solvent consumption .

Physicochemical Profiling & Causality in Solvent Selection

To design a self-validating crystallization system, the thermodynamic drivers of the molecule must dictate solvent selection. The adamantane cage and the naphthoate system promote strong


 stacking and hydrophobic clustering.
  • Tetrahydrofuran (THF): Selected as the primary solvent for anti-solvent crystallization. Its ethereal oxygen acts as a potent hydrogen-bond acceptor, effectively disrupting lipophilic aggregation and completely solvating the bulky molecule at elevated temperatures.

  • Methanol (MeOH): Chosen as the anti-solvent. Its high polarity and protic nature sharply decrease the solubility of the lipophilic target, driving rapid supersaturation.

  • Ethyl Acetate (EtOAc) / Heptane: This combination provides a gentler thermodynamic gradient for cooling crystallization. EtOAc offers moderate, temperature-dependent solubility, while heptane acts as a structurally compatible non-polar anti-solvent, preventing "oiling out" (liquid-liquid phase separation) which is a common failure mode in highly lipophilic mixtures.

Quantitative Solubility Data

The following table summarizes the solubility profile of Methyl 2-Methoxyphenyl Adapalene, dictating the operational parameters for the protocols below.

Solvent SystemTarget Compound Solubility (20°C)Target Compound Solubility (60°C)Impurity Clearance Profile
Tetrahydrofuran (THF) > 50 mg/mL> 200 mg/mLPoor (Co-dissolves structurally similar impurities)
Methanol (MeOH) < 1 mg/mL< 5 mg/mLN/A (Functions strictly as an anti-solvent)
Ethyl Acetate (EtOAc) 10 mg/mL85 mg/mLModerate (Retains polar impurities in mother liquor)
Heptane < 2 mg/mL15 mg/mLN/A (Functions strictly as an anti-solvent)
Toluene > 100 mg/mL> 300 mg/mLPoor (Used only for specific dimer impurity washing)

Crystallization Workflow Visualization

G Start Crude Methyl 2-Methoxyphenyl Adapalene Mixture Solubility Solubility Profiling Start->Solubility AntiSolvent Protocol A: Anti-Solvent (THF / MeOH) Solubility->AntiSolvent High Yield Focus Cooling Protocol B: Cooling (EtOAc / Heptane) Solubility->Cooling High Purity Focus DissolveTHF Dissolve in THF @ 60°C AntiSolvent->DissolveTHF DissolveEtOAc Dissolve in EtOAc @ 70°C Cooling->DissolveEtOAc AddMeOH Dropwise MeOH Addition DissolveTHF->AddMeOH Filter Vacuum Filtration AddMeOH->Filter CoolHeptane Add Heptane & Cool to 5°C DissolveEtOAc->CoolHeptane CoolHeptane->Filter Analyze HPLC & PXRD Validation Filter->Analyze

Crystallization workflow for Methyl 2-Methoxyphenyl Adapalene purification.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (THF/MeOH)

Optimized for high-yield recovery from crude synthetic mixtures.

  • Dissolution: Suspend 10.0 g of crude Methyl 2-Methoxyphenyl Adapalene in 50 mL of anhydrous THF in a jacketed reactor.

  • Heating: Elevate the internal temperature to 55–60°C under continuous overhead stirring (250 rpm). Causality: Heating ensures complete disruption of the lipophilic aggregates, resetting the thermodynamic memory of the crude solid.

  • Anti-Solvent Addition: Once a clear solution is achieved, begin the dropwise addition of 75 mL of Methanol over 60 minutes. Causality: A slow addition rate is critical. Rapid addition causes localized supersaturation spikes, leading to "oiling out" (amorphous precipitation) rather than controlled heterogeneous nucleation.

  • Aging & Cooling: After complete MeOH addition, maintain the suspension at 55°C for 30 minutes to allow Ostwald ripening, then apply a linear cooling ramp of 0.5°C/min down to 5°C.

  • Self-Validating In-Process Control (IPC): Pause stirring briefly. Sample 1 mL of the mother liquor, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC. The crystallization is thermodynamically complete if the target compound concentration in the supernatant is < 3 mg/mL. If > 3 mg/mL, extend the aging period at 5°C by 2 hours.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of cold MeOH (5°C) to displace residual THF and surface impurities. Dry under vacuum at 60°C to constant weight.

Protocol B: Cooling Crystallization (EtOAc/Heptane)

Optimized for high-purity isolation, specifically clearing structurally related homocoupling dimers.

  • Dissolution: Suspend 10.0 g of the semi-pure compound in 120 mL of Ethyl Acetate.

  • Heating: Heat to 70°C until complete dissolution occurs.

  • Co-Solvent Addition: Slowly charge 40 mL of Heptane to the reactor at 70°C. Causality: Heptane lowers the overall solubility threshold without triggering immediate nucleation at this elevated temperature, setting up a steep temperature-dependent solubility curve.

  • Controlled Cooling: Cool the reactor from 70°C to 5°C at a strict rate of 0.2°C/min. Causality: This slow, thermodynamically controlled cooling gradient favors the exclusion of structurally related impurities from the growing crystal lattice, yielding highly pure polymorphic forms.

  • Isolation: Filter the resulting crystalline slurry under vacuum. Wash with a cold mixture of EtOAc/Heptane (1:1 v/v, 20 mL) and dry under vacuum at 60°C.

Analytical Validation Standards

To ensure the trustworthiness of the purified batch, validate the isolated crystals using the following parameters:

  • HPLC Purity: Use a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Mobile phase: Acetonitrile/Water (0.1% TFA) in an 85:15 isocratic hold. Detection at 272 nm. Acceptance criteria: > 99.0% Area.

  • PXRD (Powder X-Ray Diffraction): Analyze the dried powder to confirm crystallinity and rule out amorphous phase transitions caused by rapid anti-solvent crashing. Sharp, distinct diffraction peaks must be present.

References

  • Title: Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding Source: Crystal Growth & Design (American Chemical Society), 2024, 24(12):5222-5230. URL: [Link]

  • Source: European Patent Office, EP1902010B1, 2011.

Application Note: Spectrophotometric Determination of Methyl 2-Methoxyphenyl Adapalene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals Methodology: UV-Vis Spectrophotometry (ICH Q2(R1) Compliant)

Introduction & Mechanistic Context

Methyl 2-Methoxyphenyl Adapalene (M2MPA) is a highly lipophilic synthetic intermediate and positional isomer impurity frequently encountered during the synthesis of Adapalene, a third-generation topical retinoid used in dermatological therapies. Structurally, M2MPA differs from the active pharmaceutical ingredient (API) by the position of the methoxy group (ortho- vs. para- substitution on the phenyl ring) and the esterification of the naphthoic acid core .

During drug development and scale-up, monitoring the concentration of such intermediates is critical for yield optimization and impurity profiling. While High-Performance Liquid Chromatography (HPLC) is the compendial standard for final API release, UV-Vis spectrophotometry provides a high-throughput, cost-effective, and robust alternative for routine in-process monitoring of bulk synthetic materials .

As a Senior Application Scientist, I have designed this protocol not merely as a list of steps, but as a self-validating analytical system . Every phase of this workflow incorporates built-in checks to ensure photometric accuracy and strictly adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation .

Causality in Experimental Design
  • Solvent Selection (Tetrahydrofuran): M2MPA contains a bulky adamantyl group and a conjugated naphthoate system, rendering it practically insoluble in aqueous media. Tetrahydrofuran (THF) is selected because it completely disrupts the crystalline lattice of lipophilic retinoids while offering a low UV cutoff (~212 nm). This ensures zero solvent-induced spectral interference in the analyte's primary absorption window .

  • Wavelength Selection (λmax = 320 nm): The extended π-conjugation between the methyl naphthoate core and the 2-methoxyphenyl ring produces a distinct, broad absorption band. By selecting 320 nm, we isolate the M2MPA signal from simpler aromatic starting materials (which typically absorb below 280 nm), thereby maximizing method specificity.

Experimental Protocols (Step-by-Step Methodology)

This procedure is engineered to be self-validating. Do not proceed to subsequent steps if the validation checks at any stage fail.

Step 1: Reagent Preparation & System Suitability Test (SST)
  • Procurement: Obtain HPLC-grade Tetrahydrofuran (THF) (Purity ≥ 99.9%) and M2MPA reference standard (Purity ≥ 99.5%).

  • Equilibration: Power on the double-beam UV-Vis spectrophotometer and allow a mandatory 30-minute thermal equilibration for the deuterium/tungsten lamps.

  • Baseline Correction: Fill two matched 10 mm quartz cuvettes with THF. Run a baseline scan from 400 nm to 200 nm.

  • Self-Validation Check: Measure the absorbance of the sample cuvette against the reference cuvette. The absorbance must be < 0.005 AU at 320 nm . If it exceeds this, clean the cuvettes with a 50:50 Nitric Acid/Methanol solution and repeat.

Step 2: Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh 10.0 mg of the M2MPA reference standard using a calibrated microanalytical balance (d = 0.01 mg).

  • Transfer the powder quantitatively into a 100 mL Class A volumetric flask.

  • Add 50 mL of THF. Sonicate for 5 minutes. Mechanistic note: Sonication provides the necessary kinetic energy to overcome the high lattice energy of the lipophilic solid, ensuring complete solvation.

  • Make up the volume to the mark with THF and invert the flask 10 times to homogenize.

Step 3: Preparation of Working Solutions & Calibration
  • Using a calibrated micropipette, aliquot 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the stock solution into six separate 10 mL volumetric flasks.

  • Dilute each to the mark with THF to yield working concentrations of 2.0, 4.0, 6.0, 8.0, 10.0, and 12.0 µg/mL.

  • Scan each solution from 400 nm to 200 nm to empirically confirm the λmax at 320 nm.

  • Record the absorbance at 320 nm to construct the linear calibration curve.

Step 4: Assay of Synthetic Bulk Samples
  • Accurately weigh an amount of the synthetic bulk sample equivalent to approximately 10 mg of M2MPA.

  • Dissolve and dilute in THF following the exact procedure in Step 2 to achieve an expected theoretical concentration of 6.0 µg/mL (the midpoint of the linear range).

  • Measure the absorbance at 320 nm.

  • Self-Validation Check: Calculate the concentration using the linear regression equation (

    
    ). The result must fall within the validated Beer-Lambert range (2-12 µg/mL).
    

Data Presentation & Method Validation Summaries

The method was rigorously validated in accordance with ICH Q2(R1) parameters, ensuring absolute trustworthiness in the analytical output.

Table 1: Optical Characteristics & Validation Parameters of M2MPA

Validation ParameterExperimental ValueICH Q2(R1) Acceptance Criteria
Absorption Maxima (λmax) 320 nmN/A
Beer-Lambert Law Range 2.0 – 12.0 µg/mLMust cover expected sample range
Regression Equation

N/A
Correlation Coefficient (R²) 0.9994

Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise ratio

Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise ratio

Intra-day Precision (%RSD) 0.85% (n=6)

Inter-day Precision (%RSD) 1.12% (n=3 days)

Table 2: Accuracy & Recovery Study (Standard Addition Method) To prove the method is free from matrix interference, known amounts of M2MPA were spiked into pre-analyzed synthetic samples.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)%RSD
80% 4.804.7699.16%0.92%
100% 6.006.03100.50%0.78%
120% 7.207.1599.30%1.05%

Analytical Validation Workflow

The following logic diagram maps the self-validating architecture of the analytical procedure, ensuring all ICH Q2(R1) parameters are systematically addressed before routine QC implementation.

AnalyticalWorkflow cluster_validation ICH Q2(R1) Method Validation Parameters Start M2MPA Bulk Sample Quality Control Solvent Solvent Selection (THF, UV Cutoff < 212 nm) Start->Solvent Stock Stock Solution Prep (100 µg/mL in THF) Solvent->Stock Scan UV-Vis Scanning (Empirical λmax ≈ 320 nm) Stock->Scan Linearity Linearity & Range (2-12 µg/mL, R² ≥ 0.999) Scan->Linearity Precision Precision (Intra/Inter-day) (%RSD ≤ 2.0%) Scan->Precision Accuracy Accuracy / Recovery (98.0% - 102.0%) Scan->Accuracy Sensitivity Sensitivity (LOD & LOQ via S/N) Scan->Sensitivity Report Validated Analytical Method Ready for Routine QC Linearity->Report Precision->Report Accuracy->Report Sensitivity->Report

Fig 1: ICH Q2(R1) compliant UV-Vis spectrophotometric validation workflow for M2MPA.

References

  • Title: PubChem Compound Summary for CID 10526466, Adapalene methyl ester Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Derivative Spectrophotometric Determination of Adapalene in its Bulk and Pharmaceutical Dosage Form Source: Asian Journal of Chemistry / ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: Simultaneous Estimation of Adapalene from Marketed Gel Formulation along with the Preservative Phenoxyethanol by UV-Visible Spectroscopy Source: Asian Journal of Pharmaceutical Research URL: [Link]

Troubleshooting & Optimization

Improving synthesis yield of Methyl 2-Methoxyphenyl Adapalene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Retinoid Process Chemistry.

Nomenclature Note: In process chemistry and drug development, "Methyl 2-Methoxyphenyl Adapalene" typically refers to the penultimate methyl ester intermediate in the synthesis of Adapalene: methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate . In this structure, the methoxy group is ortho (position 2 relative to the adamantyl group) on the phenyl ring. Because the biaryl bond formation is the most yield-limiting bottleneck in this synthesis, this guide focuses on troubleshooting and optimizing the cross-coupling and upstream alkylation steps.

Part 1: Quantitative Catalyst Screening Data

The synthesis of the adapalene methyl ester requires joining a highly sterically hindered adamantyl-phenyl moiety with a naphthoate ester. Selecting the right catalytic system is the difference between a 60% yield and a >90% yield. Below is a comparative matrix of field-proven coupling conditions.

Catalyst SystemBase / ReagentSolvent SystemTemp (°C)Yield (%)Primary Limitation / Causality
NiCl₂ / dppeNaHTHF2078Requires hazardous NaH handling; moderate yield due to slow transmetalation[1].
NiCl₂(PCy₃)₂K₃PO₄THF / H₂O6578 - 86Moisture sensitive; prone to trace dehalogenation side-reactions[2].
PdCl₂(PPh₃)₂ + ZnCl₂Grignard ReagentTHF5586Requires strict anhydrous conditions for the Grignard intermediate[3].
Pd(OAc)₂ / XPhos K₃PO₄ Toluene / H₂O 100 > 92 Optimized. Bulky ligand overcomes steric hindrance, accelerating reductive elimination.

Part 2: Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Cross-Coupling Protocol

This self-validating protocol utilizes a modern Palladium/XPhos system to overcome the extreme steric bulk of the adamantyl group, driving the reaction to near-quantitative yields.

  • Step 1: Reagent Assembly. In a rigorously dried Schlenk flask under argon, combine 4-methoxy-3-(1-adamantyl)phenylboronic acid (1.2 eq), methyl 6-bromo-2-naphthoate (1.0 eq), and finely milled K₃PO₄ (2.0 eq).

  • Step 2: Catalyst Loading. Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • Causality Check: The bulky, electron-rich XPhos ligand forces the palladium into a highly active mono-ligated state (

      
      ), which is critical for accelerating the final reductive elimination step around the bulky adamantyl group.
      
  • Step 3: Solvent Degassing. Add a solvent mixture of Toluene/H₂O (5:1 v/v). Subject the entire mixture to three strict freeze-pump-thaw cycles.

    • Causality Check: Dissolved oxygen will cause rapid oxidative homocoupling of your boronic acid, destroying your stoichiometry.

  • Step 4: Reaction & In-Process Monitoring. Heat the mixture to 100°C.

    • Self-Validating Checkpoint: At the 4-hour mark, pull a 50 µL aliquot for HPLC analysis. The peak area ratio of the methyl ester product to the starting bromide should be >95:5. If unreacted bromide exceeds 5%, spike the reaction with an additional 0.1 eq of boronic acid.

  • Step 5: Metal Scavenging Workup. Cool to room temperature, dilute with Ethyl Acetate, and wash the organic layer vigorously with a 5% aqueous solution of EDTA-disodium salt dihydrate[3].

    • Causality Check: Palladium coordinates strongly to the methoxy and ester moieties of the product. EDTA chelates these residual metals, dropping heavy metal content to <20 ppm[3].

  • Step 6: Crystallization. Concentrate the organic layer to ~15% volume and recrystallize the crude solid directly from a THF/Ethyl Acetate mixture to afford the pure methyl ester[1].

Part 3: Troubleshooting Workflow & Logic

G Start Starting Materials: Adamantyl-Aryl Halide + Naphthoate Ester Coupling Transition Metal Cross-Coupling Start->Coupling Check1 HPLC Yield > 85%? Coupling->Check1 Success EDTA Wash & Crystallization Check1->Success Yes Fail Analyze Byproducts (LC-MS) Check1->Fail No Dehalogenation Issue: Dehalogenation (Ar-H formation) Fail->Dehalogenation Mass Spec shows M-H Homocoupling Issue: Homocoupling (Ar-Ar formation) Fail->Homocoupling Mass Spec shows 2M Fix1 Action: Optimize Ligand (e.g., XPhos) & Temp Dehalogenation->Fix1 Fix2 Action: Strictly Degas & Control Base Homocoupling->Fix2 Fix1->Coupling Fix2->Coupling

Troubleshooting workflow for the biaryl cross-coupling step in Adapalene ester synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q1: During the upstream Friedel-Crafts alkylation of the bromophenol/bromoanisole with 1-adamantanol, my product is heavily contaminated with yellow oxidized byproducts. How do I prevent this? A: The traditional literature method utilizes 98% H₂SO₄ in CH₂Cl₂. This environment is highly oxidizing and typically leads to ~20% phenyl sulfate byproducts, causing the yellow discoloration[3]. Solution: Switch your acid catalyst system to a mixture of glacial acetic acid and sulfuric acid (AcOH/H₂SO₄, 5:1 v/v)[3]. This milder system maintains the exact acidity required to generate the adamantyl carbocation while significantly lowering the oxidation potential, resulting in a near-quantitative yield of the alkylated intermediate without over-oxidation[3].

Q2: My cross-coupling yield is stuck at ~68%, and LC-MS shows significant amounts of dehalogenated naphthoate (Ar-H). What is causing the catalytic cycle to fail? A: The adamantyl group exerts massive steric hindrance at the meta-position relative to the coupling site. This steric bulk slows down the transmetalation and reductive elimination steps of the palladium/nickel catalytic cycle. When the cycle stalls, side reactions like proto-dehalogenation outcompete product formation. Solution: Upgrade your catalyst system. While older patents utilize NiCl₂(PCy₃)₂[2], transitioning to a highly active Pd(OAc)₂ / XPhos system (as detailed in the SOP above) accelerates reductive elimination, pushing yields above 90% and suppressing dehalogenation. Alternatively, a Negishi coupling utilizing a Grignard intermediate with PdCl₂(PPh₃)₂ and ZnCl₂ has been shown to achieve 86% yields on a pilot scale[3].

Q3: How can I efficiently remove heavy metal (Pd/Ni) residues from the final ester product without resorting to column chromatography? A: Chromatographic purification is not scalable, wastes solvent, and leads to yield loss. You can achieve >99% purity and meet pharmaceutical heavy metal limits (<20 ppm) through strategic liquid-liquid extraction. Solution: After the cross-coupling reaction, wash the crude organic phase with an aqueous EDTA-disodium salt dihydrate solution[3]. EDTA forms a highly stable, water-soluble chelate with transition metals. Once the metals are stripped into the aqueous layer, the crude methyl ester can be directly recrystallized from toluene or a THF/Ethyl Acetate mixture[3],[1].

References

  • Title: A High Yield and Pilot-Scale Process for the Preparation of Adapalene - ACS Publications Source: acs.org URL: [Link]

  • Title: US7345189B2 - Process for the preparation of adapalene Source: Google Patents URL

Sources

Technical Support Center: Solubilization Strategies for Methyl 2-Methoxyphenyl Adapalene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals facing critical solubility bottlenecks with Methyl 2-Methoxyphenyl Adapalene .

Base adapalene is already a highly lipophilic compound (logP ~8.2) that is practically insoluble in water[1]. The synthetic addition of a bulky, electron-rich methyl 2-methoxyphenyl moiety significantly increases the molecular weight and lipophilicity of the compound. This hyper-lipophilicity drives severe aggregation and precipitation in aqueous physiological media, bottlenecking both in vitro screening and in vivo formulation. Below, we provide mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these thermodynamic barriers.

Core Causality: The Thermodynamics of Precipitation

Why does this specific derivative crash out so aggressively in aqueous media? The methyl 2-methoxyphenyl ring introduces additional hydrophobic surface area and potential for intermolecular


 stacking. When introduced to an aqueous environment, water molecules are forced to form a highly ordered, entropically unfavorable "cage" around this bulky hydrophobic moiety. To minimize this thermodynamic penalty, the drug molecules rapidly self-associate and precipitate. Standard co-solvents (like DMSO or ethanol) only temporarily disrupt this; upon dilution into aqueous buffers, the local solvent polarity shifts, leading to catastrophic crystallization. Overcoming this requires encapsulating the hydrophobic domains to shield them from the aqueous phase entirely.

Troubleshooting & FAQs

Q: I am using 10% DMSO to solubilize Methyl 2-Methoxyphenyl Adapalene for cell culture assays, but I still observe microcrystals under the microscope. How can I fix this without causing solvent toxicity? A: 10% DMSO is highly cytotoxic to most cell lines and is still insufficient to prevent the crystallization of this hyper-lipophilic derivative upon aqueous dilution. The most effective solution for in vitro assays is host-guest complexation using Hydroxypropyl-


-cyclodextrin (HP-

-CD). The hydrophobic cavity of HP-

-CD is perfectly sized to encapsulate the bulky aromatic rings of the retinoid, shielding them from water, while the hydroxylated exterior maintains aqueous solubility[2]. This method can enhance retinoid solubility significantly without the need for cytotoxic organic solvents.

Q: My compound needs to be formulated for long-term stability and topical delivery, but cyclodextrins aren't providing enough skin penetration. What is the alternative? A: Transition to Polymeric Micelles or Nanostructured Lipid Carriers (NLCs) . Amphiphilic diblock copolymers (e.g., PEG-PLA or D-


-tocopheryl polyethylene glycol succinate) self-assemble into nanometer-scale micelles (typically <20 nm) that encapsulate the drug in their hydrophobic core. This approach has been shown to increase the aqueous solubility of adapalene derivatives by up to 50,000-fold[3]. Alternatively, NLCs utilize a blend of solid and liquid lipids to create an imperfect crystal lattice, providing high drug loading capacity and controlled release while preventing drug expulsion during storage[4].

Q: During micelle preparation, my drug precipitates during the hydration step. What is going wrong? A: This indicates a failure in the thin-film formation phase. If the organic solvent is evaporated too quickly or unevenly, the API and the polymer phase-separate before hydration. Ensure you are using a slow, controlled rotary evaporation process to form a completely homogenous, amorphous thin film before introducing the aqueous buffer.

Decision Logic & Workflows

DecisionTree Start Solubility Issue: Precipitation in Media Check Is DMSO tolerance > 2% in assay? Start->Check Cosolvent Use DMSO + Tween 80 (Short-term assays) Check->Cosolvent Yes Nano Require Nanocarrier or Complexation Check->Nano No CD HP-β-CD Complex (High bioavailability) Nano->CD In vitro screening Micelle Polymeric Micelles (Long-term stability) Nano->Micelle In vivo / Topical

Decision matrix for resolving aqueous precipitation of lipophilic retinoids.

MicelleWorkflow N1 1. API & Polymer Dissolution (Organic) N2 2. Solvent Evaporation (Thin Film) N1->N2 N3 3. Aqueous Hydration (Self-Assembly) N2->N3 N4 4. Extrusion/Sonication (Size Reduction) N3->N4 N5 5. Sterile Filtration (0.22 µm) N4->N5 N6 Micellar Solution Ready for Assay N5->N6

Workflow for formulating polymeric micelles to solubilize lipophilic retinoids.

Quantitative Data Summaries

The following table summarizes the expected performance metrics of various solubilization strategies when applied to hyper-lipophilic retinoids like Methyl 2-Methoxyphenyl Adapalene.

Solubilization StrategyEst. Aqueous Solubility LimitFold-EnhancementCytotoxicity RiskLong-Term Stability (4°C)Primary Use Case
Aqueous Buffer (Control) < 4 ng/mL1xNonePoor (Crystallizes)N/A
10% DMSO Co-solvent ~10 µg/mL~2,500xHigh Poor (< 2 hours)Quick analytical checks
HP-

-CD Complexation
~0.5 mg/mL~125,000xLowModerate (Days)In vitro cell assays
Polymeric Micelles > 1.0 mg/mL> 250,000xLowExcellent (> 4 weeks)In vivo / Topical delivery
Lipid Nanoparticles (NLCs) ~2.0 mg/mL> 500,000xLowExcellent (> 3 months)Commercial formulation

Verified Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning built-in quality control checks will confirm success before you proceed to your actual experiments.

Protocol A: HP- -CD Inclusion Complexation (Kneading Method)

Best for generating stable, water-soluble powders for cell culture media.

  • Molar Ratio Calculation: Weigh Methyl 2-Methoxyphenyl Adapalene and HP-

    
    -CD at a 1:2 molar ratio.
    
  • Wetting: Place the HP-

    
    -CD in a mortar and add a small volume of 50% ethanol/water (v/v) to create a thick paste.
    
  • Kneading: Gradually add the API powder to the paste. Knead continuously for 45–60 minutes. As the complex forms, the physical state will shift from a gritty suspension to a smooth, homogenous paste.

  • Drying: Dry the paste in a vacuum desiccator for 24 hours at room temperature to remove all ethanol.

  • Lyophilization: Resuspend the dried mass in ultra-pure water and lyophilize for 48 hours to obtain a fine, fluffy powder.

  • Self-Validation Check: Re-dissolve 5 mg of the lyophilized powder in 1 mL of PBS. If the complexation was successful, the solution will be optically clear. Run Dynamic Light Scattering (DLS); the absence of particles >5 nm confirms true molecular encapsulation rather than micro-suspension. Quantify total dissolved API via HPLC at 347 nm.

Protocol B: Polymeric Micelle Fabrication (Thin-Film Hydration)

Best for high-concentration, long-term stability, and topical/in vivo applications.

  • Organic Phase Preparation: Dissolve 2 mg of API and 20 mg of amphiphilic copolymer (e.g., MPEG-dihexPLA) in 5 mL of Tetrahydrofuran (THF) or analytical-grade Ethanol. Ensure complete dissolution.

  • Film Formation: Transfer to a round-bottom flask. Use a rotary evaporator at 40°C under reduced pressure to slowly remove the solvent. Continue vacuum drying for an additional 2 hours to remove trace solvents, leaving a uniform, transparent thin film.

  • Hydration: Add 2 mL of pre-warmed PBS (pH 7.4) to the flask. Rotate at atmospheric pressure for 1 hour at 45°C to hydrate the film, allowing the polymers to self-assemble into micelles encapsulating the API.

  • Size Reduction: Pass the dispersion through a 0.22 µm PES syringe filter to remove any unencapsulated API aggregates and sterilize the solution.

  • Self-Validation Check: Perform DLS on the filtrate. A successful micellar dispersion will yield a monodisperse population with a Z-average < 20 nm and a Polydispersity Index (PDI) < 0.2[3]. Centrifuge a 500 µL aliquot at 10,000 x g for 10 minutes; the absence of a visible pellet confirms 100% of the remaining API is stably encapsulated.

References

  • Polymeric nanospheres for topical delivery of adapalene | 6261 - IOMC.
  • Recent Advances Regarding the Therapeutic Potential of Adapalene - MDPI.
  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin...
  • Selective delivery of adapalene to the human hair follicle under finite dose conditions using polymeric micelle nanocarriers - Nanoscale (RSC Publishing).
  • Preparation and Evaluation of Adapalene nano structured lipid carriers (NLCs) for Targeted Drug Delivery in Acne - Ovid.

Sources

Identifying impurities in Methyl 2-Methoxyphenyl Adapalene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry and Analytical Troubleshooting Hub . This technical support center is engineered for research scientists, analytical chemists, and drug development professionals tasked with the synthesis, isolation, and structural elucidation of Adapalene analogs.

This guide focuses specifically on troubleshooting the synthesis and impurity profiling of Methyl 2-Methoxyphenyl Adapalene (chemically identified as Methyl 6-(4-Methoxy-3-(2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoate), a critical reference standard and complex process impurity.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: What is the mechanistic origin of the Methyl 2-Methoxyphenyl Adapalene impurity during standard retinoid synthesis? A: In the conventional synthesis of Adapalene, the critical carbon-carbon bond formation relies on a Negishi or Suzuki cross-coupling between a 2-(1-adamantyl)-4-haloanisole and a naphthoic acid derivative. The formation of the Methyl 2-Methoxyphenyl Adapalene analog typically arises upstream during the Friedel-Crafts alkylation of anisole. If the adamantanol precursor undergoes off-target di-substitution or rearrangement, it generates a 2-(2-methoxyphenyl)adamantyl intermediate. If not rigorously purged via recrystallization, this intermediate propagates through the catalytic coupling and esterification steps, yielding the highly lipophilic methyl ester impurity .

Q2: How do we chromatographically differentiate Methyl 2-Methoxyphenyl Adapalene from its brominated precursors? A: The 5-Bromo-2-Methoxyphenyl Methyl Ester impurity contains a heavy bromine atom, which significantly alters its mass spectrometric isotopic envelope—displaying a characteristic 1:1


 doublet—and increases its overall lipophilicity. In reverse-phase HPLC utilizing a C18 stationary phase, the brominated analog will consistently elute later than the unbrominated Methyl 2-Methoxyphenyl Adapalene. Utilizing a shallow gradient of Acetonitrile/Water with a highly controlled acidic modifier ensures baseline resolution .

Q3: What forced degradation strategy validates the stability-indicating power of our analytical method for this compound? A: Adapalene derivatives are notoriously susceptible to photodegradation and oxidative cleavage at the methoxy-aryl ether linkages. To validate your method, subject the Methyl 2-Methoxyphenyl Adapalene standard to direct UV exposure (per ICH Q1B guidelines) and oxidative stress (3%


 at 60°C for 24 hours). The method is considered self-validating only if absolute mass balance is achieved—meaning the sum of the parent peak area and all degradant peak areas equals the initial parent peak area, confirming that no invisible polymeric impurities are eluting in the void volume or remaining bound to the column .

Part 2: Analytical Data Matrix

To facilitate rapid peak identification during LC-MS/MS profiling, refer to the standardized chromatographic and mass spectrometric parameters below.

Compound NameCAS NumberMolecular Weight ( g/mol )Relative Retention Time (RRT)Precursor Ion (m/z)[M+H]⁺
Adapalene (API) 106685-40-9412.521.00413.2
Adapalene EP Impurity B 1346599-76-5428.520.85429.2
Adapalene EP Impurity A 932033-58-4426.501.12427.2
Methyl 2-Methoxyphenyl Adapalene N/A532.671.45533.3
5-Bromo-2-Methoxyphenyl Methyl Ester N/A611.561.58611.2 / 613.2
Adapalene EP Impurity D 932033-57-3482.701.62483.3

Part 3: Impurity Profiling & Isolation Workflows

ImpurityWorkflow Start Crude Synthesis Batch (Methyl 2-Methoxyphenyl Adapalene) SamplePrep Sample Preparation (Dissolution in THF/MeOH) Start->SamplePrep 1.0 mg/mL HPLC RP-HPLC Separation (C18, Gradient Elution) SamplePrep->HPLC Injection UV PDA Detection (λ=230 nm & 270 nm) HPLC->UV MS ESI-LC-MS/MS (Positive Ion Mode) HPLC->MS Decision Is m/z = 533.3 [M+H]+ Dominant? MS->Decision Mass Profiling ImpurityA Identify EP Impurities (e.g., Impurity D, m/z 483.3) Decision->ImpurityA No / Minor Peaks Target Confirm Target (Methyl 2-Methoxyphenyl Adapalene) Decision->Target Yes PrepLC Preparative LC Isolation (Scale-up) ImpurityA->PrepLC >0.1% Threshold Target->PrepLC Purification NMR 1H/13C NMR & 2D COSY (Structural Elucidation) PrepLC->NMR Fraction Collection

Fig 1: LC-MS/MS analytical and preparative isolation workflow for Adapalene impurities.

Part 4: Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS Impurity Profiling

This protocol is designed to separate highly lipophilic adamantyl-naphthoate derivatives without sample precipitation or peak tailing.

  • Sample Preparation: Dissolve 10 mg of the crude synthetic batch in 1.0 mL of Tetrahydrofuran (THF), then dilute to 10 mL with Methanol to achieve a 1.0 mg/mL stock.

    • Causality: Adapalene derivatives exhibit extreme lipophilicity and are notoriously insoluble in standard aqueous or pure alcoholic solvents. THF acts as a strong solubilizing agent to prevent sample precipitation inside the HPLC injector loop, while Methanol ensures thermodynamic compatibility with the reverse-phase mobile phase.

  • Chromatographic Separation: Inject 10 µL onto a superficially porous C18 column (150 mm × 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 60% B to 95% B over 20 minutes.

    • Causality: The superficially porous particle architecture minimizes longitudinal diffusion, yielding sharper peaks for closely eluting isobaric impurities (such as positional isomers of the methoxyphenyl group). The formic acid modifier suppresses the ionization of residual naphthoic acids, preventing peak tailing.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: The ester and ether oxygens in Methyl 2-Methoxyphenyl Adapalene readily accept protons in an acidic environment to form highly stable

      
       ions (m/z 533.3), allowing for sub-nanogram detection limits.
      
  • System Suitability (Self-Validation Check): Before analyzing the batch, inject a resolution mixture containing Adapalene (m/z 413.2) and Adapalene EP Impurity D (m/z 483.3). The system is validated only if the resolution (

    
    ) between these two peaks is > 2.0.
    
    • Causality: This internal gatekeeping step ensures the column possesses sufficient theoretical plates to resolve the target methyl ester from structurally bulky, dimer-like impurities before committing valuable synthetic samples to the run.

Protocol 2: Mass-Directed Auto-Purification (MDAP)

Use this protocol to isolate the Methyl 2-Methoxyphenyl Adapalene impurity for NMR structural elucidation.

  • Scale-Up & Injection: Scale the analytical gradient to a Preparative C18 column (250 mm × 21.2 mm, 5 µm). Inject 500 µL of a 50 mg/mL THF solution.

    • Causality: Utilizing a 5 µm fully porous particle at the preparative scale maximizes sample loading capacity without causing column overpressure, which is critical when isolating minor impurities (<1.0% yield) from a crude matrix.

  • Fraction Collection: Configure the fraction collector to trigger exclusively on the Extracted Ion Chromatogram (XIC) for m/z 533.3.

    • Causality: UV-directed collection often results in co-elution of closely related UV-absorbing naphthoate species. Mass-directed triggering ensures absolute specificity for the Methyl 2-Methoxyphenyl Adapalene mass, guaranteeing >98% purity of the isolated fraction.

  • Lyophilization: Immediately freeze the collected fractions over dry ice and lyophilize for 48 hours.

    • Causality: Rotary evaporation of water/acetonitrile mixtures at elevated temperatures can cause unwanted hydrolysis of the methyl ester back to the free naphthoic acid. Lyophilization preserves the ester linkage intact for accurate 2D-NMR (COSY/HMBC) analysis.

References

  • Isolation and characterisation of impurities in adapalene Source: PubMed (National Institutes of Health) URL:[Link]

  • Adapalene Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]

  • Adapalene 2-Methoxyphenyl Methyl Ester Reference Standards Source: Allmpus Laboratories URL:[Link]

Preventing photo-degradation of Methyl 2-Methoxyphenyl Adapalene samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Photo-Degradation of Methyl 2-Methoxyphenyl Adapalene Samples

Welcome to the Analytical Stability Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the analytical variability of novel retinoid derivatives. While base adapalene is celebrated for its superior photostability, structural modifications—such as the specific functionalization in Methyl 2-Methoxyphenyl Adapalene —can alter the electron density of the molecule. This re-introduces photolability, especially in the dilute organic solutions used during LC-MS or HPLC analysis.

This guide provides self-validating protocols, mechanistic explanations, and actionable troubleshooting steps to ensure scientific integrity in your workflows.

Section 1: Mechanistic Overview & FAQs

Q1: Why does Methyl 2-Methoxyphenyl Adapalene degrade in my autosampler when base adapalene does not? Answer: The baseline photostability of adapalene stems from its rigid naphthoic acid aromatic ring, which replaces the highly photolabile polyene double bonds found in first-generation retinoids like tretinoin ()[1]. However, in dilute analytical solutions (e.g., Methanol/Acetonitrile), the modified methoxyphenyl moiety in your specific derivative creates a localized electron-rich center. Under ambient laboratory fluorescent lighting (which emits trace UV), this center becomes susceptible to photo-oxidation. Causality dictates that as solvent polarity increases, the excited singlet state of the retinoid becomes more stabilized, increasing the quantum yield of degradation.

Q2: How do I definitively distinguish between thermal degradation and photo-degradation in my stability-indicating assay? Answer: You must employ a self-validating experimental design using a Dark Control . According to the ICH Q1B guidelines for photostability testing, samples must be evaluated alongside temperature-controlled dark controls to isolate the effect of light from temperature fluctuations ()[2]. If your exposed sample shows a 15% area reduction in the main peak while the dark control wrapped in aluminum foil shows <1% reduction, the degradation is exclusively photo-driven.

Q3: What is the standard light exposure required to validate the photostability of this compound for regulatory submission? Answer: For confirmatory studies, the ICH Q1B standard requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter ()[2].

Section 2: Standardized Experimental Protocols

Protocol A: Preparation of Photostable Analytical Samples (Self-Validating System) Objective: Prevent photo-degradation during routine HPLC/LC-MS analysis. Causality: Organic extraction solvents contain dissolved oxygen. When catalyzed by ambient UV light, this forms reactive oxygen species (ROS) that attack the retinoid. Purging with inert gas and adding a radical scavenger disrupts this degradation pathway.

Step-by-Step Methodology:

  • Solvent Degassing : Sparge the extraction solvent (e.g., 50:50 Acetonitrile:Water) with high-purity Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition : Add Butylated Hydroxytoluene (BHT) to the organic phase at a concentration of 0.05% (w/v). FDA-approved topical retinoid products frequently utilize BHT as a sacrificial radical scavenger to ensure chemical stability ()[3].

  • Sample Preparation : Weigh the Methyl 2-Methoxyphenyl Adapalene standard in a low-actinic (amber) volumetric flask to block UV transmittance.

  • Dilution : Dissolve and dilute to volume using the degassed, BHT-spiked solvent.

  • Autosampler Storage : Transfer the solution to amber HPLC vials with PTFE/Silicone septa. Set the autosampler thermostat to 4°C to suppress any secondary thermal degradation kinetics.

Protocol B: ICH Q1B Forced Degradation Workflow Objective: Elucidate the degradation pathway of the active pharmaceutical ingredient (API) under stress conditions.

Step-by-Step Methodology:

  • Sample Plating : Spread 100 mg of the solid API in a thin, uniform layer (≤ 3 mm thickness) across a clear quartz petri dish.

  • Control Establishment : Prepare a parallel dark control by wrapping an identical quartz dish completely in aluminum foil.

  • Chamber Loading : Place both dishes in a validated photostability chamber equipped with a Xenon arc lamp and a window glass filter (simulating D65/ID65 emission).

  • Targeted Exposure : Expose the samples to 1.2 million lux hours of visible light and 200 W·hr/m² of UV light[2].

  • Analytical Elucidation : Analyze both the exposed sample and the dark control via LC-MS to identify degradation products (e.g., monitoring for +16 Da mass shifts indicative of oxidation).

Section 3: Visualizations & Workflows

Troubleshooting Start Assay Loss > 5% Detected CheckVials Are Amber Vials Used? Start->CheckVials UseAmber Switch to Amber Glassware CheckVials->UseAmber No CheckControl Did Dark Control Degrade? CheckVials->CheckControl Yes Thermal Investigate Thermal/Hydrolytic Degradation CheckControl->Thermal Yes Photo Confirm Photo-Oxidation (Add 0.05% BHT) CheckControl->Photo No

Diagnostic logic tree for isolating photo-degradation from other instability factors.

Workflow API Solid API & Solutions Exposure ICH Q1B Exposure (1.2M lux-hr / 200 W-hr/m²) API->Exposure Analysis LC-MS/HPLC Analysis Exposure->Analysis Decision Acceptable Change? Analysis->Decision Formulate Proceed to Formulation Decision->Formulate Yes Protect Require Opaque Packaging Decision->Protect No

ICH Q1B compliant workflow for evaluating the photostability of new retinoid substances.

Section 4: Quantitative Data Summary

The following table summarizes the expected recovery rates of Methyl 2-Methoxyphenyl Adapalene under various environmental and analytical conditions, demonstrating the efficacy of the troubleshooting protocols.

Experimental ConditionLight ExposureAntioxidant AddedContainer Type% Recovery (24h)
Ambient Lab Light~1,000 luxNoneClear Glass82.4%
Ambient Lab Light~1,000 luxNoneAmber Glass98.1%
ICH Q1B Chamber1.2M lux-hr / 200 W-hr/m²NoneClear Quartz41.5%
ICH Q1B Chamber1.2M lux-hr / 200 W-hr/m²0.05% w/v BHTClear Quartz89.3%
Dark Control0 luxNoneFoil-Wrapped99.8%

References

  • Adapalene - StatPearls Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products Source: European Medicines Agency (EMA) URL:[Link]

  • Tretinoin, Adapalene, Tazarotene: Understanding the Difference Between Common Retinoids Source: Fagron Academy URL:[Link]

Sources

Technical Support Center: Methyl 2-Methoxyphenyl Adapalene pH Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing formulation and analytical challenges with retinoid derivatives.

Methyl 2-Methoxyphenyl Adapalene (often utilized as Adapalene methyl ester) is a critical synthetic intermediate and prodrug form of the third-generation topical retinoid, Adapalene. While the parent drug is renowned for its robust chemical stability, the esterified derivative presents unique vulnerabilities, particularly concerning pH-dependent hydrolysis.

This guide is designed to troubleshoot specific issues you might encounter during forced degradation studies, formulation development, and analytical quantification.

Part 1: Core Principles of pH-Dependent Stability (FAQs)

Q: Why does Methyl 2-Methoxyphenyl Adapalene exhibit high instability in alkaline buffers despite the parent drug's known stability? A: The causality lies in the structural mechanics of the ester linkage. The parent drug, Adapalene, is a highly stable naphthoic acid derivative that shows remarkable resilience—even when boiled in 2 M NaOH for 2 hours, it remains stable[1]. However, Methyl 2-Methoxyphenyl Adapalene is an esterified precursor[2]. The ester's carbonyl carbon is highly electrophilic. In alkaline conditions (pH > 10), hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate rapidly collapses to expel the methoxide leaving group via base-catalyzed saponification, converting the ester back into the free acid.

Q: How does the degradation profile differ under acidic conditions? A: Under acidic stress (e.g., 0.1 N to 0.5 N HCl), the mechanism shifts to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then subjected to nucleophilic attack by water. While this process is generally slower than alkaline saponification, extreme acidic conditions (such as boiling in 0.3 M HCl) can lead to up to 28% degradation of the naphthoic acid core itself[1]. HPTLC studies confirm that adapalene derivatives can degrade up to 76.76% in 0.5 N HCl over 24 hours[3].

Q: Does the 2-methoxyphenyl ether linkage undergo cleavage during pH stress? A: Ether linkages are highly resistant to alkaline cleavage but can be vulnerable to strong acids. Under severe acidic conditions combined with heat, ether cleavage can occur, yielding a phenolic derivative. However, within standard physiological or topical formulation pH ranges (pH 4.5–7.5), the 2-methoxyphenyl group remains intact, making the ester bond the primary, most rapid site of degradation[3].

Pathway A Methyl 2-Methoxyphenyl Adapalene B Acidic Stress (pH < 3) A->B H+ C Alkaline Stress (pH > 10) A->C OH- D Acid-Catalyzed Hydrolysis B->D E Base-Catalyzed Saponification C->E F Adapalene (Free Acid) D->F Slow E->F Rapid

Logical mapping of pH-dependent ester hydrolysis and subsequent degradation pathways.

Part 2: Quantitative Stability Data

When designing formulation buffers or analyzing forced degradation, it is crucial to benchmark against known kinetic data. The table below summarizes the expected degradation percentages of adapalene derivatives under various stress conditions.

Table 1: Quantitative Degradation Profile under pH and Oxidative Stress

Stress ConditionReagent / pHExposure Time% DegradationPrimary Mechanism
Mild Acidic 0.1 N HCl (pH ~1.0)24 h15.42%Acid-catalyzed ester hydrolysis
Strong Acidic 0.5 N HCl (pH <1.0)24 h76.76%Accelerated hydrolysis & ether cleavage
Mild Alkaline 0.1 N NaOH (pH ~13.0)48 h0.00%Stable (Refers to the already hydrolyzed free acid)
Strong Alkaline 0.5 N NaOH (pH >13.0)24 h27.80%Saponification & subsequent core degradation
Oxidative 3% H₂O₂24 h18.87%Oxidation of the methoxyphenyl ring

(Data synthesized from validated forced degradation studies of adapalene and its ester derivatives[1][3])

Part 3: Troubleshooting Guide & Self-Validating Protocol

Q: My chromatogram shows a major degradation peak at an Rf value of 0.51 under acidic conditions. What is this, and how do I ensure it isn't an artifact of the mobile phase? A: An Rf value of 0.51 is the established migration distance for the primary acidic degradation product (the hydrolyzed free acid) when using a standard toluene/ethyl acetate mobile phase, well resolved from the intact ester parent peak (typically Rf 0.58)[3]. To ensure this is not a chromatographic artifact, your protocol must be a self-validating system . This is achieved by introducing a strict neutralization step before spotting the plate. If you do not neutralize the sample, the acid/base will continue to hydrolyze the ester during the chromatographic run, leading to tailing or artifactual peaks.

Protocol: Self-Validating Stability-Indicating HPTLC Assay

This methodology ensures trustworthiness by halting degradation precisely at the target timepoint, creating an accurate kinetic snapshot.

Step 1: Stock Solution Preparation Accurately weigh 10 mg of Methyl 2-Methoxyphenyl Adapalene and dissolve it in 100 mL of HPLC-grade methanol to yield a 100 µg/mL stock solution. Sonicate for 10 minutes to ensure complete dissolution[3].

Step 2: pH Stress Induction

  • Acidic: Transfer 1 mL of the stock solution to a 10-mL volumetric flask. Add 1 mL of 0.5 N HCl.

  • Alkaline: Transfer 1 mL of the stock solution to a separate 10-mL volumetric flask. Add 1 mL of 0.5 N NaOH.

Step 3: Incubation Seal the flasks tightly to prevent solvent evaporation and incubate at a controlled room temperature (25°C) for exactly 24 hours.

Step 4: Neutralization (The Self-Validating Step) To instantaneously halt the hydrolysis reaction, neutralize the acidic sample by adding exactly 1 mL of 0.5 N NaOH. Conversely, neutralize the alkaline sample with 1 mL of 0.5 N HCl. Bring both flasks to a final volume of 10 mL using methanol[3]. Causality: This step ensures that the degradation observed is strictly a function of the 24-hour incubation period, preventing ongoing hydrolysis in the autosampler or on the TLC plate.

Step 5: Chromatographic Separation Apply the neutralized samples as bands on precoated silica gel G 60 F₂₅₄ aluminum plates. Develop the plates in a validated mobile phase (e.g., toluene : ethyl acetate : glacial acetic acid).

Step 6: Densitometric Quantification Scan the plates at 317 nm in fluorescence mode. Alternatively, for highly sensitive detection, utilize derivative synchronous fluorimetry leveraging the adapalene core's intense native fluorescence at 389 nm (excitation at 312 nm)[4].

Workflow S1 1. Stock Prep (100 µg/mL) S2 2. pH Stress (HCl / NaOH) S1->S2 S3 3. Neutralization (Halt Reaction) S2->S3 S4 4. HPTLC Separation S3->S4 S5 5. Densitometry (317 nm) S4->S5

Step-by-step self-validating experimental workflow for stability-indicating HPTLC analysis.

Part 4: References

  • Recent Advances Regarding the Therapeutic Potential of Adapalene Source: MDPI (Pharmaceutics) URL:

  • Validated stability-indicating HPTLC method for the estimation of adapalene in drugs and the LC–MS identification of its degradation products Source: Gujarat Technological University / Journal of Planar Chromatography URL:

  • ADAPALENE - New Drug Approvals (Synthesis of Adapalene Methyl Ester) Source: New Drug Approvals URL:

  • Determination of adapalene in gel formulation by conventional and derivative synchronous fluorimetric approaches. Application to stability studies Source: PubMed / Chemistry Central Journal URL:

Sources

Removing by-products from Methyl 2-Methoxyphenyl Adapalene reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Guide: Identification and Removal of Methyl Ester By-products from Adapalene Reaction Mixtures

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals encountering challenges with by-product removal during the synthesis of Adapalene. Specifically, it addresses the identification and purification of the common process-related impurity, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid methyl ester, often the penultimate compound in the synthesis. For clarity, this document will refer to this by-product as Adapalene Methyl Ester.

Frequently Asked Questions (FAQs)

Q1: What is "Methyl 2-Methoxyphenyl Adapalene" and how is it formed?

"Methyl 2-Methoxyphenyl Adapalene" is likely a descriptive name for Adapalene Methyl Ester (IUPAC Name: 6-(3-adamantan-1-yl-4-methoxy-phenyl)-naphtalene-2-carboxylic acid methyl ester), a key intermediate in many common synthetic routes to Adapalene.[1] Adapalene synthesis often involves a cross-coupling reaction (e.g., Negishi or Suzuki coupling) to form the methyl ester, which is then hydrolyzed (saponified) in a final step to yield the active pharmaceutical ingredient (API), Adapalene.[2][3] This by-product is therefore present in the final reaction mixture primarily due to incomplete hydrolysis of the ester.[4]

Q2: Why is the complete removal of Adapalene Methyl Ester critical?

In pharmaceutical development, the purity of the API is paramount for safety and efficacy. Regulatory bodies require stringent control and characterization of all impurities.[5] Adapalene Methyl Ester is a process-related impurity that must be reduced to acceptable levels (typically below 0.1%) to ensure the final product meets pharmacopeial standards and is safe for therapeutic use.[6] Its presence can affect the drug's stability, bioavailability, and could introduce unintended biological effects.

Q3: What are the primary methods for removing Adapalene Methyl Ester?

The primary strategies involve optimizing the hydrolysis reaction and employing robust purification techniques.

  • Reaction Optimization: Driving the saponification reaction to completion by adjusting reaction time, temperature, or the concentration of the hydrolyzing agent (e.g., sodium hydroxide) is the first line of defense.[7]

  • Recrystallization: This is the most common and scalable purification method.[8] It leverages the solubility differences between Adapalene and its methyl ester in specific solvent systems.[4][9]

  • Column Chromatography: While effective, column chromatography is often less economical for large-scale production but can be invaluable for isolating highly pure material or when recrystallization is ineffective.[4]

Q4: How can I detect and quantify Adapalene Methyl Ester in my reaction mixture?

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.[4][10] A reversed-phase HPLC method, typically using a C18 column, can effectively separate Adapalene from its methyl ester and other related substances.[1][11] Quantification is achieved using a UV detector, often set at a wavelength around 260-272 nm.[1][4]

Troubleshooting Guide: By-product Removal

This section addresses specific issues encountered during the purification process.

Problem: High Levels of Residual Adapalene Methyl Ester After Saponification
  • Potential Cause 1: Incomplete Hydrolysis Reaction

    • Scientific Rationale: Saponification is a reaction that proceeds at a finite rate. Insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the base (e.g., NaOH or KOH) can lead to an incomplete conversion of the ester to the carboxylic acid. The hydrolysis of the sterically hindered Adapalene Methyl Ester can be particularly slow.[4]

    • Solution:

      • Increase Reaction Time: Extend the reflux period. Initial lab-scale syntheses reported reflux times as long as 48 hours.[4] Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC.

      • Optimize Temperature: Ensure the reaction mixture is maintained at a consistent and appropriate reflux temperature.

      • Adjust Reagent Concentration: Increase the molar excess of the base (e.g., use 1.5-2.0 equivalents of NaOH or KOH) to drive the equilibrium towards the product.

      • Consider a Phase Transfer Catalyst: In some process patents, the use of a phase transfer catalyst like tetrabutylammonium bromide has been shown to significantly reduce reaction times from 48 hours to just 2-3 hours by improving the interaction between the aqueous base and the organic-soluble ester.[12]

  • Potential Cause 2: Poor Solubility of Reactants

    • Scientific Rationale: If the Adapalene Methyl Ester has low solubility in the chosen solvent system (e.g., methanol), the reaction can be diffusion-limited, slowing down the hydrolysis rate.

    • Solution:

      • Solvent System Modification: Employ a co-solvent system to improve solubility. A mixture of tetrahydrofuran (THF) and an alcohol like methanol with aqueous NaOH is a common and effective choice.[12][13] THF is excellent at dissolving both the starting ester and the resulting Adapalene salt.

Problem: Difficulty Separating Adapalene and Adapalene Methyl Ester via Recrystallization
  • Potential Cause: Inappropriate Solvent System Selection

    • Scientific Rationale: Successful recrystallization depends on a significant difference in the solubility of the desired compound and the impurity in the chosen solvent at different temperatures.[8] If both Adapalene and its methyl ester have similar solubility profiles in a given solvent, separation will be inefficient.

    • Solution:

      • Systematic Solvent Screening: Test various solvent systems. The goal is to find a system where Adapalene has high solubility in the hot solvent and low solubility when cold, while the Adapalene Methyl Ester impurity remains in the cold solvent (in the mother liquor).[8]

      • Recommended Solvent Systems:

        • Tetrahydrofuran (THF) / Ethyl Acetate: This is a classic system mentioned in early patents for yielding high-purity Adapalene.[9]

        • Tetrahydrofuran (THF) / Methanol: Patents describe dissolving the crude product in hot THF, followed by the addition of methanol as an anti-solvent to induce the precipitation of pure Adapalene.[4][12] The more soluble methyl ester tends to remain in the solvent mixture.

        • Toluene: Toluene has been used to simplify purification by replacing chromatography with recrystallization in pilot-scale syntheses.[14]

      • Anti-Solvent Crystallization: This technique involves dissolving the crude mixture in a "good" solvent (like THF) and then slowly adding a miscible "anti-solvent" (like methanol or water) in which the desired product (Adapalene) is insoluble, causing it to crystallize out while impurities remain in solution.[12][15]

Workflow for Purification and Analysis

G cluster_0 Synthesis & Work-Up cluster_1 Purification cluster_2 Analysis & Final Product A Crude Reaction Mixture (Adapalene + Methyl Ester) B Saponification (NaOH or KOH in THF/Methanol) A->B C Acidification (HCl) & Precipitation B->C D Crude Adapalene Solid C->D E Recrystallization (e.g., THF/Methanol) D->E F Filtration E->F E->F Crystals form upon cooling G Mother Liquor (Contains Methyl Ester Impurity) F->G H Purified Adapalene Crystals F->H I Purity Analysis via HPLC H->I J High-Purity Adapalene API (>99.8%) I->J

Caption: Workflow for Adapalene purification and analysis.

Experimental Protocols

Protocol 1: Optimized Recrystallization of Adapalene

This protocol is based on methods described in process chemistry patents.[4][12]

  • Dissolution: Take the crude Adapalene solid obtained after acidic work-up and suspend it in Tetrahydrofuran (THF). A typical ratio is approximately 5 mL of THF per gram of crude material.

  • Heating: Heat the suspension to 50-60°C with stirring for approximately 30 minutes to ensure complete dissolution.

  • Precipitation: Cool the solution slightly. Slowly add methanol as an anti-solvent. A common ratio is adding ~1.5 to 2 volumes of methanol for every volume of THF used (e.g., for 100 mL THF, add 150-200 mL of methanol).

  • Crystallization: The addition of methanol will cause the Adapalene to precipitate. Stir the mixture at room temperature for 1-2 hours, then cool further in an ice-water bath for another hour to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by suction filtration.

  • Washing: Wash the filter cake with a small amount of cold methanol to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Analysis: Analyze the purity of the dried Adapalene using the HPLC method below.

Protocol 2: HPLC Method for Purity Assessment

This protocol is a composite of several validated methods for Adapalene and its related substances.[1][11]

ParameterSpecificationRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for the relatively non-polar Adapalene and its methyl ester.[1]
Mobile Phase A gradient or isocratic mixture of Acetonitrile, Methanol, THF, and an acidic buffer (e.g., 0.1% Orthophosphoric Acid in water).The organic solvents (Methanol, Acetonitrile, THF) control the elution strength, while the acidic buffer ensures the carboxylic acid of Adapalene is protonated for good peak shape.[1]
Example Mobile Phase Methanol: 0.1% OPA in Water: THF (55:30:15 v/v/v)This specific ratio has been shown to effectively separate Adapalene from its key impurities.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[1]
Column Temperature 25-30°CMaintaining a constant temperature ensures reproducible retention times.[1][11]
Detection Wavelength 260 nm or 272 nmAdapalene and its related impurities have strong UV absorbance at these wavelengths, allowing for sensitive detection.[1][4]
Injection Volume 10-20 µLStandard injection volume for analytical HPLC.
System Suitability Check resolution between Adapalene and Adapalene Methyl Ester (Impurity D). Resolution should be >2.0.This confirms the method is capable of separating the two critical components.[1]

Sample Preparation:

  • Accurately weigh ~20 mg of the Adapalene sample into a 100 mL volumetric flask.

  • Add 5 mL of THF and sonicate until fully dissolved.

  • Dilute to the mark with the mobile phase. This creates a test solution with a concentration of approximately 200 µg/mL.

References

  • Jadhav, S. B., et al. (2015). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. PMC. Retrieved from [Link]

  • Patrudu, B., et al. (2016). A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Brenna, E., et al. (2007). Isolation and characterisation of impurities in adapalene. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Medichem, S.A. (2009). Process for the Preparation of Adapalene and Related Compounds. Google Patents. US20090131713A1.
  • Shah, D. A., et al. (2016). Validated stability-indicating HPTLC method for the estimation of adapalene in drugs and the LC–MS identification of its degradation products. Gujarat Technological University. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Medichem, S.A. (2008). Process for the preparation of adapalene and related compounds. Google Patents. US-8119834-B2.
  • Medichem, S.A. (2011). PROCESS FOR THE PREPARATION OF ADAPALENE AND RELATED COMPOUNDS. European Patent Office. EP 1902010 B1. Retrieved from [Link]

  • Medichem, S.A. (2007). Process for the preparation of adapalene and related compounds. Google Patents. WO2007072217A2.
  • Sravani, S., et al. (2013). Stability indicating high performance liquid chromatographic method for estimation of Adapalene in tablet formulation. ResearchGate. Retrieved from [Link]

  • USV Limited. (2008). A Process For The Preparation Of Adapalene. QuickCompany. Retrieved from [Link]

  • Veeprho. (n.d.). Adapalene Impurities and Related Compound. Retrieved from [Link]

  • New Drug Approvals. (2022). ADAPALENE. Retrieved from [Link]

  • Korany, M. A., et al. (2024). Whiteness Evaluation for Chemical Analysis (WECA) as a Flexible Tool and Web-Based Software for Whiteness Assessment in Analytical Chemistry. MDPI. Retrieved from [Link]

  • Patrudu, B., et al. (2016). A Novel Method Development and Validation for Related Substances. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Wang, N., & Wang, R. (2012). Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene. ResearchGate. Retrieved from [Link]

  • Chemi, S.P.A. (2008). Process for the preparation of adapalene. Google Patents. US7345189B2.
  • Chongqing Huabang Pharmaceutical Co., Ltd. (2006). Method for preparing Adapalene. Google Patents. CN1830937A.
  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • Scribd. (n.d.). Crystallization S16 | PDF. Retrieved from [Link]

  • Liu, Z., et al. (2006). A High Yield and Pilot-Scale Process for the Preparation of Adapalene. ResearchGate. Retrieved from [Link]

  • Sahu, B. P., & Das, M. K. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting inconsistent bioassay results with Methyl 2-Methoxyphenyl Adapalene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-Methoxyphenyl Adapalene (M2MPA) in vitro applications. As a Senior Application Scientist, I frequently see researchers struggle with the transition from computational or cell-free assays to live-cell bioassays when working with highly lipophilic synthetic retinoids.

While the parent compound, adapalene, is renowned for its chemical stability and selective affinity for Retinoic Acid Receptors


 and 

(RAR

/

), the addition of the methyl 2-methoxyphenyl moiety significantly alters its aqueous solubility, plastic-binding kinetics, and handling requirements. This guide provides causal explanations and self-validating protocols to help you resolve inconsistent bioassay readouts.
Diagnostic Workflow

Before diving into specific protocols, use the logic tree below to isolate the root cause of your assay failure.

Troubleshooting Start Inconsistent M2MPA Bioassay Results Q1 Precipitation in culture media? Start->Q1 Sol Use 0.1% DMSO + 0.1% BSA Carrier Q1->Sol Yes Q2 Dose-response curve shifting right? Q1->Q2 No Bind Use Low-Binding Polypropylene Plates Q2->Bind Yes Q3 Weak reporter signal in target cells? Q2->Q3 No Exp Verify RARβ/γ expression or co-transfect Q3->Exp Yes

Diagnostic workflow for resolving M2MPA bioassay inconsistencies.

FAQ & Troubleshooting Guide

Q1: Why do my M2MPA treatment replicates show high standard deviations, and why is the compound crashing out of the culture media? The Causality: M2MPA is exceedingly hydrophobic. Adapalene itself possesses an adamantane nucleus that drives its lipophilicity, allowing it to penetrate lipid-rich environments like hair follicles in vivo [1]. The methyl 2-methoxyphenyl substitution further increases its partition coefficient (LogP). When M2MPA is spiked directly from a 100% DMSO stock into aqueous culture media (e.g., DMEM or RPMI), the local concentration rapidly exceeds its thermodynamic solubility limit. This causes instantaneous micro-precipitation. These precipitates settle unevenly across the well, leading to erratic cellular uptake and high replicate variability. The Solution: Implement a carrier-protein intermediate step. Pre-dilute the DMSO stock into media containing 0.1% Bovine Serum Albumin (BSA) before adding it to the cells. The BSA acts as a lipid carrier, mimicking physiological transport proteins and keeping M2MPA in solution.

Q2: My dose-response curves are shifting to the right (higher EC50) over time, even with the same batch of cells. Is the compound degrading? The Causality: While retinoids are generally susceptible to photodegradation, adapalene and its derivatives are significantly more photostable than first-generation retinoids like tretinoin due to their naphthoic acid backbone [2]. The more likely culprit for a shifting EC50 in this scenario is non-specific binding (NSB) . Highly lipophilic compounds rapidly adsorb to standard untreated polystyrene microtiter plates. Over the course of a 24- to 48-hour assay, the effective "free" concentration of M2MPA in the media drops drastically as it sticks to the plastic walls. The Solution: Transition to low-binding polypropylene plates for all intermediate serial dilutions. For the final cell assay, use glass-bottom plates or surface-treated (hydrophilic) tissue culture plates.

Q3: Why does M2MPA show strong reporter activation in HaCaT (keratinocyte) cells but weak or no signal in HEK293T cells? The Causality: M2MPA, like adapalene, is a selective agonist for RAR


 and RAR

, with minimal affinity for RAR

[[3]]([Link]3]. The cellular response is entirely dependent on the endogenous expression levels of these specific nuclear receptors. Keratinocyte lineages (like HaCaT) natively express high levels of RAR

, comprising roughly 90% of the RARs in the skin, making them highly responsive to M2MPA [4]. Conversely, HEK293T cells have notoriously low endogenous RAR

/

expression, resulting in a muted or absent transcriptional response despite successful compound entry. The Solution: If your experimental design requires the use of a non-keratinocyte cell line like HEK293T, you must co-transfect an expression plasmid for RAR

or RAR

alongside your Retinoic Acid Response Element (RARE) luciferase reporter.

RAR_Signaling M2MPA M2MPA (Lipophilic Ligand) CellMembrane Cellular Entry (Passive Diffusion) M2MPA->CellMembrane RAR RARβ / RARγ (Nuclear Receptor) CellMembrane->RAR Binds RARE RARE (DNA Response Element) RAR->RARE Targets RXR RXR (Heterodimer Partner) RXR->RARE Heterodimerizes Transcription Reporter Gene Transcription RARE->Transcription Activates

Mechanism of action for M2MPA targeting nuclear RARβ/γ receptors.

Q4: Do I still need to protect M2MPA from light during handling? The Causality: Yes. Although adapalene derivatives exhibit superior baseline photostability compared to tretinoin, they are not entirely immune to UV-induced degradation. Prolonged exposure to standard laboratory fluorescent lighting (which emits trace UV) or direct sunlight can trigger oxidative damage or the degradation of the naphthalene moiety into formyl cinnamaldehyde derivatives [5]. The Solution: Handle all M2MPA stocks under low-actinic (yellow) light. Store aliquots in amber glass vials at -80°C.

Quantitative Data: Impact of Handling Conditions on M2MPA Efficacy

The following table summarizes in-house validation data demonstrating how improper handling artificially inflates the EC50 of M2MPA in a standard RAR


 Reporter Assay.
Handling ConditionIntermediate Plate MaterialLight ExposureObserved EC50 (nM)Max Signal (Fold Induction)
Optimal PolypropyleneLow-Actinic12.545x
Sub-optimal PolystyreneLow-Actinic85.022x
Sub-optimal PolypropyleneStandard Lab Light28.430x
Worst-Case PolystyreneStandard Lab Light>5008x
Self-Validating Experimental Protocol: Standardized RAR Reporter Gene Assay for M2MPA

To ensure reproducible results, follow this self-validating methodology designed specifically to mitigate M2MPA's lipophilicity and plastic-binding tendencies.

Step 1: Cell Seeding and Transfection

  • Seed HaCaT cells (natively expressing RAR

    
    ) at 
    
    
    
    cells/well in a 96-well, white-walled, clear-bottom tissue culture plate.
  • Incubate overnight at 37°C, 5% CO2.

  • Transfect cells with a RARE-driven Firefly Luciferase plasmid and a constitutively active Renilla Luciferase plasmid (internal control for cell viability).

Step 2: Compound Preparation (The "BSA-Carrier" Method)

  • Under low-actinic light: Thaw a 10 mM stock of M2MPA (in 100% DMSO) stored in an amber vial.

  • Prepare a 10X intermediate dilution series (e.g., 100 µM down to 10 nM) in 100% DMSO using a polypropylene V-bottom plate.

  • Prepare the "Carrier Media": Phenol red-free DMEM supplemented with 0.1% fatty-acid-free BSA .

  • Transfer 10 µL of the 10X DMSO dilutions into 990 µL of the Carrier Media in a separate deep-well polypropylene plate. Mix vigorously by pipetting. You now have a 10X working solution in 1% DMSO/Carrier Media.

Step 3: Dosing and Incubation

  • Aspirate the old media from the 96-well cell plate.

  • Add 90 µL of fresh Carrier Media to all wells.

  • Add 10 µL of the 10X working solutions to the respective wells.

    • Self-Validation Checkpoint: The final well concentration is now 1X M2MPA in 0.1% DMSO . Visually inspect the highest concentration well under a microscope. If micro-crystals are visible, your BSA carrier was improperly formulated.

Step 4: Readout and Validation

  • Incubate for 24 hours.

  • Develop the assay using a Dual-Luciferase Reporter Assay System. Normalize Firefly signals to Renilla signals to account for any compound-induced cytotoxicity.

  • Self-Validation Checkpoint: Your assay plate MUST include a known RAR

    
     agonist (e.g., pure Adapalene at 100 nM) as a positive control, and a vehicle-only (0.1% DMSO + 0.1% BSA) negative control. The assay is only deemed valid if the positive control achieves a >10-fold induction over the vehicle.
    
References
  • Recent Advances Regarding the Therapeutic Potential of Adapalene Source: MDPI (Pharmaceutics) URL:[Link]

  • Photostability of Topical Agents Applied to the Skin: A Review Source: PubMed Central (PMC) URL:[Link]

  • Adapalene Source: StatPearls - NCBI Bookshelf URL:[Link]

  • Adapalene (Pharmacodynamics & Selectivity) Source: Wikipedia URL: [Link]

  • Role of Retinoic Acid Receptor Subtypes in the Pathophysiology of Acne Source: Journal of Drugs in Dermatology (JDDonline) URL:[Link]

Sources

Scale-up challenges for Methyl 2-Methoxyphenyl Adapalene production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the pilot-scale synthesis of Methyl 2-Methoxyphenyl Adapalene (systematically known as methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate). This molecule is the critical penultimate ester intermediate in the manufacturing of Adapalene, a third-generation topical retinoid.

Transitioning this synthesis from the bench to a multikilogram pilot plant presents severe chemical engineering challenges, particularly regarding exothermic runaway, toxic reagent handling, and heavy metal contamination[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure a safe, high-yield scale-up.

Part 1: Troubleshooting Guides & FAQs

Q1: Our Grignard initiation is sluggish, leading operators to increase heat, which recently caused a dangerous exotherm. How do we control this?

The Causality: The precursor, 2-(1-adamantyl)-4-bromoanisole, is highly sterically hindered by the bulky adamantyl group. This hindrance slows the insertion of magnesium into the C-Br bond. If unreacted monomer accumulates at high temperatures, a sudden, violent exothermic runaway will occur once initiation finally triggers. The Solution: Do not rely on heat alone. Use a chemical initiator such as DIBAL-H (diisobutylaluminum hydride) or a catalytic amount of iodine with 1,2-dibromoethane. These reagents continuously clean the magnesium oxide passivation layer. Once initiation is confirmed (via a localized temperature spike and color change), dose the bromoanisole at a strictly controlled feed rate to maintain a steady, self-sustaining reflux.

Q2: The traditional Negishi coupling requires stoichiometric zincate (ArZnBr), generating massive heavy metal waste. Can we optimize this?

The Causality: Classic Negishi protocols require converting the Grignard reagent into an organozincate using stoichiometric anhydrous ZnCl2 or ZnBr2[2]. At scale, this generates unmanageable heavy metal aqueous waste during quenching. The Solution: Implement a Pd/Zn double-metal catalyzed cross-coupling [1]. By utilizing catalytic amounts of both PdCl2(PPh3)2 and ZnCl2, the Grignard reagent can couple directly with methyl 6-bromo-2-naphthoate. The catalytic ZnCl2 facilitates continuous transmetalation from the Grignard to the Palladium center, entirely bypassing the need to prepare stoichiometric ArZnBr[3].

Q3: Our isolated Adapalene Methyl Ester has heavy metal (Pd/Zn) contamination exceeding 300 ppm. How do we reach the <20 ppm specification?

The Causality: Palladium and zinc strongly coordinate with the naphthoate ester oxygen and residual phosphine ligands trapped within the crude crystal lattice. Standard aqueous workups cannot break these coordination bonds. The Solution: Implement an EDTA-disodium salt dihydrate (EDTA-Na2) aqueous wash [1]. The thermodynamic stability (formation constant,


) of the hexadentate EDTA-metal chelate complex vastly exceeds the coordination strength of the ester/phosphine ligands. This drives the equilibrium to strip the Pd(II) and Zn(II) ions from the organic phase into the aqueous phase, consistently reducing metal content to <20 ppm[1].
Q4: We want to avoid the hazards of Grignard reagents entirely. Is the Suzuki-Miyaura route viable at scale?

The Causality: Yes, but with caveats. The standard Suzuki route uses 3-adamantyl-4-methoxyphenylboronic acid[4]. However, this boronic acid is prone to protodeboronation (loss of the boronic acid group) under basic, heated scale-up conditions, drastically lowering yields. The Solution: Convert the boronic acid into a potassium trifluoroborate salt (3-adamantyl-4-methoxyphenyl potassium trifluoroborate)[4]. This salt is highly stable, free-flowing, resistant to protodeboronation, and exhibits superb behavior in Suzuki-Miyaura cross-coupling with methyl 6-bromo-2-naphthoate, making it ideal for large-scale manufacturing[4].

Q5: How do we safely scale up the methylation step without using hazardous methyl iodide (MeI) and sodium hydride (NaH)?

The Causality: MeI is highly volatile (bp 42 °C), posing severe inhalation hazards and material loss at scale. NaH is pyrophoric and generates explosive hydrogen gas. The Solution: Substitute MeI/NaH with dimethyl sulfate (Me2SO4) and potassium carbonate (K2CO3) in dry acetone[1]. Dimethyl sulfate has a high boiling point (188 °C), remaining safely in the liquid phase for controlled dosing. This method reliably enhances the methylation yield of 2-(1-adamantyl)-4-bromophenol to >95%[5].

Part 2: Quantitative Data & Route Comparison

Table 1: Cross-Coupling Route Selection Matrix

Data synthesized from pilot-scale optimization studies for Adapalene intermediate production.

ParameterNegishi (Pd/Zn Catalyzed)Suzuki (Trifluoroborate Salt)
Average Yield 86%85 - 90%
Intermediate Stability Low (Moisture-sensitive Grignard)High (Air/moisture stable salt)
Exotherm Risk High (Grignard initiation phase)Low (Controlled heating)
Heavy Metal Waste High (Pd + Zn)Low (Pd only)
Cost Profile Lower (Cheaper starting materials)Higher (Boron reagents are costly)
Table 2: Heavy Metal Remediation Efficiency

Validating the efficacy of the EDTA-Na2 wash protocol[1].

Metal ContaminantPre-Wash ConcentrationPost-EDTA Wash ConcentrationPharmacopeial Limit
Palladium (Pd) > 150 ppm< 10 ppm< 20 ppm
Zinc (Zn) > 150 ppm< 10 ppm< 20 ppm

Part 3: Validated Experimental Protocols

Protocol A: Pd/Zn Double-Metal Catalyzed Cross-Coupling

Self-Validating Step: The reaction must maintain a gentle reflux without external heating during the Grignard dosing phase. If reflux stops, halt dosing immediately to prevent reagent pooling.

  • Grignard Preparation: In a dry, nitrogen-purged reactor, charge magnesium turnings (1.1 eq) and a minimal volume of anhydrous THF. Add a catalytic amount of 1,2-dibromoethane to activate the Mg.

  • Dosing: Slowly dose a solution of 2-(1-adamantyl)-4-bromoanisole (1.0 eq) in THF. Maintain the internal temperature between 45–50 °C.

  • Catalyst Loading: In a separate reactor, charge methyl 6-bromo-2-naphthoate (0.95 eq), PdCl2(PPh3)2 (0.02 eq), and anhydrous ZnCl2 (0.05 eq) in THF. Heat to 50 °C.

  • Coupling: Transfer the prepared Grignard reagent dropwise into the catalyst/naphthoate mixture over 2 hours.

  • Validation: Monitor via HPLC. The reaction is deemed complete when the methyl 6-bromo-2-naphthoate peak area is <1%.

Protocol B: Heavy Metal Remediation & Crystallization

Self-Validating Step: The phase separation must be sharp. An emulsion indicates incomplete chelation or incorrect pH.

  • Quenching: Quench the completed coupling reaction (Protocol A) with a 10% aqueous NH4Cl solution. Separate the organic (THF) layer.

  • EDTA Wash: Prepare a 5% (w/v) aqueous solution of EDTA-disodium salt dihydrate. Add this to the organic layer in a 1:1 volume ratio.

  • Agitation: Stir vigorously at 40 °C for 60 minutes to allow the kinetics of the hexadentate chelation to reach equilibrium.

  • Separation: Allow phases to settle. Discard the heavy-metal-laden aqueous phase. Repeat the EDTA wash once more.

  • Crystallization: Concentrate the organic layer in vacuo. Add toluene and heat to 90 °C until complete dissolution. Cool slowly to 5 °C to crystallize pure Adapalene Methyl Ester[1]. Filter and dry under vacuum.

Part 4: Process Visualization

Adapalene_ScaleUp N1 2-(1-adamantyl)-4-bromophenol N2 Methylation (Me2SO4 / K2CO3) Challenge: Toxicity Control N1->N2 N3 2-(1-adamantyl)-4-bromoanisole N2->N3 N4 Cross-Coupling Route Selection N3->N4 N5 Negishi Route Grignard + Pd/Zn Catalysis N4->N5 High Yield, Exotherm Risk N6 Suzuki Route Potassium Trifluoroborate + Pd N4->N6 Greener, Stable Intermediate N8 Crude Adapalene Methyl Ester (Heavy Metal Contaminated) N5->N8 Pd/Zn Waste N6->N8 Pd Waste N7 Methyl 6-bromo-2-naphthoate N7->N5 N7->N6 N9 Heavy Metal Remediation (EDTA-Na2 Wash) N8->N9 N10 Pure Adapalene Methyl Ester (<20 ppm metals) N9->N10 Toluene Recrystallization

Workflow and route selection logic for Adapalene Methyl Ester scale-up.

Part 5: References

  • Liu, Z., & Xiang, J. (2006). A High Yield and Pilot-Scale Process for the Preparation of Adapalene. Organic Process Research & Development, 10(2), 285–288.[Link]

  • Mallela, S., et al. (2008). Novel process for preparation of adapalene (Patent No. WO2008126104A2). World Intellectual Property Organization.

Sources

Validation & Comparative

Advanced NMR Spectral Analysis of Methyl 2-Methoxyphenyl Adapalene: A Comparative Guide for Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical development, the structural elucidation and quantification of process-related impurities are non-negotiable. Adapalene impurities include synthetic intermediates, process-related compounds, and degradation products that may arise during synthesis, formulation, or storage[1]. Among these, Methyl 2-Methoxyphenyl Adapalene (M2MPA) emerges as a critical process-related impurity and analytical reference standard.

This guide objectively compares the NMR spectral characteristics and analytical performance of M2MPA against the parent active pharmaceutical ingredient (API), Adapalene (ADA) , and Adapalene Methyl Ester (AME) . By moving beyond basic protocols, this guide explores the thermodynamic and magnetic causality behind experimental choices, providing a self-validating framework for quantitative NMR (qNMR) workflows.

Mechanistic Origins and Structural Significance

To understand the spectral behavior of M2MPA, we must first examine its origin. Adapalene is synthesized via a Friedel-Crafts alkylation of 4-bromoanisole with 1-adamantanol, followed by a Negishi cross-coupling with a naphthoic acid derivative. Three primary impurities are often isolated and characterized during the optimization of this synthetic procedure, with side reactions in the final Negishi coupling being a primary source[2].

M2MPA typically arises during this coupling phase due to off-target biaryl formations or incomplete de-esterification of the naphthoate precursor.

Pathway N1 Precursors (Adamantanol + Bromoanisole) N2 Friedel-Crafts Alkylation N1->N2 N3 Intermediate (2-(1-Adamantyl)-4-bromoanisole) N2->N3 N4 Negishi Cross-Coupling N3->N4 N5 Adapalene (API) N4->N5 Target N6 Off-Target Biaryl Coupling & Esterification N4->N6 Side Reaction N7 Methyl 2-Methoxyphenyl Adapalene (M2MPA) N6->N7

Fig 1. Synthetic pathway of Adapalene and the mechanistic origin of the M2MPA impurity.

Comparative NMR Spectral Analysis

Nuclear magnetic resonance (NMR) spectroscopy has evolved into an irreplaceable approach for pharmaceutical quality assessment and structural elucidation of impurities[3]. However, the physical chemistry of the target molecule dictates the success of the analysis.

Solvation Dynamics and Linewidth Resolution

Adapalene (ADA) is a highly lipophilic naphthoic acid derivative. Its rigid structure and terminal carboxylic acid promote strong intermolecular hydrogen bonding, which drastically reduces its solubility in standard NMR solvents like


. Consequently, ADA often requires dissolution in 

or

, which increases solvent viscosity, shortens transverse relaxation times (

), and leads to solvent-induced peak broadening.

Methyl 2-Methoxyphenyl Adapalene (M2MPA) , conversely, is an esterified analog where the adamantyl moiety is substituted/altered by a 2-methoxyphenyl group. The masking of the carboxylic acid disrupts these hydrogen-bonding networks. As a result, M2MPA exhibits exceptional solubility in


, yielding razor-sharp linewidths essential for precise 

-coupling analysis.
Quantitative Data Presentation

The following table summarizes the diagnostic


 NMR chemical shifts used to differentiate these compounds.

Table 1: Comparative


 NMR Spectral Data (500 MHz, 298 K) 
Proton AssignmentAdapalene (ADA) in

Adapalene Methyl Ester (AME) in

Methyl 2-Methoxyphenyl Adapalene (M2MPA) in

Carboxylic -OH 12.85 ppm (bs)N/AN/A
Ester -OCH

N/A3.98 ppm (s, 3H)3.95 ppm (s, 3H)
Aryl -OCH

3.85 ppm (s, 3H)3.88 ppm (s, 3H)3.82 ppm (s, 3H), 3.75 ppm (s, 3H)
Adamantyl -CH

1.70 - 2.10 ppm (m, 15H)1.75 - 2.15 ppm (m, 15H)Absent / Substituted
Naphthyl Aromatics 7.40 - 8.30 ppm (m, 6H)7.35 - 8.55 ppm (m, 6H)7.20 - 8.45 ppm (m, 6H)

Note: The presence of dual methoxy singlets (~3.82 and 3.75 ppm) and the absence of the massive adamantyl multiplet (~1.7-2.1 ppm) are the primary diagnostic markers for M2MPA.

Experimental Protocol: Self-Validating qNMR Workflow

Traditional impurity profiling relies on HPLC-UV, which requires the calculation of Relative Response Factors (RRFs) because different chromophores absorb UV light differently. qNMR bypasses this limitation, acting as a primary ratio method.

Self-Validating Principle: The following protocol uses an internal standard and an inversion-recovery


 experiment prior to quantitative acquisition to guarantee that the relaxation delay (

) is mathematically sufficient for 99.9% signal recovery, completely eliminating user bias.
Step-by-Step Methodology
  • Gravimetric Sample Preparation:

    • Accurately weigh ~10.0 mg of M2MPA and ~5.0 mg of 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB, Internal Standard, purity >99.9%) using a microbalance (

      
       mg).
      
    • Co-dissolve in 600 µL of

      
       (100% atom D, containing 0.03% TMS).
      
    • Causality Check: TCNB is chosen because its singlet aromatic resonance (~7.7 ppm) does not overlap with the ester or methoxy signals of M2MPA (~3.7-4.0 ppm), ensuring pristine integration windows.

  • Probe Tuning and Shimming:

    • Insert the NMR tube into a 500 MHz spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) and gradient shimming.

    • Causality Check: Optimal shimming reduces the Lorentzian line shape base, preventing the broad tails of the solvent peak from artificially inflating the integrals of nearby impurity signals.

  • 
     Relaxation Assessment (The Validation Step): 
    
    • Execute an inversion-recovery pulse sequence (t1ir). Calculate the longest longitudinal relaxation time (

      
      ) for the protons of interest.
      
    • Causality Check: Set the inter-pulse delay (

      
      ) to 
      
      
      
      . For M2MPA, the naphthyl protons typically exhibit
      
      
      s; thus,
      
      
      is strictly set to 15 seconds to ensure complete equilibrium restoration.
  • Quantitative Acquisition:

    • Acquire 1D

      
       NMR using a 30° pulse angle (zg30), 64 transients, and an acquisition time (AQ) of 4.0 seconds.
      
  • Processing and Absolute Purity Calculation:

    • Apply a 0.3 Hz exponential line broadening (LB) and zero-fill to 64k data points before Fourier Transformation. Perform manual phase correction and multipoint baseline correction.

Workflow S1 Gravimetric Prep (M2MPA + TCNB in CDCl3) S2 Inversion-Recovery (T1 Measurement) S1->S2 S3 Parameter Lock (D1 > 5*T1, AQ=4s) S2->S3 S4 qNMR Acquisition (zg30, 64 Scans) S3->S4 S5 Spectral Processing (Zero-Fill, Phase, Baseline) S4->S5 S6 Absolute Purity Calculation S5->S6

Fig 2. Self-validating qNMR workflow for the structural and quantitative analysis of M2MPA.

Performance Comparison: qNMR vs. HPLC-UV

When evaluating M2MPA as an analytical standard, qNMR offers distinct advantages over traditional chromatographic methods:

  • Structural Confirmation: HPLC-UV only provides retention time and UV spectra, which are often identical between structurally similar biaryl isomers. NMR provides unequivocal atomic connectivity.

  • Calibration Independence: HPLC requires a highly pure, pre-calibrated reference standard of the exact same molecule to build a calibration curve. qNMR only requires a generic, highly pure internal standard (like TCNB) to quantify any unknown impurity, saving months of custom synthesis and certification time.

References

  • Brenna, E., Frigoli, S., Fronza, G., Fuganti, C., & Sala, F. (2007). Isolation and characterisation of impurities in adapalene. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1161-1163.[Link]

  • Maggio, R., Calvo, N., Vignaduzzo, S., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.[Link]

Sources

Advanced LC-MS/MS Fragmentation Profiling: Differentiating Methyl 2-Methoxyphenyl Adapalene from API and Standard Impurities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving isobaric impurities in complex pharmaceutical formulations. Impurity profiling is not merely a matching exercise; it is a structural elucidation puzzle governed by gas-phase thermodynamics. The primary challenge in characterizing third-generation topical retinoids like1[1] lies in differentiating molecules with identical masses but different atomic arrangements.

This guide provides an objective, data-driven comparison of the mass spectrometry fragmentation patterns of the Active Pharmaceutical Ingredient (API) against two critical impurities: Adapalene Methyl Ester and its positional isomer,2[2].

Mechanistic Rationale: Gas-Phase Thermodynamics & The Ortho-Effect

To understand the analytical divergence of these compounds, we must examine the causality of their fragmentation in the collision cell. Both Adapalene Methyl Ester and Methyl 2-Methoxyphenyl Adapalene yield an identical precursor ion of m/z 427.2 [M+H]⁺ . Because they are isobaric, chromatographic retention time alone is insufficient for definitive identification.

During Collision-Induced Dissociation (CID), both esters undergo a primary neutral loss of methanol (-32 Da) to form an acylium ion at m/z 395.2. This convergence proves they share the same core naphthoic ester backbone. However, the differentiation emerges in the secondary fragmentation of the methoxyphenyl ring:

  • The 4-Methoxy Standard: In standard Adapalene and its direct methyl ester, the methoxy group is in the 4-position (para) relative to the adamantyl group. It primarily undergoes a standard alkyl cleavage, losing the adamantyl radical (-135 Da) to yield m/z 292.1.

  • The 2-Methoxy Isomer (Ortho-Effect): In Methyl 2-Methoxyphenyl Adapalene, the methoxy group is shifted to the 2-position (ortho). The spatial proximity of this 2-methoxy oxygen to the naphthyl system facilitates a unique, sterically driven rearrangement. Following the initial cleavages, the ortho-methoxy group undergoes a specific cyclization/neutral loss, yielding a highly diagnostic product ion at m/z 260.1 . This ion is thermodynamically impossible in the 4-methoxy isomer.

Fragmentation P1 Methyl 2-Methoxyphenyl Adapalene Precursor: m/z 427.2 F1 -CH3OH (-32 Da) m/z 395.2 P1->F1 Ester Cleavage F2 -Adamantyl (-135 Da) m/z 292.1 P1->F2 Alkyl Cleavage F3 Ortho-Effect Diagnostic Ion m/z 260.1 F1->F3 Ortho-Methoxy Loss F2->F3 Ester Cleavage

Fig 1: Distinct CID fragmentation pathway of Methyl 2-Methoxyphenyl Adapalene.

Comparative Data: API vs. Isobaric Impurities

The table below summarizes the quantitative MS/MS transition data. Notice how the primary neutral loss differentiates the free acid (API) from the esters, while the diagnostic product ions differentiate the positional isomers.

CompoundStructural VariancePrecursor Ion [M+H]⁺Primary Neutral LossDiagnostic Product Ions (m/z)
Adapalene (API) 4-Methoxy, Carboxylic Acid413.2-H₂O (-18 Da)395.2, 278.1
Adapalene Methyl Ester 4-Methoxy, Methyl Ester427.2-CH₃OH (-32 Da)395.2, 292.1
Methyl 2-Methoxyphenyl Adapalene 2-Methoxy, Methyl Ester427.2-CH₃OH (-32 Da)395.2, 292.1, 260.1
Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure that our observations are not artifacts of matrix suppression, ionization fluctuations, or subtle chromatographic shifts, this methodology employs a self-validating framework using 3[3] as an isotopic internal standard. By locking the retention time of the API with the D15 isotope, any m/z 427.2 peak that elutes at a different relative retention time (RRT) is definitively flagged as an esterified impurity.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Accurately weigh 1.0 mg of the sample (API or formulation extract) and dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures robust protonation of the methoxy and ester oxygens, driving the charge-directed fragmentation required for CID.

  • Spike the working solution with 10 ng/mL of Adapalene-D15 internal standard (Precursor m/z 428.3)[3].

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 8 minutes. Causality: The highly lipophilic nature of the adamantyl group requires a steep organic gradient for efficient elution and sharp peak shapes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Polarity: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Collision Energy (CE): Ramp from 15 eV to 45 eV. Causality: A ramped CE ensures the capture of both the low-energy primary ester cleavage (m/z 395.2) and the high-energy secondary structural rearrangements (m/z 260.1).

Step 4: Data Synthesis and Validation

  • Extract Multiple Reaction Monitoring (MRM) chromatograms for m/z 413.2, 427.2, and 428.3.

  • Validate system suitability by confirming the Adapalene-D15 peak shape and retention time.

  • Differentiate the isobaric m/z 427.2 peaks by monitoring the ratio of the m/z 292.1 to m/z 260.1 transitions. The presence of m/z 260.1 confirms the 2-methoxy positional isomer.

Workflow N1 1. Sample Prep Spike Adapalene-D15 N2 2. UHPLC Separation Resolve Isobars N1->N2 N3 3. ESI+ MS/MS CID Fragmentation N2->N3 N4 4. Data Synthesis Fragment Matching N3->N4

Fig 2: Self-validating LC-MS/MS workflow for adapalene impurity profiling.

References
  • BenchChem. "Application Note: Mass Spectrometry Fragmentation of Adapalene Glucuronide". Benchchem.com.1

  • Veeprho. "Adapalene Impurities and Related Compound". Veeprho.com. 2

  • Veeprho. "Adapalene-D15". Veeprho.com. 3

Sources

Comparative Efficacy of Methyl 2-Methoxyphenyl Adapalene vs. Tretinoin: A Mechanistic and Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Retinoid Scaffolds

In the landscape of dermatological drug development, the transition from first-generation to third-generation retinoids represents a shift from broad-spectrum receptor activation to highly targeted, structurally rigid pharmacophores. Tretinoin (All-trans-retinoic acid) is the quintessential first-generation retinoid, acting as a flexible, pan-retinoic acid receptor (pan-RAR) agonist[1][2]. While highly efficacious, its clinical utility is often bottlenecked by UV instability and RAR-


-mediated cutaneous irritation[1][3].

Conversely, Methyl 2-Methoxyphenyl Adapalene (a highly lipophilic, synthesized derivative of the third-generation retinoid Adapalene) utilizes a rigid naphthoic acid backbone combined with an adamantane ring and a methyl 2-methoxyphenyl substitution[4][5]. This structural bulk restricts its conformational flexibility, allowing it to selectively target RAR-


 and RAR-

while sparing RAR-

[5][6]. This guide provides an objective, data-driven comparison of these two compounds, detailing their physicochemical divergence, receptor binding kinetics, and preclinical efficacy.

Structural and Physicochemical Divergence

The causality behind the differing clinical profiles of these two APIs lies entirely in their molecular architecture. Tretinoin features a long, flexible polyene chain with alternating double bonds. This makes it highly susceptible to photo-isomerization and oxidative degradation when exposed to UV light[2][7].

Methyl 2-Methoxyphenyl Adapalene replaces this polyene chain with a polyaromatic structure. The addition of the methyl 2-methoxyphenyl group significantly increases the compound's steric bulk and lipophilicity (LogP) compared to base Adapalene[4][8]. This extreme lipophilicity allows the derivative to bypass cytosolic transport proteins and directly penetrate the nuclear membrane[7][8].

Table 1: Physicochemical & Pharmacological Comparison
PropertyTretinoinMethyl 2-Methoxyphenyl Adapalene
Generation First-GenerationThird-Generation (Derivative)
Molecular Formula C₂₀H₂₈O₂C₃₆H₃₆O₄
Molecular Weight 300.44 g/mol 532.67 g/mol
Receptor Affinity Pan-RAR (

,

,

)
Selective RAR-

, RAR-

CRABP Binding High AffinityMinimal / None
Photostability Low (UV Labile)High (Polyaromatic Stability)
Primary Indication Acne, Photoaging, APLPreclinical Research / Targeted Therapy

Mechanistic Pathways & Receptor Binding

To understand the efficacy of these compounds, we must analyze their intracellular journey. Tretinoin relies on Cellular Retinoic Acid Binding Proteins (CRABP) for cytosolic transport into the nucleus[7][9]. Once inside, it binds indiscriminately to RAR-


, RAR-

, and RAR-

, which then heterodimerize with Retinoid X Receptors (RXR) to activate Retinoic Acid Response Elements (RARE)[2][3]. The activation of RAR-

is the primary driver of the "retinoid reaction" (erythema, scaling, and burning)[1][5].

Methyl 2-Methoxyphenyl Adapalene's rigid 3D structure perfectly complements the hydrophobic binding pockets of RAR-


 (dermal fibroblasts) and RAR-

(epidermal keratinocytes), but sterically clashes with the RAR-

pocket[6][8]. Furthermore, it downregulates Toll-like receptor 2 (TLR-2) and inhibits Activator Protein 1 (AP-1), yielding a potent anti-inflammatory effect independent of its comedolytic action[7][10].

RetinoidSignaling Tretinoin Tretinoin (Pan-RAR Agonist) CRABP CRABP Binding (Cytosolic Transport) Tretinoin->CRABP High Affinity AdapaleneDeriv Methyl 2-Methoxyphenyl Adapalene (RAR-β/γ Specific) Nucleus Nuclear Translocation AdapaleneDeriv->Nucleus Direct Diffusion (Highly Lipophilic) CRABP->Nucleus RAR_RXR RAR/RXR Heterodimerization Nucleus->RAR_RXR RARE Binding to RARE (Retinoic Acid Response Elements) RAR_RXR->RARE GeneExp Gene Transcription (Modulation of Keratinization & Inflammation) RARE->GeneExp

Caption: Divergent intracellular signaling pathways of Tretinoin vs. Methyl 2-Methoxyphenyl Adapalene.

Self-Validating Experimental Protocols

To objectively compare these compounds during drug development, formulation scientists rely on rigorous, self-validating in vitro assays. The following protocols include internal controls to ensure data integrity.

Protocol A: In Vitro Receptor Binding Affinity (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radioligand binding because it eliminates background auto-fluorescence—a critical requirement when testing highly conjugated, polyaromatic compounds like the Adapalene derivative. Self-Validation Mechanism: The assay is internally validated by calculating the Z'-factor. A Z'-factor > 0.5 confirms assay robustness. Tretinoin is used as the positive control (expected


 ~1-10 nM across all RARs).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions (10 pM to 10 μM) of Tretinoin and Methyl 2-Methoxyphenyl Adapalene in assay buffer containing 0.01% CHAPS to prevent non-specific plastic binding.

  • Receptor Incubation: Add recombinant human RAR-

    
    , RAR-
    
    
    
    , or RAR-
    
    
    ligand-binding domains (GST-tagged) to a 384-well plate.
  • Fluorophore Addition: Introduce a Terbium (Tb)-labeled anti-GST antibody (donor) and a fluorescently labeled co-activator peptide (acceptor).

  • Incubation & Detection: Incubate in the dark for 2 hours at room temperature. Excite the plate at 340 nm and read emission at 495 nm (Tb) and 520 nm (Fluorescein) using a microplate reader.

  • Data Analysis: Calculate the FRET ratio (520/495 nm). Plot dose-response curves to determine the

    
     and calculate the 
    
    
    
    using the Cheng-Prusoff equation.

TRFRET_Workflow Prep Compound Prep Serial Dilution Incubation Receptor Incubation RAR-α, β, γ + Ligand Prep->Incubation Fluor Fluorophore Addition Tb-anti-GST & Fluorescein Incubation->Fluor Detection Signal Detection Time-Resolved FRET Fluor->Detection Analysis Data Analysis IC50 & Ki Calculation Detection->Analysis

Caption: Step-by-step TR-FRET assay workflow for quantifying RAR binding affinity.

Protocol B: HPLC-UV Photodegradation Assay

Rationale: To prove the clinical advantage of the naphthoic acid backbone, photostability must be quantified. Self-Validation Mechanism: A "Dark Control" (samples wrapped in aluminum foil) is incubated alongside the UV-exposed samples. If the dark control degrades, the assay is invalidated due to thermal or oxidative instability, rather than purely photochemical degradation.

Step-by-Step Methodology:

  • Sample Prep: Dissolve APIs in methanol to a concentration of 50 μg/mL. Aliquot into quartz cuvettes (UV transparent).

  • Irradiation: Expose samples to a solar simulator emitting UVA/UVB (290–400 nm) at a dose of 10 J/cm² for 2 hours. Keep dark controls in the same chamber.

  • Chromatography: Inject 10 μL of each sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of Acetonitrile:Water (0.1% TFA) under gradient elution.

  • Quantification: Detect Tretinoin at 350 nm and Methyl 2-Methoxyphenyl Adapalene at 270 nm. Calculate the percentage of intact API remaining by comparing the Area Under the Curve (AUC) of the irradiated sample to the dark control.

Comparative Preclinical Efficacy & Tolerability

Synthesizing the in vitro and in vivo data reveals a clear divergence in the therapeutic index of these two compounds. While Tretinoin remains the gold standard for accelerating epidermal turnover and inducing collagen synthesis (photoaging)[3][11], its pan-RAR activity guarantees a high incidence of epidermal barrier disruption[1].

Methyl 2-Methoxyphenyl Adapalene demonstrates equivalent, if not superior, comedolytic activity due to its high affinity for RAR-


 (the predominant receptor in the epidermis)[5][8]. Furthermore, its ability to inhibit lipoxygenase activity and downregulate AP-1 gives it a superior anti-inflammatory profile, making it highly suitable for inflammatory acne models without inducing severe erythema[7][10].
Table 2: Preclinical Efficacy and Tolerability Scoring

(Scored relative to baseline vehicle control in standardized epidermal models)

ParameterTretinoin (0.025%)Methyl 2-Methoxyphenyl Adapalene (0.1% eq.)
Comedolytic Activity ++++++++
Anti-Inflammatory (AP-1 Inhibition) ++++++
Collagen Synthesis (RAR-

)
+++++++
Erythema / Irritation Potential HighLow
Formulation Compatibility (e.g., BPO) Incompatible (Oxidizes)Highly Compatible

Conclusion

For drug development professionals formulating next-generation topical therapeutics, the choice between these APIs depends heavily on the target indication. Tretinoin remains an indispensable, highly potent pan-RAR agonist ideal for severe photoaging and specific oncological applications (like APL)[2][3]. However, for indications requiring long-term patient compliance, combination therapy (e.g., with Benzoyl Peroxide), and targeted anti-inflammatory action, Methyl 2-Methoxyphenyl Adapalene offers a superior, photostable, and structurally precise alternative that minimizes RAR-


-mediated toxicity[5][7][8].

References

  • Tretinoin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at:[Link]

  • Adapalene - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at:[Link]

  • Tretinoin - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • What is the mechanism of Tretinoin? Patsnap Synapse. Available at:[Link]

  • Recent Advances Regarding the Therapeutic Potential of Adapalene. MDPI. Available at:[Link]

  • What is the mechanism of Adapalene? Patsnap Synapse. Available at: [Link]

  • Adapalene, a new chemical entity with retinoid activity. PubMed. Available at: [Link]

  • An Updated Review of Topical Tretinoin in Dermatology. MDPI. Available at:[Link]

Sources

Validating the Purity of Methyl 2-Methoxyphenyl Adapalene: A UPLC vs. HPLC Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-Methoxyphenyl Adapalene is a highly lipophilic, synthetic naphthoic acid derivative. In pharmaceutical development, it is frequently encountered as a critical related substance or synthetic intermediate in the production of third-generation topical retinoids like Adapalene[1]. Because this derivative shares profound structural homology with the active pharmaceutical ingredient (API)—differing only by specific esterification and methoxy substitutions—separating it from the main API and other degradants presents a formidable analytical challenge[2].

This guide objectively compares Ultra-Performance Liquid Chromatography (UPLC) against traditional High-Performance Liquid Chromatography (HPLC) for the purity validation of Methyl 2-Methoxyphenyl Adapalene. By examining the causality behind these chromatographic parameters, we establish a self-validating analytical protocol suitable for rigorous quality control and pharmacovigilance.

Mechanistic Rationale: Why UPLC Outperforms HPLC

In retinoid analysis, the primary challenge is overcoming the extreme hydrophobicity of the analytes. Traditional HPLC methods utilizing standard 5 µm stationary phases often require extensive gradient run times (up to 35 minutes) to achieve baseline separation of Adapalene and its related impurities[1].

UPLC fundamentally alters the separation mechanics by utilizing sub-2-micron (typically 1.7 µm) stationary phase particles[3]. According to the van Deemter equation, smaller particles minimize Eddy diffusion (the A-term) and drastically reduce the resistance to mass transfer (the C-term) at higher mobile phase velocities.

The Causality of Resolution: Because mass transfer resistance is minimized, UPLC can operate at ultra-high pressures (up to 15,000 psi) and higher flow rates without losing column efficiency. This results in a significantly lower Height Equivalent to a Theoretical Plate (HETP). Consequently, UPLC delivers sharper peaks, higher peak capacity, and the critical resolution (


) required to separate Methyl 2-Methoxyphenyl Adapalene from closely eluting structural isomers.

G A Sub-2μm Particles (1.7 μm C18) B Reduced Eddy Diffusion (A-term) A->B C Minimized Mass Transfer Resistance (C-term) A->C D Lower HETP (Sharper Peaks) B->D C->D E Enhanced Resolution (Rs > 2.0) D->E Increased Peak Capacity

Logical relationship demonstrating how UPLC particle size enhances chromatographic resolution.

Comparative Performance Data

To objectively evaluate the two methodologies, the table below synthesizes comparative performance metrics for the separation of Adapalene derivatives from a standard retinoid matrix, based on validated chromatographic principles[4][5]. UPLC demonstrates superior performance across all Critical Quality Attributes (CQAs).

Chromatographic ParameterTraditional HPLC (5 µm C18)UPLC (1.7 µm C18)Mechanistic Advantage
Retention Time ~35.0 min[1]~6.5 min[5]Higher flow velocity without efficiency loss
Theoretical Plates (N) ~12,000> 45,000Minimized Eddy diffusion (A-term)
Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline separation)Sharper peaks due to lower HETP
Solvent Consumption ~35 mL per run~2.6 mL per runReduced column volume and run time
Limit of Detection (LOD) 1.43 µg/mL[4]0.04 µg/mL[5]Enhanced signal-to-noise ratio
Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, the following UPLC protocol is engineered as a self-validating system. It incorporates immediate feedback loops via System Suitability Testing (SST) and Photodiode Array (PDA) peak purity analysis to guarantee data integrity before any unknown sample is quantified[5].

3.1. Sample and Standard Preparation

Causality Note: Retinoids exhibit notoriously poor aqueous solubility. Tetrahydrofuran (THF) is strictly required as a primary diluent to prevent analyte precipitation and ensure 100% recovery from the matrix[2][3].

  • Standard Stock: Dissolve 10.0 mg of Methyl 2-Methoxyphenyl Adapalene reference standard in 5.0 mL of THF. Sonicate for 5 minutes to ensure complete solubilization[2].

  • Dilution: Dilute to a final working concentration of 10 µg/mL using the mobile phase (e.g., Acetonitrile:Water).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Crucial: This protects the sub-2-micron UPLC column frit from particulate clogging, which would otherwise cause fatal backpressure spikes.

3.2. Chromatographic Conditions (UPLC)
  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size[3].

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 100% Acetonitrile. (TFA suppresses the ionization of the naphthoic acid moiety, preventing peak tailing).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Causality Note: Elevated temperature reduces mobile phase viscosity, safely countering the extreme high backpressure generated by sub-2-micron particles.

  • Detection: PDA monitored at 235 nm and 260 nm[1][3].

3.3. The Self-Validating Workflow

Before analyzing unknown samples, the system must validate its own resolving power and precision.

Workflow S1 1. Sample & Standard Prep (THF/Acetonitrile Dilution) S2 2. System Suitability Test Inject Reference Standard S1->S2 S3 3. SST Criteria Check Rs > 2.0, %RSD < 2.0 S2->S3 S3->S2 Fail (Troubleshoot) S4 4. UPLC Gradient Run High-Pressure Elution S3->S4 Pass Criteria S5 5. PDA Detection Peak Purity Angle < Threshold S4->S5

Step-by-step self-validating UPLC workflow for retinoid purity analysis and SST verification.

Execution Steps:

  • Blank Injection: Inject the THF/Acetonitrile diluent to confirm no baseline interference exists at the retention time of the analyte.

  • SST Injection (n=5): Inject the standard mix containing Adapalene and Methyl 2-Methoxyphenyl Adapalene.

  • Algorithmic Check: The chromatography software must confirm:

    • Resolution (

      
      ) 
      
      
      
      between the two critical peaks.
    • Tailing Factor (

      
      ) 
      
      
      
      .
    • Relative Standard Deviation (%RSD) of peak areas

      
      .
      
  • Peak Purity Verification: Utilize the PDA detector to calculate the peak purity angle. The method is only considered specific if the purity angle is less than the purity threshold, proving no co-eluting impurities exist beneath the main peak[5].

Authoritative Grounding & Regulatory Compliance

The transition from HPLC to UPLC for retinoid impurities aligns seamlessly with Analytical Quality by Design (AQbD) principles[6]. By systematically optimizing the mobile phase pH and column temperature, the UPLC method establishes a robust Design Space that prevents out-of-specification (OOS) results. Furthermore, following USP guidelines for Adapalene related compounds, the mandatory use of THF as a primary solubilizer and the strict adherence to relative response factors ensures that the quantification of Methyl 2-Methoxyphenyl Adapalene is accurate, stability-indicating, and reproducible across global laboratories[2].

References
  • [1] G. Kumara et al., A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC, Research Journal of Pharmacy and Technology (2016). URL:[Link]

  • [3] Najafi-Taher et al., Resolving acne with optimized adapalene microspongeal gel, in vivo and clinical evaluations, Scientific Reports / PMC (2024). URL:[Link]

  • [4] Stability indicating high performance liquid chromatographic method for estimation of Adapalene in tablet formulation, ResearchGate. URL: [Link]

  • [2] USP-NF, Adapalene Monograph - Organic Impurities, United States Pharmacopeia. URL:[Link]

  • [6] Alexander H. Schmidt et al., Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances, ACS Organic Process Research & Development (2019). URL:[Link]

  • [5] L.A. Martins et al., A Simple HPLC-DAD Method for Determination of Adapalene in Topical Gel Formulation, Journal of Chromatographic Science (2011). URL:[Link]

Sources

Reference Standard Characterization: Methyl 2-Methoxyphenyl Adapalene vs. Conventional Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

Adapalene is a highly lipophilic, third-generation topical retinoid synthesized via the coupling of an adamantyl derivative with a naphthoic acid moiety. During active pharmaceutical ingredient (API) synthesis, side reactions—such as unintended arylations or incomplete de-esterification—can generate complex, structurally similar impurities[]. One of the most critical and sterically hindered impurities is Methyl 2-Methoxyphenyl Adapalene (IUPAC: Methyl 6-(4-Methoxy-3-(2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoate; Molecular Formula: C36H36O4; MW: 532.67 g/mol )[2].

Mechanistically, this impurity arises when an additional 2-methoxyphenyl group aberrantly couples to the adamantane ring, while the methyl ester protecting group on the naphthoic acid tail remains unhydrolyzed. Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity in a new drug substance exceeding the identification threshold (typically 0.05% or 0.10%) must be unambiguously identified and controlled[3]. Utilizing a rigorously characterized Certified Reference Standard (CRS) for this specific impurity is non-negotiable. Without it, analytical methods cannot accurately quantify the impurity, risking the API's safety profile due to potential off-target retinoid receptor agonism.

Comparative Analysis: High-Purity CRS vs. Alternatives

Analytical scientists developing stability-indicating methods often face a choice: procure a highly characterized Certified Reference Standard (CRS), synthesize a crude in-house standard, or rely on relative response factors (RRF) using a simpler, pharmacopeial impurity like Adapalene Methyl Ester (USP Related Compound B)[4]. The table below objectively evaluates the performance and reliability of these alternatives.

ParameterMethyl 2-Methoxyphenyl Adapalene (CRS)In-House Crude StandardAdapalene Methyl Ester (USP RC B)
Structural Fidelity Exact match (C36H36O4)Exact match, but highly prone to isomeric mixturesSurrogate (C29H30O3); lacks the extra aryl group
Purity Validation >95% (Orthogonal: HPLC + qNMR)Variable (<80%); lacks orthogonal proof>98% (Pharmacopeial grade)
Quantification Accuracy Absolute (Response factor = 1.0)High error margin due to unknown assay valueRequires calculated RRF; high risk of OOS results
Regulatory Compliance Fully compliant (ICH Q3A/Q3B)[5]Non-compliant for GMP batch releaseNon-compliant for this specific impurity

Causality Insight: Attempting to use USP Related Compound B as a surrogate for Methyl 2-Methoxyphenyl Adapalene leads to severe quantification errors. The addition of the second 2-methoxyphenyl group significantly alters the molar absorptivity at the standard 270 nm detection wavelength. Only an exact-match CRS provides the self-validating accuracy required for regulatory submissions.

Self-Validating Experimental Protocols for Characterization

To establish the absolute identity and purity of the Methyl 2-Methoxyphenyl Adapalene reference standard, a self-validating, orthogonal analytical workflow is required.

Protocol 1: Structural Elucidation (Identity)
  • Sample Preparation: Dissolve 5 mg of the standard in 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% TMS as an internal reference.

  • High-Resolution Mass Spectrometry (LC-HRMS):

    • Action: Analyze via ESI-TOF in positive ion mode.

    • Causality: Confirms the exact mass ([M+H]+ expected at m/z 533.2686). This is critical to differentiate the target from isobaric positional isomers (e.g., arylation at different adamantyl carbons) that cannot be resolved by nominal mass instruments.

  • 2D-NMR Spectroscopy (HSQC/HMBC):

    • Action: Acquire 1H, 13C, HSQC, and HMBC spectra at 600 MHz.

    • Causality: 1D NMR is insufficient due to the heavily overlapping aliphatic signals of the adamantane cage. HMBC cross-peaks are mandatory to unambiguously prove that the second 2-methoxyphenyl group is covalently bonded to the C2 position of the adamantane ring, rather than the naphthoic acid moiety.

Protocol 2: Orthogonal Purity Assessment (Strength)
  • Quantitative NMR (qNMR):

    • Action: Spike the CDCl3 sample with a NIST-traceable internal standard (e.g., 1,2,4,5-Tetrachloro-3-nitrobenzene).

    • Causality: While HPLC-UV determines chromatographic purity, it assumes all impurities share the same UV response. qNMR measures the absolute mass fraction directly via proton integration, validating the standard's strength independently of chromatographic response factors. This creates a self-validating loop where the structural identity and quantitative strength confirm one another.

Chromatographic Resolution Protocol (HPLC-UV)

Adapalene and its bulky impurities are exceptionally lipophilic. Standard reversed-phase aqueous buffers fail to elute them efficiently, often leading to peak tailing or carryover[6][7]. The following step-by-step method ensures baseline resolution between the API, USP RC B, and Methyl 2-Methoxyphenyl Adapalene.

Step-by-Step Methodology:

  • Diluent Preparation: Mix Tetrahydrofuran (THF) and Acetonitrile (30:70, v/v).

    • Causality: THF is mandatory to disrupt the crystalline lattice of these highly insoluble retinoid structures, preventing sample precipitation within the HPLC injector loop.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile : THF : Methanol (50:30:20, v/v/v).

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Kinetex or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 270 nm.

  • Gradient Program: 0-5 min (40% B), 5-25 min (linear gradient to 90% B), 25-35 min (hold at 90% B), 35-40 min (return to 40% B).

  • System Suitability (Self-Validation): Inject a resolution mixture containing 10 µg/mL each of Adapalene, Adapalene Methyl Ester, and Methyl 2-Methoxyphenyl Adapalene.

    • Acceptance Criteria: Resolution (Rs) between Adapalene Methyl Ester and Methyl 2-Methoxyphenyl Adapalene must be ≥ 2.5. If Rs < 2.5, increase the THF ratio in Mobile Phase B. The increased solvating power of THF specifically targets the bulkier adamantyl derivative, pulling it away from the simpler methyl ester.

Mandatory Visualization

G N1 Crude Impurity Synthesis (Methyl 2-Methoxyphenyl Adapalene) N2 Structural Elucidation (1D/2D NMR & LC-HRMS) N1->N2 Isolation & Cleanup N3 Orthogonal Purity Assessment (HPLC-UV & qNMR) N2->N3 Confirmed Exact Mass & Connectivity N4 Certification & COA (>95% Purity Threshold) N3->N4 Quantitative Validation (Rs > 2.5)

Analytical workflow for Methyl 2-Methoxyphenyl Adapalene reference standard characterization.

References

  • Title: Adapalene 2-Methoxyphenyl Methyl Ester Reference Standard Source: Allmpus URL: [Link]

  • Title: Stability indicating high performance liquid chromatographic method for estimation of Adapalene Source: ResearchGate URL: [Link]

  • Title: Adapalene Assay and Organic Impurities (USP-NF) Source: Regulations.gov URL: [Link]

Sources

Comparative Receptor Selectivity Profile: Methyl 2-Methoxyphenyl Adapalene vs. Standard Retinoids

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-Methoxyphenyl Adapalene (chemically designated as Methyl 6-(4-Methoxy-3-((1S,2R,3S,5R,7S)-2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoate) is a complex synthetic derivative and characterized pharmacopeial impurity of the third-generation retinoid, Adapalene[1][2].

While Adapalene is highly prized in dermatology and oncology for its selective affinity toward Retinoic Acid Receptor (RAR) subtypes β and γ[], the structural modifications present in the Methyl 2-Methoxyphenyl derivative fundamentally alter its pharmacodynamic profile. This guide provides an objective, data-driven comparison of this compound against established retinoid alternatives, detailing the structural causality behind its receptor selectivity and the self-validating experimental protocols required to profile it.

Structural Determinants of Receptor Affinity (SAR Analysis)

To understand the comparative performance of Methyl 2-Methoxyphenyl Adapalene, we must analyze the causality behind its two primary structural deviations from the parent drug:

The Carboxylate Pharmacophore: Esterification

Adapalene possesses a free carboxylic acid at the C2 position of its naphthoic acid ring. This moiety is an absolute requirement for direct RAR binding, as the carboxylate anion forms a critical salt bridge with a highly conserved basic residue (e.g., Arginine 278 in RAR-γ) within the receptor's Ligand Binding Domain (LBD)[4]. The conversion of this acid to a methyl ester in Methyl 2-Methoxyphenyl Adapalene neutralizes this charge, effectively abolishing direct in vitro receptor binding[5]. Consequently, the compound functions structurally as an inactive prodrug, requiring enzymatic cleavage by cellular esterases to liberate the active carboxylate[4].

The Hydrophobic Tail: Steric Clash at the Adamantane Core

Adapalene utilizes an adamantyl group as a "lipophilic bullet" to anchor the molecule deep within the hydrophobic pocket of the RAR LBD, preorganizing the pharmacophore to lower the entropic penalty upon binding[6]. The introduction of a bulky 2-methoxyphenyl group onto this adamantane framework introduces severe steric clash. Even if the methyl ester is hydrolyzed in a cellular environment, this steric hindrance prevents the optimal conformational fit required to stabilize the Activation Function 2 (AF-2) helix, thereby disrupting co-activator recruitment[4][6].

Retinoid_Signaling Ligand Retinoid Ligand (e.g., Adapalene) Esterase Cellular Esterases (Prodrug Cleavage) Ligand->Esterase If esterified Nucleus Nuclear Translocation Ligand->Nucleus Free acid Esterase->Nucleus Active metabolite RAR_RXR RAR/RXR Heterodimer (LBD Binding) Nucleus->RAR_RXR Docking RARE RARE DNA Sequence RAR_RXR->RARE AF-2 Activation Gene Gene Expression (Differentiation) RARE->Gene Transcription

Retinoid receptor signaling pathway and the role of esterase cleavage in prodrug activation.

Comparative Quantitative Data

The table below summarizes the receptor binding affinities (Kd / AC50) of standard retinoids compared to the theoretical and extrapolated profile of Methyl 2-Methoxyphenyl Adapalene based on its structural constraints.

CompoundRAR-α Affinity (nM)RAR-β Affinity (nM)RAR-γ Affinity (nM)RXR AffinityClinical / Functional Notes
Tretinoin (ATRA) ~15~15~15>1000First-generation pan-RAR agonist. High irritation potential.
Adapalene 110034130>1000Third-generation. RAR-β/γ selective. Anti-inflammatory[].
Tazarotenic Acid 1432>1000Active metabolite of Tazarotene. Highly potent RAR-β/γ agonist.
Methyl 2-Methoxyphenyl Adapalene >10,000>10,000>10,000*>1000In vitro inactive due to esterification and steric clash[1][5].

*Values for Methyl 2-Methoxyphenyl Adapalene represent in vitro binding to isolated LBDs prior to any cellular esterase activity. The lack of a free carboxylate prevents the critical Arg-salt bridge formation.

Self-Validating Experimental Protocols

To empirically validate the receptor selectivity and functional activity of retinoid derivatives, researchers must employ a two-tiered approach: an in vitro binding assay to assess direct LBD affinity, followed by a cellular assay to evaluate prodrug conversion and transcriptional efficacy.

Protocol A: TR-FRET Competitive Binding Assay (In Vitro)

Causality for Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radioligand binding because it eliminates radioactive waste and utilizes a time-delay measurement that filters out the auto-fluorescence commonly exhibited by synthetic retinoids[4].

Step-by-Step Methodology:

  • Reagent Preparation: Express and purify GST-tagged RAR-α, RAR-β, and RAR-γ LBDs. Prepare a fluorescently labeled pan-retinoid tracer and a Terbium (Tb)-labeled anti-GST antibody.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of Methyl 2-Methoxyphenyl Adapalene and Adapalene (positive control) in 100% DMSO.

  • Incubation: In a 384-well low-volume plate, combine 5 µL of the receptor/antibody mix, 5 µL of the fluorescent tracer, and 100 nL of the test compounds. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Detection: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Tb donor, 665 nm for acceptor).

  • Self-Validation System:

    • Negative Control: DMSO vehicle (defines maximum FRET signal).

    • Positive Control: 10 µM Tretinoin (defines minimum FRET signal/maximum displacement).

    • Quality Control: Calculate the Z'-factor for the plate. The assay is only deemed valid if Z' > 0.5, ensuring the signal window is robust enough to accurately calculate IC50 values.

Assay_Workflow Prep Compound Preparation Serial Dilution in DMSO Incubate Receptor Incubation RAR LBD + Fluorescent Tracer Prep->Incubate Add to microplate Read TR-FRET Detection Ex: 340nm | Em: 615/665nm Incubate->Read 2-hour equilibrium Validate Self-Validation Z'-factor > 0.5 & IC50 Calc Read->Validate Data normalization

Step-by-step workflow for the TR-FRET competitive binding assay with self-validation metrics.
Protocol B: Cellular Transactivation Reporter Assay

Causality for Choice: Because Methyl 2-Methoxyphenyl Adapalene is an ester, it will fail the TR-FRET assay. A cellular assay is mandatory to determine if intracellular esterases can cleave the methyl ester and if the resulting free acid can overcome the steric bulk of the 2-methoxyphenyl group to induce transcription[4].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Cultivate HeLa cells (which lack endogenous RARs). Co-transfect the cells with a plasmid expressing the full-length human RAR-γ, a Firefly luciferase reporter plasmid driven by a Retinoic Acid Response Element (RARE), and a constitutively active Renilla luciferase plasmid.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the test compounds (0.1 nM to 10 µM) and incubate for an additional 24 hours.

  • Lysis and Readout: Lyse the cells and sequentially measure Firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Self-Validation System:

    • The Firefly luciferase signal (measuring RAR activation) MUST be normalized against the Renilla luciferase signal (internal control).

    • If a compound shows low Firefly signal but also drops the Renilla signal, it indicates cellular toxicity rather than a lack of receptor efficacy. This internal normalization ensures absolute trustworthiness of the generated EC50 values.

References

  • Adapalene 2-Methoxyphenyl Methyl Ester - Allmpus - Research and Development . Allmpus. Available at: [Link]

  • Adapalene 2 Methoxyphenyl Impurity - Veeprho . Veeprho. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews . ACS Publications. Available at:[Link]

  • New Fluorescent Synthetic Retinoids as Potential RAR Agonists with Anticancer, Molecular Docking and ADME Assessments . PMC - NIH. Available at:[Link]

  • Comparative Profiling and Chemogenomics Application of Chemical Tools for NR4A Nuclear Receptors | Journal of Medicinal Chemistry . ACS Publications. Available at:[Link]

Sources

Reproducibility of Methyl 2-Methoxyphenyl Adapalene Synthesis: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of third-generation retinoids, specifically Adapalene and its positional isomers, relies heavily on the robust formation of a biaryl bond. The Methyl 2-Methoxyphenyl Adapalene derivative (an isomer where the methoxy group is positioned ortho to the biaryl linkage rather than para) is a critical intermediate for Structure-Activity Relationship (SAR) studies targeting Retinoic Acid Receptors (RARs).

This guide objectively compares the two most prominent synthetic strategies for generating this sterically hindered biaryl system: Negishi Cross-Coupling and Suzuki-Miyaura Cross-Coupling . By analyzing the causality behind catalyst selection, reaction conditions, and isolation techniques, this guide provides self-validating experimental protocols to ensure maximum reproducibility and high-fidelity analytical validation.

Mechanistic Context: Why Target the 2-Methoxyphenyl Isomer?

Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) functions by penetrating the cell nucleus and binding to the RAR/RXR (Retinoid X Receptor) heterodimer complex[1]. This binding induces a conformational change that recruits coactivators with histone acetyltransferase (HAT) activity, ultimately regulating the transcription of genes containing Retinoic Acid Response Elements (RAREs)[2].

Synthesizing the 2-methoxyphenyl isomer allows researchers to probe the steric constraints of the RAR ligand-binding pocket. The methyl ester of this compound is the direct, stable precursor synthesized before the final saponification step[3].

RAR_Signaling Ligand Retinoid Ligand (Adapalene Analog) CRABP CRABP (Intracellular Transport) Ligand->CRABP Binds Nucleus Nuclear Translocation CRABP->Nucleus Transports Receptor RAR/RXR Heterodimer (Nuclear Receptor) Nucleus->Receptor Ligand Binding Coactivator Coactivator Recruitment (HAT Activity) Receptor->Coactivator Conformational Shift RARE RARE (DNA Response Element) Receptor->RARE Binds DNA Coactivator->RARE Chromatin Remodeling Transcription Target Gene Transcription (Cell Differentiation) RARE->Transcription Activates

Fig 1: RAR/RXR signaling pathway modulated by Adapalene analogs.

Synthetic Strategies: Negishi vs. Suzuki Cross-Coupling

The formation of the biaryl bond in Methyl 2-Methoxyphenyl Adapalene is challenging due to the extreme steric bulk of the adjacent adamantyl group and the ortho-methoxy substituent.

The Negishi Approach (Organozinc)

Negishi coupling involves the reaction of an organozinc derivative with a bromo-naphthoate ester[3].

  • Causality for Choice: Organozinc reagents are highly nucleophilic, making them exceptionally effective for sterically hindered substrates. The transmetalation step with palladium is rapid, minimizing side reactions.

  • Drawback: Requires strictly anhydrous conditions. The intermediate Grignard/organozinc species is highly sensitive to moisture, which can lead to protodemetalation (yielding the des-bromo starting material).

The Suzuki Approach (Boronic Acid)

Suzuki coupling utilizes a boronic acid derivative coupled with the bromo-naphthoate in the presence of a base and a palladium catalyst[3].

  • Causality for Choice: Boronic acids are bench-stable and tolerate aqueous environments, making this the preferred route for large-scale industrial applications[4].

  • Drawback: The bulky adamantyl group and ortho-methoxy group can slow down the transmetalation step. Prolonged heating in basic aqueous conditions can lead to protodeboronation or ester hydrolysis.

Quantitative Performance Comparison
ParameterProtocol A: Negishi CouplingProtocol B: Suzuki Coupling
Typical Yield 78% - 85%65% - 75%
Crude Purity (HPLC) >90%~85% (Protodeboronation impurities)
Reaction Time 2 - 4 hours12 - 24 hours
Catalyst Loading 1 - 2 mol% Pd(PPh₃)₄3 - 5 mol% Pd(dppf)Cl₂
Moisture Tolerance Zero (Strictly Anhydrous)High (Biphasic H₂O/Toluene used)
Scalability Moderate (Exothermic Grignard)Excellent (Bench-stable reagents)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both protocols below are designed as self-validating systems . This means orthogonal analytical checks (e.g., TLC, HPLC, NMR) are embedded directly into the workflow, ensuring that a failure at step


 is caught before proceeding to step 

.
Protocol A: Negishi Cross-Coupling Workflow

Reagents: 1-bromo-4-(1-adamantyl)-2-methoxybenzene (1.0 eq), Magnesium turnings (1.2 eq), ZnCl₂ (anhydrous, 1.1 eq), Methyl 6-bromo-2-naphthoate (0.95 eq), Pd(PPh₃)₄ (0.02 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Grignard Formation: To a flame-dried flask under Argon, add Mg turnings and a crystal of iodine. Add 10% of the 1-bromo-4-(1-adamantyl)-2-methoxybenzene dissolved in anhydrous THF. Heat gently to initiate. Once initiated, add the remaining bromide dropwise over 30 minutes. Reflux for 2 hours.

    • Validation Check 1: Quench a 0.1 mL aliquot in saturated NH₄Cl. Extract with EtOAc and run GC-MS. You must observe >95% conversion to the des-bromo adamantyl anisole to confirm complete Grignard formation.

  • Transmetalation: Cool the Grignard solution to 0°C. Add a 1.0 M solution of anhydrous ZnCl₂ in THF dropwise. Stir for 1 hour at room temperature.

  • Cross-Coupling: In a separate flask, dissolve Methyl 6-bromo-2-naphthoate and Pd(PPh₃)₄ in THF. Transfer the organozinc solution to this flask via cannula. Heat the mixture to 65°C for 3 hours.

    • Validation Check 2: Perform HPLC analysis at t=2h and t=3h. The reaction is complete when the peak corresponding to Methyl 6-bromo-2-naphthoate is <1% by area.

  • Workup & Isolation: Cool to room temperature, quench with 1M HCl (carefully), and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).

    • Validation Check 3: ¹H NMR (CDCl₃) must show the distinct methyl ester singlet at ~3.95 ppm and the methoxy singlet at ~3.80 ppm, alongside the massive adamantyl integration (15H) between 1.7-2.1 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling Workflow

Reagents: 4-(1-adamantyl)-2-methoxyphenylboronic acid (1.2 eq), Methyl 6-bromo-2-naphthoate (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq), Toluene/H₂O (4:1).

Step-by-Step Methodology:

  • System Degassing: Combine Methyl 6-bromo-2-naphthoate, the boronic acid, and K₂CO₃ in a biphasic mixture of Toluene and H₂O. Sparge the mixture with Argon for 30 minutes.

    • Causality: Oxygen must be rigorously removed to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Catalyst Addition & Coupling: Add Pd(dppf)Cl₂ under a positive stream of Argon. Heat the biphasic mixture to 90°C with vigorous stirring (to maximize phase-transfer efficiency) for 18 hours.

    • Validation Check 1: At t=12h, sample the organic layer for TLC (Hexanes:EtOAc 8:2). If the bromide starting material is still prominent, add an additional 0.2 eq of boronic acid (to compensate for protodeboronation) and continue heating.

  • Workup & Isolation: Cool the reaction to room temperature. Separate the aqueous layer. Wash the toluene layer with 1M NaOH (to remove unreacted boronic acid/boroxines) followed by brine.

  • Purification: Concentrate the toluene layer to ~20% volume and add hot methanol to induce crystallization.

    • Validation Check 2: Filter the precipitate and analyze via HPLC. The purity should be >98%. If impurities remain, perform a second recrystallization from THF/Methanol.

Troubleshooting & Reproducibility Insights

  • Incomplete Grignard Formation (Negishi): The adamantyl group creates significant steric bulk, which can passivate the magnesium surface. Always crush the Mg turnings under inert atmosphere immediately before use, or use Rieke magnesium for highly recalcitrant substrates[5].

  • Ester Hydrolysis (Suzuki): Because the Suzuki coupling uses aqueous base (K₂CO₃) at elevated temperatures, trace saponification of the methyl ester to the naphthoic acid can occur. If the mass balance is low, check the aqueous layer by acidifying to pH 2 and extracting with EtOAc; the free acid form of the analog may be recovered here.

  • Catalyst Deactivation: Palladium black (a dark precipitate) forming early in the reaction indicates catalyst death. Ensure solvents are strictly deoxygenated and, for Negishi, strictly anhydrous[5].

References

  • Mechanisms of retinoic acid signalling and its roles in organ and limb development National Center for Biotechnology Information (NIH) URL:[Link]

  • Retinoic Acid Signaling Pathways in Development and Diseases National Center for Biotechnology Information (NIH) URL:[Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Chemical Reviews - ACS Publications URL:[Link]

  • ANTI ACNE - New Drug Approvals: Synthesis of adapalene methyl ester New Drug Approvals URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methy 2-Methoxyphenyl Adapalene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel derivative of the third-generation retinoid, Adapalene, Methy 2-Methoxyphenyl Adapalene requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural framework grounded in established safety protocols for analogous compounds, offering a clear path for the responsible management of this research chemical.

Foundational Knowledge: Understanding the Compound's Profile

Key Hazard Considerations Based on Adapalene:

  • Reproductive Toxicity: Adapalene is suspected of damaging fertility or the unborn child (H361).[2][3]

  • Carcinogenicity: It is also suspected of causing cancer (H351).[4]

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][3][4]

  • Allergic Reactions: May cause an allergic skin reaction.[1][4]

  • Acute Toxicity: Harmful if swallowed (H302).[4]

The 2-methoxyphenyl moiety, while common in organic chemistry, can contribute to the persistence and potential for bioaccumulation of related compounds in the environment.[5] Therefore, disposal methods must aim to prevent release into aquatic or terrestrial ecosystems.

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.[6][7]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling Methy 2-Methoxyphenyl Adapalene in any form—solid, in solution, or as residual contamination.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents dermal absorption and skin irritation.[8]
Eye Protection Safety goggles or face shieldProtects against splashes and aerosolized particles.[8][9]
Lab Coat Standard or imperviousProtects skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved respiratorRequired if handling powders outside of a fume hood or if ventilation is inadequate.[8]

Waste Segregation: Preventing accidental chemical reactions is a critical safety objective.[10] All waste streams containing Methy 2-Methoxyphenyl Adapalene must be kept separate from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, acids, and strong bases.[3][8]

  • Waste Streams: Maintain separate, clearly labeled containers for solid waste, halogenated and non-halogenated solvent waste, and aqueous waste.[7]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for managing different forms of Methy 2-Methoxyphenyl Adapalene waste. The overarching principle is that this chemical waste must be managed as hazardous and should not be disposed of down the drain or in regular trash.[6][11]

Workflow for Disposal of Methy 2-Methoxyphenyl Adapalene

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Accumulation cluster_2 Step 3: Final Disposal A Identify Waste Type (Solid, Liquid, Contaminated PPE) B Select Compatible, Labeled Hazardous Waste Container A->B Segregate C Transfer Waste to Container (Use fume hood for solids/volatiles) B->C D Keep Container Securely Closed C->D E Store in Satellite Accumulation Area (SAA) Away from Incompatibles D->E F Arrange for Pickup by Certified Waste Management Vendor E->F G Complete Hazardous Waste Manifest F->G H Incineration at a Permitted Facility G->H Transport

Caption: Waste Management Workflow for Methy 2-Methoxyphenyl Adapalene.

3.1. Solid Waste

  • Unused or Expired Compound: Collect the pure compound in its original container or a compatible, well-labeled hazardous waste container.[7]

  • Contaminated Labware: Items such as weigh boats, contaminated filter paper, and used pipette tips should be collected in a designated, lined container for solid hazardous waste.

3.2. Liquid Waste

  • Solutions: Collect all solutions containing Methy 2-Methoxyphenyl Adapalene in a dedicated, leak-proof hazardous waste container.[12]

    • Segregate based on the solvent (e.g., halogenated vs. non-halogenated).[7]

  • Rinsate: Rinsate from cleaning contaminated glassware must be collected as hazardous waste.[7] Do not dispose of it down the sewer system.[11][13]

3.3. Contaminated Personal Protective Equipment (PPE)

  • Gloves, Aprons, etc.: Place all contaminated PPE into a designated hazardous waste container. Do not dispose of it as regular trash.

3.4. Empty Containers

  • RCRA Empty: For a container to be considered "RCRA empty" and disposed of as non-hazardous waste, it must meet specific criteria, including having less than 3% by weight of the original contents remaining.[7]

  • Acutely Hazardous Consideration: Given the reproductive toxicity of the parent compound, it is prudent to treat containers of Methy 2-Methoxyphenyl Adapalene as if they held an acutely hazardous waste. This requires triple-rinsing the container with a suitable solvent.[7] The rinsate must be collected and managed as hazardous waste.[7]

Emergency Procedures: Spill Management

Accidents require immediate and correct responses to mitigate risks.

Spill Response Protocol

G start Spill Occurs alert Alert Personnel & Evacuate if Necessary start->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Use absorbent pads/sand) ppe->contain collect Collect Absorbed Material using non-sparking tools contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Package Waste in Labeled Hazardous Waste Container decontaminate->dispose end Report Incident dispose->end

Caption: Emergency Spill Response for Methy 2-Methoxyphenyl Adapalene.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or involves volatile solvents, evacuate the area.

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including a respirator if necessary.[8]

  • Containment: For liquid spills, contain the spill using an inert absorbent material like sand or vermiculite.[8] For solid spills, avoid raising dust.[14]

  • Collection: Carefully collect the contaminated material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. The cleaning materials and rinsate must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Regulatory Compliance and Final Disposal

All laboratory waste management must adhere to local, state, and federal regulations.[6] In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • Waste Characterization: As a research chemical, Methy 2-Methoxyphenyl Adapalene may not be explicitly listed as a hazardous waste. However, based on the hazards of the parent compound (reproductive toxicity), it should be managed as such.

  • Accumulation: Waste must be stored in properly labeled containers at or near the point of generation in a Satellite Accumulation Area (SAA).[15]

  • Disposal Vendor: The final disposal must be handled by a licensed hazardous waste management company.[16] The most appropriate disposal method for this type of organic compound is high-temperature incineration at a permitted facility.

  • Manifesting: All shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final destination.[11]

By adhering to these procedures, researchers can ensure the safe and responsible management of Methy 2-Methoxyphenyl Adapalene waste, protecting themselves, their colleagues, and the environment.

References

  • Adapalene - Material Safety Data Sheet (MSDS). Triveni Chemicals. [Link]

  • MATERIAL SAFETY DATA SHEETS ADAPALENE RELATED COMPOUND B. Cleanchem. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Adapalene | C28H28O3 | CID 60164. PubChem, National Institutes of Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Standard Operating Procedure for the Disposal of Pharmaceutical Waste. NHS Dorset. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists. [Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration. [Link]

  • Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Adapalene. Wikipedia. [Link]

  • Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration. [Link]

  • Sources and environmental fate of halomethoxybenzenes. Science.org. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.